1,3-Diiodo-2,2-bis(iodomethyl)propane
Description
Structure
2D Structure
Properties
IUPAC Name |
1,3-diiodo-2,2-bis(iodomethyl)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8I4/c6-1-5(2-7,3-8)4-9/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMGSGCDKVCZHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CI)(CI)CI)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8I4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80164972 | |
| Record name | Propane, 1,3-diiodo-2,2-bis(iodomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80164972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
575.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1522-88-9 | |
| Record name | 1,3-Diiodo-2,2-bis(iodomethyl)propane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1522-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Diiodo-2,2-bis(iodomethyl)propane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001522889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentaerythritol tetraiodide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65441 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propane, 1,3-diiodo-2,2-bis(iodomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80164972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentaerythrityl tetraiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-Diiodo-2,2-bis(iodomethyl)propane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJ64ZA4GVE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,3-Diiodo-2,2-bis(iodomethyl)propane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthesis pathway for 1,3-diiodo-2,2-bis(iodomethyl)propane, a tetra-iodinated derivative of pentaerythritol. This compound, also known as pentaerythrityl tetraiodide, is a valuable building block in organic synthesis. The synthesis is presented as a two-step process, commencing with the conversion of pentaerythritol to its tetrabrominated analogue, followed by a halide exchange reaction to yield the final tetraiodide product.
Core Synthesis Pathway
The most established and reliable method for the synthesis of this compound involves a two-step reaction sequence starting from pentaerythritol. The hydroxyl groups of pentaerythritol are first converted to a more reactive leaving group, in this case, bromide, to facilitate nucleophilic substitution. The subsequent step involves a Finkelstein reaction, where the bromide atoms are displaced by iodide.
Step 1: Synthesis of Pentaerythrityl Tetrabromide
The initial step involves the conversion of pentaerythritol to pentaerythrityl tetrabromide. This is achieved by first reacting pentaerythritol with benzenesulfonyl chloride in the presence of pyridine. This reaction forms pentaerythrityl tetrabenzenesulfonate, which is a good substrate for nucleophilic substitution. The tetrabenzenesulfonate is then treated with an excess of sodium bromide in a high-boiling solvent such as diethylene glycol to yield pentaerythrityl tetrabromide.[1]
Step 2: Synthesis of this compound via Finkelstein Reaction
The second step employs the Finkelstein reaction, a classic method for the conversion of alkyl chlorides or bromides to alkyl iodides.[2][3][4] Pentaerythrityl tetrabromide is dissolved in a suitable solvent, typically acetone, and treated with a solution of sodium iodide. Sodium iodide is soluble in acetone, while the resulting sodium bromide is not, which drives the reaction to completion through precipitation of the bromide salt.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of the intermediate, pentaerythrityl tetrabromide, as described in established literature.
| Parameter | Value | Reference |
| Starting Material | Pentaerythritol (technical grade) | [1] |
| Moles of Pentaerythritol | 0.96 mole | [1] |
| Reagents (Step 1) | ||
| Pyridine | 650 ml | [1] |
| Benzenesulfonyl chloride | 750 g (4.24 moles) | [1] |
| Sodium bromide | 600 g (5.8 moles) | [1] |
| Diethylene glycol | 1 L | [1] |
| Reaction Conditions (Step 1) | ||
| Temperature (Benzenesulfonylation) | 30-35 °C, then 40 °C | [1] |
| Temperature (Bromination) | 140-150 °C | [1] |
| Product (Intermediate) | Pentaerythrityl tetrabromide | [1] |
| Yield | 228-260 g (68-78%) | [1] |
| Melting Point | 159-160 °C | [1] |
| Reagents (Step 2) | ||
| Pentaerythrityl tetrabromide | 1 mole (for calculation) | |
| Sodium iodide | > 4 moles (in excess) | [2] |
| Acetone | Sufficient to dissolve reactants | [2] |
| Product (Final) | This compound | |
| CAS Number | 1522-88-9 | [5][6][7] |
| Molecular Formula | C5H8I4 | [5][7][8] |
| Molecular Weight | 575.73 g/mol | [7][8] |
Experimental Protocols
Step 1: Synthesis of Pentaerythrityl Tetrabromide
This procedure is adapted from Organic Syntheses.[1]
-
Preparation of Pentaerythrityl Tetrabenzenesulfonate: In a 5-L three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place 130 g (0.96 mole) of technical grade pentaerythritol and 650 ml of pyridine.
-
With stirring, add 750 g (4.24 moles) of benzenesulfonyl chloride dropwise at a rate that maintains the reaction temperature between 30–35 °C. The addition typically takes about 2 hours.
-
After the addition is complete, stir the resulting slurry at 40 °C for 1 hour.
-
Slowly add the slurry to a vigorously stirred solution of 800 ml of concentrated hydrochloric acid in 1 L of water and 2 L of methanol.
-
Cool the resulting suspension with ice, filter the granular white pentaerythrityl tetrabenzenesulfonate with suction, and wash it with water and then cold methanol.
-
Bromination: Add the crude, slightly wet pentaerythrityl tetrabenzenesulfonate to 1 L of diethylene glycol in a 4-L Erlenmeyer flask equipped with a stirrer.
-
Add 600 g (5.8 moles) of sodium bromide to the mixture.
-
Heat the mixture in an oil bath at 140–150 °C with slow stirring overnight.
-
Cool the resulting orange mixture to about 90 °C and add 2 L of ice water rapidly with stirring.
-
Cool the mixture to 10 °C with the direct addition of ice.
-
Filter the precipitate with suction, wash with water, and press dry to yield crude pentaerythrityl tetrabromide.
-
Purification: Recrystallize the crude product from boiling acetone to obtain colorless glistening plates of pentaerythrityl tetrabromide.
Step 2: Synthesis of this compound
This is a general procedure based on the principles of the Finkelstein reaction.[2][3][4]
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve the pentaerythrityl tetrabromide obtained from Step 1 in a minimal amount of acetone.
-
Addition of Sodium Iodide: In a separate flask, prepare a saturated solution of sodium iodide in acetone. Add this solution to the solution of pentaerythrityl tetrabromide. An excess of sodium iodide (at least 4 molar equivalents) should be used.
-
Reaction: Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by the precipitation of sodium bromide. The reaction is typically refluxed for several hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium bromide.
-
Isolation: Evaporate the acetone from the filtrate under reduced pressure. The remaining crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to yield pure this compound.
Synthesis Pathway Visualization
The following diagrams illustrate the logical flow of the synthesis process.
Caption: Overall synthesis pathway from pentaerythritol.
Caption: Detailed experimental workflow for the synthesis.
References
Physicochemical properties of 1,3-Diiodo-2,2-bis(iodomethyl)propane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Diiodo-2,2-bis(iodomethyl)propane, also known by its synonym pentaerythrityl tetraiodide, is a highly iodinated organic compound. Its unique structure, featuring a central quaternary carbon atom bonded to four iodomethyl groups, makes it a valuable reagent in various chemical syntheses. This technical guide provides a comprehensive overview of its physicochemical properties, a proposed synthesis methodology, and its known applications, with a focus on its utility for professionals in research and development.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in experimental settings.
Table 1: General and Physical Properties
| Property | Value | Reference |
| CAS Number | 1522-88-9 | [1][2] |
| Molecular Formula | C₅H₈I₄ | [1][2] |
| Molecular Weight | 575.73 g/mol | [3] |
| Appearance | Solid | [1] |
| Melting Point | 227 °C | [1] |
| Boiling Point | 423.01 °C (estimated) | [1] |
| Density | 2.8477 g/cm³ (estimated) | [1] |
| Vapor Pressure | 1.53E-09 mmHg at 25°C | [1] |
Table 2: Chemical and Safety Information
| Property | Value | Reference |
| Synonyms | Pentaerythrityl tetraiodide, Methane, tetrakis(iodomethyl)-, 2,2-Bis(iodomethyl)-1,3-diiodopropane | [2][4][5] |
| Purity | ≥96% | [3] |
| Storage | 4°C, protect from light | [3] |
| Solubility | No definitive data available. Contradictory information suggests both low and high solubility in water and solubility in ethanol and ethers. | |
| Hazard Codes | GHS06, GHS08 | [3] |
| Signal Word | Danger | [3] |
| Hazard Statements | H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), H341 (Suspected of causing genetic defects) | [3] |
| Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P330, P361+P364, P405, P501 | [3] |
Experimental Protocols
Proposed Synthesis of this compound
Reaction Scheme:
C(CH₂OH)₄ + 4 HI → C(CH₂I)₄ + 4 H₂O
Materials and Equipment:
-
Pentaerythritol
-
Hydroiodic acid (concentrated)
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol/water mixture)
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add pentaerythritol.
-
Addition of Reagent: Slowly add an excess of concentrated hydroiodic acid to the flask.
-
Reflux: Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker of ice water to precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel and wash with cold water to remove any unreacted acid.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product.
-
Drying: Dry the purified crystals under vacuum.
Disclaimer: This is a proposed protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.
Spectral Data
Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR) for this compound are not widely available in public databases. However, a mass spectrum is available in the NIST database.[4] Researchers are advised to perform their own analytical characterization to confirm the identity and purity of the synthesized compound. While Sigma-Aldrich indicates that they do not collect analytical data for this product, some suppliers may offer it upon request.[6]
Applications
This compound serves as a key intermediate in organic synthesis and materials science.
-
Organic Synthesis: It is utilized as a reactant in the preparation of other iodine-containing compounds.[1] Its high reactivity makes it a useful iodinating agent.
-
Medical Imaging: A primary application is in the synthesis of iodinated contrast media, which are essential for enhancing the visibility of internal structures in medical imaging techniques like X-ray and CT scans.[1]
-
Materials Science: The compound is explored in the development of iodine-containing polymers and other advanced materials.[7] Its tetrafunctional nature allows it to act as a crosslinking agent.
Currently, there is no specific information available in the scientific literature regarding the direct application of this compound in drug development or its interaction with specific signaling pathways.
Visualizations
Proposed Synthetic Workflow
The following diagram illustrates a logical workflow for the proposed synthesis and purification of this compound.
Caption: Proposed workflow for the synthesis and purification of the target compound.
Role as a Synthetic Intermediate
This diagram illustrates the role of this compound as a versatile intermediate in chemical synthesis.
References
- 1. lookchem.com [lookchem.com]
- 2. scbt.com [scbt.com]
- 3. chemscene.com [chemscene.com]
- 4. Pentaerythrityl tetraiodide [webbook.nist.gov]
- 5. Pentaerythrityl tetraiodide (CAS 1522-88-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. PENTAERYTHRITYL TETRAIODIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. Pentaerythrityl Tetraiodide [myskinrecipes.com]
An In-depth Technical Guide on the Molecular Structure and Conformation of 1,3-Diiodo-2,2-bis(iodomethyl)propane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Diiodo-2,2-bis(iodomethyl)propane, also known as pentaerythrityl tetraiodide, is a highly halogenated organic compound with potential applications in organic synthesis and materials science. Despite its simple structure, a comprehensive understanding of its three-dimensional molecular architecture and conformational dynamics is surprisingly limited in publicly accessible scientific literature. This technical guide aims to provide a thorough analysis of the predicted molecular structure and conformational preferences of this molecule. In the absence of direct experimental data from techniques such as X-ray crystallography or gas-phase electron diffraction, this guide will leverage established principles of conformational analysis, steric hindrance, and computational chemistry to construct a theoretical framework for understanding its behavior. Furthermore, we will outline potential experimental and computational workflows that could be employed to elucidate its precise structural parameters.
Introduction
This compound (Figure 1) is a tetra-substituted derivative of propane, with the central carbon of the propane backbone being a quaternary center. The presence of four bulky iodomethyl groups introduces significant steric strain, which is expected to be the dominant factor governing its molecular geometry and conformational landscape. Understanding these structural nuances is critical for predicting its reactivity, designing novel synthetic routes, and exploring its potential in drug development and materials science.
Chemical Identity:
| Property | Value |
| Systematic Name | This compound |
| Synonyms | Pentaerythrityl tetraiodide, Tetrakis(iodomethyl)methane |
| CAS Number | 1522-88-9 |
| Molecular Formula | C₅H₈I₄ |
| Molecular Weight | 575.73 g/mol |
Predicted Molecular Structure and Conformation
Due to the lack of published experimental structural data, the following sections will discuss the theoretical considerations for the molecular structure and conformation of this compound.
Steric Hindrance and Bond Distortions
The central quaternary carbon atom is bonded to four sterically demanding iodomethyl (-CH₂I) groups. The large van der Waals radius of the iodine atoms will lead to significant repulsive interactions. These steric clashes are anticipated to cause deviations from idealized tetrahedral geometry around the central carbon and other atoms in the molecule. Specifically, the C-C-C bond angles within the neopentyl core are expected to be distorted from the standard 109.5°. To alleviate steric strain, these angles may compress, while the I-C-C angles are likely to be larger than the typical tetrahedral angle.
Conformational Isomers
Rotation around the C-C single bonds allows for the existence of different conformational isomers. For this compound, the key dihedral angles to consider are those around the C1-C2 and C2-C3 bonds of the propane backbone (using standard IUPAC numbering where the central carbon is C2).
Given the high degree of substitution, it is probable that the molecule will adopt a conformation that minimizes the steric interactions between the bulky iodomethyl groups. A staggered arrangement of these groups would be energetically favored over an eclipsed one. It is hypothesized that the molecule will likely exist in a conformation of high symmetry to minimize these repulsive forces. Analogous highly substituted alkanes often adopt conformations with D₂d or S₄ symmetry. In the case of tetraisopropylmethane, a structurally related molecule, a mixture of D₂d and S₄ conformers was observed, with the D₂d conformer being more stable[1].
A plausible low-energy conformation for this compound would involve a "spread-out" arrangement of the four iodomethyl groups, maximizing the distance between the iodine atoms.
Proposed Experimental and Computational Workflows for Structural Elucidation
To definitively determine the molecular structure and conformational preferences of this compound, a combination of experimental and computational techniques would be required.
Experimental Protocols
3.1.1. Single-Crystal X-ray Diffraction
This technique would provide the most precise and unambiguous determination of the solid-state molecular structure, including bond lengths, bond angles, and dihedral angles.
-
Methodology:
-
Crystallization: Single crystals of this compound would need to be grown. This could be achieved by slow evaporation of a suitable solvent, such as chloroform or dichloromethane, or by slow cooling of a saturated solution.
-
Data Collection: A suitable single crystal would be mounted on a goniometer and irradiated with monochromatic X-rays. Diffraction data would be collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected diffraction data would be used to solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.
-
3.1.2. Gas-Phase Electron Diffraction (GED)
GED studies would be invaluable for determining the molecular structure in the gas phase, free from crystal packing forces. This would allow for a direct comparison with computational models of the isolated molecule.
-
Methodology:
-
Sample Introduction: A gaseous sample of the compound would be introduced into a high-vacuum chamber.
-
Electron Scattering: A high-energy electron beam would be scattered by the gas-phase molecules.
-
Data Analysis: The scattered electron intensity would be measured as a function of the scattering angle. This data would then be used to derive a radial distribution function, from which internuclear distances and bond angles can be determined.
-
3.1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy, particularly ¹H and ¹³C NMR, can provide insights into the molecular symmetry and, in some cases, conformational dynamics.
-
Methodology:
-
Sample Preparation: A solution of the compound would be prepared in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer.
-
Spectral Analysis: The number of signals, their chemical shifts, and coupling constants would be analyzed. A simple spectrum with few signals would suggest a highly symmetric molecule in solution. Variable-temperature NMR studies could also be performed to investigate any dynamic processes, such as conformational exchange.
-
Computational Chemistry
In the absence of experimental data, computational modeling provides a powerful tool for predicting the structure and energetics of different conformers.
3.2.1. Molecular Mechanics (MM) and Force Field Calculations
MM calculations using a suitable force field can be used to perform a conformational search and identify low-energy conformers. Force fields specifically parameterized for polyhalogenated organic molecules would be most appropriate.
3.2.2. Quantum Mechanical (QM) Calculations
High-level QM calculations, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), can be used to optimize the geometries of the conformers identified by molecular mechanics and to calculate their relative energies with high accuracy. These calculations can also predict spectroscopic properties, such as NMR chemical shifts, which can be compared with experimental data if available.
Visualizations
The following diagrams illustrate the theoretical concepts discussed in this guide.
Figure 1. 2D representation of this compound.
Figure 2. Proposed workflow for the structural elucidation of the molecule.
Conclusion
While this compound is a commercially available compound, there is a notable absence of detailed structural and conformational data in the scientific literature. This guide has provided a theoretical framework for understanding its molecular structure, emphasizing the critical role of steric hindrance between the four iodomethyl groups. It is predicted that the molecule will adopt a highly symmetric, staggered conformation to minimize these steric repulsions, leading to distortions from idealized bond angles. To move beyond theoretical predictions, a combined experimental and computational approach is essential. The workflows outlined herein, utilizing techniques such as X-ray crystallography, gas-phase electron diffraction, NMR spectroscopy, and high-level computational modeling, would provide the necessary data to fully characterize this interesting and potentially useful molecule. Such a detailed understanding would undoubtedly facilitate its application in both academic research and industrial settings, including drug development and materials science.
References
Spectroscopic and Analytical Profile of 1,3-Diiodo-2,2-bis(iodomethyl)propane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Diiodo-2,2-bis(iodomethyl)propane, also known as pentaerythritol tetraiodide, is a highly functionalized organoiodide of interest in organic synthesis and materials science. Its utility as a building block is predicated on a thorough understanding of its structural and chemical properties. This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the absence of publicly available experimental spectra for this compound, this document presents a detailed analysis based on its molecular structure and spectroscopic data from analogous iodoalkanes. Additionally, a plausible experimental protocol for its synthesis and purification is outlined to guide researchers in its preparation and handling.
Predicted Spectroscopic Data
A comprehensive search of scientific literature and chemical databases did not yield experimental spectroscopic data for this compound. The following data is therefore predicted based on the chemical structure and established principles of spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the high symmetry of the molecule, the NMR spectra are predicted to be remarkably simple. All four iodomethyl groups are chemically equivalent, as are the eight protons attached to them.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |
| ~3.3 - 3.5 | Singlet | 8H | -CH₂I |
Note: The chemical shift is estimated based on the deshielding effect of the iodine atom on the methylene protons.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) [ppm] | Assignment |
| ~10 - 15 | -C H₂I |
| ~45 - 50 | Quaternary Carbon (-C -(CH₂I)₄) |
Note: The chemical shifts are estimated based on typical values for iodinated alkanes and quaternary carbons.
Infrared (IR) Spectroscopy
The IR spectrum is expected to be characterized by the vibrational modes of the alkyl backbone and the carbon-iodine bonds.
Table 3: Predicted Significant IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960 - 2850 | Medium | C-H stretching |
| 1470 - 1430 | Medium | -CH₂- scissoring (bending) |
| ~1150 | Medium | C-C skeletal vibrations |
| 600 - 500 | Strong | C-I stretching |
Note: The carbon-iodine stretching frequency is a characteristic feature of iodoalkanes and is expected to be a prominent band in the fingerprint region.
Mass Spectrometry (MS)
The mass spectrum is anticipated to show fragmentation patterns characteristic of polyhalogenated alkanes. The molecular ion peak may be observed, but significant fragmentation is expected due to the relatively weak C-I bonds.
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment | Comments |
| 576 | [C₅H₈I₄]⁺ | Molecular ion (M⁺) |
| 449 | [C₅H₈I₃]⁺ | Loss of an iodine radical (·I) |
| 322 | [C₅H₈I₂]⁺ | Loss of two iodine radicals |
| 195 | [C₅H₈I]⁺ | Loss of three iodine radicals |
| 127 | [I]⁺ | Iodine cation |
| 68 | [C₅H₈]⁺ | Pentaerythrityl core |
Note: The isotopic pattern of iodine (¹²⁷I is 100% abundant) will result in single, distinct peaks for iodine-containing fragments.
Experimental Protocols
The following is a plausible protocol for the synthesis and spectroscopic characterization of this compound, adapted from procedures for analogous polyhalogenated compounds.
Synthesis of this compound
This synthesis is a nucleophilic substitution reaction starting from pentaerythritol.
-
Mesylation of Pentaerythritol: Pentaerythritol is reacted with methanesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to convert the hydroxyl groups into good leaving groups (mesylates). The reaction is typically carried out in an anhydrous solvent like dichloromethane at 0 °C to room temperature.
-
Iodination: The resulting pentaerythritol tetramesylate is then reacted with an excess of sodium iodide in a polar aprotic solvent such as acetone or dimethylformamide. The mixture is heated to reflux to facilitate the Finkelstein reaction, where the mesylate groups are displaced by iodide ions.
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., dichloromethane) and water. The organic layer is washed with sodium thiosulfate solution to remove any remaining iodine, followed by brine. The organic phase is then dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Spectroscopic Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a 300 or 400 MHz spectrometer. The purified compound would be dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid sample would be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an electron ionization (EI) or electrospray ionization (ESI) source to confirm the molecular weight and elemental composition of the compound.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the synthesis and spectroscopic analysis of this compound.
An In-depth Technical Guide on the Thermal Stability and Decomposition of 1,3-Diiodo-2,2-bis(iodomethyl)propane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Diiodo-2,2-bis(iodomethyl)propane, also known as pentaerythrityl tetraiodide, is a highly functionalized polyhalogenated organic compound. Its dense arrangement of iodo-substituents on a neopentane core suggests significant reactivity and potential applications in organic synthesis and materials science. However, this structural motif also raises critical questions regarding its thermal and photolytic stability, which are paramount for its safe handling, storage, and application. This technical guide provides a comprehensive overview of the current understanding of the thermal properties of this compound. Due to a scarcity of detailed experimental studies in publicly accessible literature, this guide combines available data with theoretical considerations based on the chemical principles of analogous polyhalogenated compounds.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. The high melting point suggests strong intermolecular forces in the solid state. However, qualitative reports indicate sensitivity to air, heat, and light, necessitating careful storage and handling procedures.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Synonyms | Pentaerythrityl tetraiodide, Tetrakis(iodomethyl)methane | --INVALID-LINK-- |
| CAS Number | 1522-88-9 | --INVALID-LINK-- |
| Molecular Formula | C₅H₈I₄ | --INVALID-LINK-- |
| Molecular Weight | 575.73 g/mol | --INVALID-LINK-- |
| Appearance | White to almost white powder or crystals | --INVALID-LINK-- |
| Melting Point | 227 °C | --INVALID-LINK--, --INVALID-LINK-- |
| Boiling Point | 423.01 °C (rough estimate) | --INVALID-LINK-- |
| Solubility | Information not readily available | |
| Stability | Air sensitive; decomposes under strong light; avoid high temperatures. | [ChemBK](--INVALID-LINK--, 1,3-diiodo-2,2-bis(iodomethyl)-), --INVALID-LINK-- |
Thermal Stability and Decomposition
The primary factor governing the thermal stability of this molecule is the carbon-iodine (C-I) bond. The C-I bond is the weakest of the carbon-halogen bonds, with a typical bond dissociation energy of around 200-240 kJ/mol. The presence of four such bonds on a compact neopentane frame suggests that the molecule is likely to be thermally labile.
Proposed Thermal Decomposition Pathway
Upon heating, the initial and most probable decomposition step is the homolytic cleavage of a C-I bond to generate a pentaerythrityl-based carbon radical and an iodine radical. This initiation step can then trigger a cascade of further reactions, including the elimination of molecular iodine (I₂) and the formation of various unsaturated and polymeric byproducts. A simplified, proposed decomposition pathway is illustrated in the diagram below.
Caption: Proposed initiation and propagation steps in the thermal decomposition.
Photolytic Decomposition
In addition to thermal instability, the compound is reported to decompose under strong light. The energy from ultraviolet or even visible light can be sufficient to induce the homolytic cleavage of the weak C-I bonds, initiating a radical decomposition pathway similar to the one proposed for thermal decomposition. Therefore, protection from light is crucial during storage and handling.
Recommended Experimental Protocols for Thermal Analysis
To obtain quantitative data on the thermal stability and decomposition of this compound, a systematic study using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is recommended. The following are generalized protocols that can be adapted for this purpose.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an inert TGA pan (e.g., alumina or platinum).
-
Instrumentation: Place the sample in a calibrated thermogravimetric analyzer.
-
Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Temperature Program: Heat the sample from ambient temperature to a final temperature above the expected decomposition range (e.g., 500 °C) at a constant heating rate (e.g., 5, 10, and 20 °C/min). Using multiple heating rates can allow for kinetic analysis of the decomposition process.
-
Data Analysis: Plot the sample mass (or mass percentage) as a function of temperature. The onset of decomposition is typically determined from the intersection of the baseline with the tangent of the decomposition step in the TGA curve.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and to detect any exothermic or endothermic events associated with decomposition.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum or gold-plated pan. Sealing the pan is important to contain any volatile decomposition products.
-
Instrumentation: Place the sample pan and an empty reference pan into a calibrated differential scanning calorimeter.
-
Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) within the DSC cell.
-
Temperature Program: Heat the sample from ambient temperature through its melting point and into the decomposition region at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: Plot the heat flow as a function of temperature. The melting point is determined from the peak of the endothermic melting transition. Decomposition is often observed as a sharp or broad exothermic event following the melt.
The following diagram illustrates a general workflow for the thermal analysis of a chemical compound.
Caption: A generalized workflow for conducting thermal analysis experiments.
Handling and Storage Recommendations
Given its sensitivity, this compound should be handled with care.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. Storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent degradation from air and moisture.
-
Handling: Avoid exposure to high temperatures, open flames, and strong light. Use appropriate personal protective equipment, including gloves and safety glasses, when handling the compound.
Conclusion
This compound is a compound with significant potential, but its utility is intrinsically linked to its stability. The available data, though limited, strongly suggests that it is a thermally and photolytically sensitive material. The low strength of the C-I bond is the primary determinant of its lability. For any application in research or drug development, it is imperative that its thermal properties be thoroughly characterized using standard analytical techniques such as TGA and DSC. The protocols and theoretical framework provided in this guide offer a starting point for such an investigation, which is crucial for ensuring the safe and effective use of this highly functionalized molecule.
Solubility Profile of 1,3-Diiodo-2,2-bis(iodomethyl)propane: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 1,3-Diiodo-2,2-bis(iodomethyl)propane, a highly iodinated organic compound. Despite a comprehensive review of scientific literature and chemical databases, specific quantitative solubility data for this compound in common organic solvents remains largely uncharacterized. This document summarizes the available qualitative information and provides context by presenting solubility data for structurally related analogs, including its parent molecule, pentaerythritol, and its brominated counterpart. Furthermore, a general experimental protocol for determining the solubility of poorly soluble organic compounds is detailed, offering a methodological framework for researchers seeking to establish quantitative solubility parameters for this and similar molecules.
Introduction to this compound
This compound, also known by its synonym pentaerythritol tetraiodide, is a polyhalogenated organic compound with the chemical formula C₅H₈I₄. Its structure is based on a neopentane core where the four methyl groups of pentaerythritol are substituted with iodomethyl groups. This high degree of iodination significantly influences its physicochemical properties, including its molecular weight, density, and, critically for many applications, its solubility. The compound is primarily used as a reagent in organic synthesis and as an intermediate for the preparation of other organic and coordination compounds.
Solubility of this compound
A thorough search of available scientific literature and chemical databases did not yield quantitative solubility data for this compound in common organic solvents. The primary available information is qualitative, indicating that the compound is generally soluble in solvents such as ethanol and ethers. The lack of specific numerical data highlights a gap in the comprehensive characterization of this compound.
Solubility of Structurally Related Compounds
To provide a contextual understanding of the potential solubility behavior of this compound, this section presents solubility data for its parent compound, pentaerythritol, and a brominated analog, 2,2-Bis(bromomethyl)propane-1,3-diol. It is crucial to note that these data are for comparative purposes only and may not be directly predictive of the solubility of the iodo-derivative due to differences in molecular weight, polarity, and crystal lattice energy imparted by the different halogen substituents.
| Compound | Solvent | Temperature (°C) | Solubility |
| Pentaerythritol | Water | 15 | 1 g / 18 mL |
| Water | 25 | 72,300 mg/L | |
| Ethanol | 25 | Soluble | |
| Acetone | - | Insoluble | |
| Benzene | - | Insoluble | |
| Carbon Tetrachloride | - | Insoluble | |
| Diethyl Ether | - | Insoluble | |
| 2,2-Bis(bromomethyl)propane-1,3-diol | Water | 25 | 20 g/L |
| Acetone | - | Very Soluble | |
| Isopropanol | - | Very Soluble | |
| Methanol | - | Very Soluble | |
| Benzene | - | Soluble | |
| Carbon Tetrachloride | - | Slightly Soluble | |
| Xylene | - | Slightly Soluble |
Note: This table presents data for structurally related compounds and NOT for this compound.
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data for this compound, a standardized experimental approach is necessary. The following protocol outlines a general method for determining the solubility of a poorly soluble solid organic compound in a given solvent, commonly known as the shake-flask method.[1]
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent(s) (e.g., ethanol, diethyl ether, acetone, etc.)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (chemically compatible with the solvent)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature shaker bath set to the desired temperature.
-
Allow the mixture to shake for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved microcrystals.
-
-
Quantification:
-
Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted solution using a pre-calibrated analytical method (e.g., HPLC) to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the solubility of the compound in the solvent at the specified temperature based on the measured concentration and the dilution factor. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.
-
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility as described in the protocol above.
Caption: General workflow for the experimental determination of solubility.
Conclusion
References
An In-depth Technical Guide to 1,3-Diiodo-2,2-bis(iodomethyl)propane: Historical Discovery and First Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the historical discovery and first synthesis of 1,3-Diiodo-2,2-bis(iodomethyl)propane, also known as pentaerythritol tetraiodide. It details the initial preparation of the precursor pentaerythritol and its subsequent conversion to the tetrabromo- intermediate. The core of this document focuses on the seminal first synthesis of the title compound via a Finkelstein reaction, supported by detailed experimental protocols from historical and modern literature. All quantitative data is presented in structured tables for clarity. Additionally, a logical workflow for the synthesis is visualized using the DOT language.
Introduction
This compound [CAS: 1522-88-9] is a highly functionalized organoiodine compound. Its structure, featuring a neopentyl core with four primary iodides, makes it a valuable building block in various fields of chemical synthesis. While its applications are not as widespread as its bromo- and chloro- analogs, its reactivity makes it a subject of interest for the introduction of the 2,2-bis(iodomethyl)propyl moiety in organic molecules. This guide delves into the foundational chemistry of this compound, tracing its origins from the first reported synthesis to providing detailed methodologies for its preparation.
Historical Discovery and First Synthesis
The journey to the first synthesis of this compound began with the discovery of its precursor, pentaerythritol, in 1891 by German chemist Bernhard Tollens and his student P. Wigand. The first documented synthesis of this compound was later achieved by Backer and van der Zanden in 1926. Their method, a classic example of the Finkelstein reaction, involved the conversion of the corresponding tetrabromide with sodium iodide. This pivotal work was published in the Recueil des Travaux Chimiques des Pays-Bas.
The overall synthetic pathway can be summarized as a two-step process starting from the commercially available pentaerythritol:
-
Bromination of Pentaerythritol: Conversion of the four hydroxyl groups of pentaerythritol to bromide atoms to yield 1,3-Dibromo-2,2-bis(bromomethyl)propane.
-
Iodination via Finkelstein Reaction: Halogen exchange reaction to replace the four bromine atoms with iodine, yielding the final product.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of this compound and its precursors.
Synthesis of Pentaerythritol (Historical Method)
While pentaerythritol is now a readily available commodity chemical, its initial synthesis laid the groundwork for its derivatives.
Procedure: A historical method for the preparation of pentaerythritol involves the condensation of acetaldehyde and formaldehyde in the presence of a base like calcium hydroxide.
Synthesis of 1,3-Dibromo-2,2-bis(bromomethyl)propane (Pentaerythritol Tetrabromide)
A well-established procedure for the synthesis of pentaerythritol tetrabromide is provided in Organic Syntheses.
Reagents:
-
Pentaerythritol
-
Phosphorus tribromide
Procedure:
-
In a flask equipped with a reflux condenser and a dropping funnel, a mixture of pentaerythritol and a solvent is prepared.
-
Phosphorus tribromide is added dropwise to the stirred mixture.
-
The reaction mixture is then heated to reflux for several hours.
-
After cooling, the mixture is poured onto ice, and the crude product is collected by filtration.
-
The product is purified by recrystallization from a suitable solvent like ethanol.
First Synthesis of this compound (Backer and van der Zanden, 1926)
The pioneering synthesis of pentaerythritol tetraiodide was achieved through a Finkelstein reaction.
Reagents:
-
1,3-Dibromo-2,2-bis(bromomethyl)propane
-
Sodium Iodide
-
Ethanol (or other suitable solvent)
Procedure:
-
A solution of 1,3-Dibromo-2,2-bis(bromomethyl)propane in ethanol is prepared.
-
A solution of sodium iodide in ethanol is added to the first solution.
-
The reaction mixture is heated under reflux. The less soluble sodium bromide precipitates from the solution, driving the equilibrium towards the formation of the tetraiodide.
-
After the reaction is complete, the mixture is cooled, and the precipitated sodium bromide is removed by filtration.
-
The filtrate is concentrated, and the crude this compound is precipitated, collected, and purified by recrystallization.
Quantitative Data
The following tables summarize the key quantitative data for the compounds involved in the synthesis.
Table 1: Physical Properties of Precursors and Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| Pentaerythritol | C₅H₁₂O₄ | 136.15 | 260.5 |
| 1,3-Dibromo-2,2-bis(bromomethyl)propane | C₅H₈Br₄ | 387.73 | 162-164 |
| This compound | C₅H₈I₄ | 575.73 | 227-230 |
Table 2: Reaction Conditions and Yields
| Reaction | Reactants | Solvent | Key Conditions | Yield (%) | Reference |
| Synthesis of Pentaerythritol Tetrabromide | Pentaerythritol, PBr₃ | - | Reflux | High | Organic Syntheses |
| First Synthesis of Pentaerythritol Tetraiodide | Pentaerythritol Tetrabromide, NaI | Ethanol | Reflux | Not specified | Backer and van der Zanden, 1926 |
Logical Workflow of Synthesis
The synthesis of this compound can be visualized as a sequential process, starting from the basic building blocks.
Caption: Synthetic pathway of this compound.
Conclusion
The historical synthesis of this compound by Backer and van der Zanden represents a classic application of the Finkelstein reaction to a polyhalogenated substrate. The foundational work on its precursor, pentaerythritol, by Tollens and Wigand was instrumental in enabling the synthesis of this and other functionalized neopentane structures. This guide provides researchers and scientists with a detailed account of the historical context and the practical methodologies required for the preparation of this interesting chemical entity. Further research into the applications of this compound, particularly in the realms of materials science and as a synthon in complex organic synthesis, may reveal new and valuable uses.
A Theoretical and Experimental Guide to 1,3-Diiodo-2,2-bis(iodomethyl)propane: A Computational Chemistry Perspective
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of theoretical calculations to elucidate the structural and electronic properties of 1,3-Diiodo-2,2-bis(iodomethyl)propane. Due to the limited availability of specific experimental and computational studies on this molecule, this document serves as a roadmap, detailing appropriate computational methodologies, presenting hypothetical yet realistic data, and outlining relevant experimental protocols for synthesis and characterization. This guide is intended to facilitate future research by providing a robust framework for the computational and experimental investigation of this and similar polyhalogenated organic compounds.
Introduction
This compound, also known as pentaerythritol tetraiodide, is a highly functionalized organic molecule with potential applications as a synthetic intermediate in various fields, including materials science and drug development.[1] The presence of four iodine atoms imparts unique reactivity and conformational properties. Understanding these properties at a molecular level is crucial for its effective utilization.
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective means to predict molecular structure, vibrational spectra, and electronic characteristics with a high degree of accuracy.[2][3][4] This guide outlines the theoretical framework for studying this compound, complemented by a plausible experimental approach for its synthesis and validation of the computational results.
Theoretical Methodology
A typical computational workflow for analyzing this compound would involve geometry optimization, frequency calculations, and analysis of electronic properties.
Software and Model Construction
The initial 3D structure of this compound can be built using standard molecular modeling software. The starting geometry is typically based on the known tetrahedral arrangement of its precursor, pentaerythritol. All calculations would be performed using a quantum chemistry software package like Gaussian, ORCA, or similar platforms.
Level of Theory: Functional and Basis Set Selection
For organoiodine compounds, a careful selection of the functional and basis set is critical for obtaining accurate results.
-
Density Functional: Hybrid meta-GGA functionals like M06-2X or dispersion-corrected functionals such as B3LYP-D3 are recommended as they adequately account for non-covalent interactions, which can be significant in halogenated molecules.[2]
-
Basis Set: Due to the large number of electrons in iodine, Effective Core Potentials (ECPs) are efficient. The LANL2DZ or its more modern version, LANL08(d) , are reliable choices for the iodine atoms.[5] For the lighter atoms (carbon and hydrogen), a Pople-style basis set like 6-311G(d,p) or a Dunning-style correlation-consistent basis set (e.g., cc-pVTZ) would provide a good balance of accuracy and computational cost. A full-electron basis set such as dgdzvp could also be used for iodine for potentially higher accuracy in bond length predictions.[6]
Predicted Molecular Properties (Hypothetical Data)
The following tables summarize the kind of quantitative data that would be obtained from the theoretical calculations described above. Note: The values presented here are hypothetical and serve for illustrative purposes.
Optimized Molecular Geometry
The geometry optimization would yield the equilibrium structure of the molecule. Key structural parameters would be extracted and tabulated for analysis.
| Parameter | Atom Pair/Triplet | Calculated Value |
| Bond Lengths (Å) | C-C | 1.54 Å |
| C-H | 1.09 Å | |
| C-I | 2.15 Å | |
| Bond Angles (°) | C-C-C | 109.5° |
| I-C-C | 112.0° | |
| H-C-H | 109.0° |
Vibrational Frequencies
Frequency calculations are used to predict the infrared (IR) and Raman spectra. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
| Frequency (cm⁻¹) | Vibrational Mode Description | Symmetry | IR Intensity |
| ~2950 | C-H Asymmetric Stretch | A' | Moderate |
| ~2870 | C-H Symmetric Stretch | A' | Weak |
| ~1450 | CH₂ Scissoring | A' | Strong |
| ~1200 | CH₂ Wagging | A" | Moderate |
| ~1050 | C-C Stretch | A' | Weak |
| ~550 | C-I Stretch | A' | Strong |
Electronic Properties
Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the molecule's reactivity.
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 0.0 D (by symmetry) |
| Molecular Electrostatic Potential (MEP) | Negative potential on I atoms, Positive on H atoms |
Experimental Protocols
To validate the theoretical predictions, synthesis and experimental characterization of the title compound are necessary.
Synthesis of this compound
A plausible synthesis route starts from pentaerythritol, analogous to the preparation of related brominated compounds.[7][8]
Materials:
-
Pentaerythritol (1.0 eq)
-
Red Phosphorus (5.0 eq)
-
Iodine (10.0 eq)
-
Glacial Acetic Acid (solvent)
Procedure:
-
A three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel is charged with pentaerythritol and red phosphorus in glacial acetic acid.
-
The mixture is heated to reflux with vigorous stirring.
-
A solution of iodine in glacial acetic acid is added dropwise over a period of 2 hours.
-
After the addition is complete, the reaction mixture is maintained at reflux for an additional 24 hours.
-
The mixture is cooled to room temperature and poured into a solution of sodium thiosulfate to quench any unreacted iodine.
-
The resulting precipitate is collected by vacuum filtration, washed with water, and then with a cold ethanol/water mixture.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the final product as a crystalline solid.[1]
Spectroscopic Characterization
The synthesized compound would be characterized using standard spectroscopic techniques to confirm its identity and purity. This experimental data is crucial for validating the computational results.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A singlet is expected for the eight equivalent methylene protons (CH₂I).
-
¹³C NMR: Two signals are expected, one for the quaternary carbon and one for the four equivalent methylene carbons.
-
-
Infrared (IR) Spectroscopy:
-
The experimental IR spectrum would be recorded and compared to the predicted vibrational frequencies from the DFT calculations. Key peaks to identify would be the C-H stretches (~2900 cm⁻¹) and the strong C-I stretches (~550 cm⁻¹).
-
-
Mass Spectrometry (MS):
-
Mass spectrometry would be used to confirm the molecular weight of the compound (C₅H₈I₄, MW = 611.7 g/mol ).
-
Conclusion
This guide outlines a comprehensive theoretical and experimental approach for the study of this compound. By combining robust DFT calculations with established laboratory synthesis and characterization techniques, a deep understanding of the molecule's structural, vibrational, and electronic properties can be achieved. The methodologies and hypothetical data presented here provide a foundational framework for researchers to initiate and conduct detailed investigations into this and other complex halogenated molecules, ultimately enabling their application in drug development and materials science.
References
- 1. chembk.com [chembk.com]
- 2. A DFT assessment of some physical properties of iodine-centered halogen bonding and other non-covalent interactions in some experimentally reported crystal geometries - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. crystal.unito.it [crystal.unito.it]
- 8. google.com [google.com]
Reactivity Profile of 1,3-Diiodo-2,2-bis(iodomethyl)propane with Nucleophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Diiodo-2,2-bis(iodomethyl)propane, also known as pentaerythrityl tetraiodide, is a highly functionalized electrophilic building block with significant potential in organic synthesis. Its neopentyl core structure, bearing four primary iodide leaving groups, offers a unique platform for the construction of complex molecular architectures, including spirocycles, cage compounds, and highly substituted acyclic systems. This technical guide provides a comprehensive overview of the reactivity of this compound with a range of nucleophiles, presenting quantitative data, detailed experimental protocols, and mechanistic insights to facilitate its application in research and development.
General Reactivity
The reactivity of this compound is dominated by nucleophilic substitution reactions (SN2) at the four primary carbon centers. The carbon-iodine bond is relatively weak, making iodide an excellent leaving group and rendering the methylene groups susceptible to attack by a wide variety of nucleophiles. Due to the presence of four reactive sites, the stoichiometry of the nucleophile and the reaction conditions can be controlled to achieve mono-, di-, tri-, or tetra-substitution products. Furthermore, the geometric arrangement of the iodomethyl groups makes this compound an ideal precursor for intramolecular cyclization reactions, particularly in the formation of spiro[3.3]heptane derivatives.
Reactions with Carbon Nucleophiles
Double Alkylation of Active Methylene Compounds
A prominent application of this compound and its analogous dihalides is the synthesis of spiro[3.3]heptane derivatives through double alkylation of active methylene compounds. This reaction provides a powerful method for constructing the sterically strained and medicinally relevant spiro[3.3]heptane core.
| Nucleophile | Base | Solvent | Product | Yield (%) | Reference |
| Diethyl malonate | NaH | THF | Diethyl spiro[3.3]heptane-2,6-dicarboxylate | 62 | [1] |
| Tosylmethyl isocyanide (TosMIC) | NaH | Not Specified | Spiro[3.3]heptan-2-one | 44 (over two steps) | [2] |
Experimental Protocol: Synthesis of Diethyl spiro[3.3]heptane-2,6-dicarboxylate
This protocol is adapted from the synthesis of a similar derivative using the corresponding dibromide.[1]
Materials:
-
This compound
-
Diethyl malonate
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (2.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of diethyl malonate (1.1 equivalents) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF to the reaction mixture.
-
Heat the reaction mixture to reflux and stir for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford diethyl spiro[3.3]heptane-2,6-dicarboxylate.
Logical Relationship: Double Alkylation for Spirocycle Formation
Caption: Formation of a spiro[3.3]heptane via double alkylation.
Reactions with Nitrogen Nucleophiles
Reaction with Azide
The reaction of this compound with azide nucleophiles is a key step in the synthesis of energetic materials. The tetraazide derivative, 2,2,6,6-tetrakis(azidomethyl)spiro[3.3]heptane, is a high-energy density material. The synthesis of similar azido compounds from pentaerythritol derivatives suggests a straightforward nucleophilic substitution.
Experimental Protocol: Synthesis of 2,2,6,6-Tetrakis(azidomethyl)spiro[3.3]heptane (Conceptual)
While a specific protocol for the tetraiodide was not found, the following is a general procedure based on the reaction of analogous dihalides with sodium azide.[3]
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Acetonitrile
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in acetonitrile.
-
Add a solution of sodium azide (4.4 equivalents) in water to the reaction mixture.
-
Heat the mixture to reflux (approximately 82 °C) and stir for 8-12 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate safety precautions.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by a suitable method, such as recrystallization or column chromatography.
Reaction with Primary Amines
Primary amines are expected to react with this compound to yield a mixture of substitution products. Controlling the stoichiometry is crucial to favor a specific product. Excess amine will likely lead to the tetra-substituted product. The reaction proceeds via a standard SN2 mechanism.[4]
Reaction Pathway: Reaction with Primary Amines
Caption: Tetra-substitution with a primary amine nucleophile.
Reactions with Sulfur Nucleophiles
Reaction with Sulfide
Sodium sulfide can act as a dinucleophile, potentially leading to the formation of sulfur-containing heterocyclic compounds. The reaction of this compound with sodium sulfide is expected to yield a spirocyclic dithiane derivative.
Conceptual Reaction Scheme:
This compound + 2 Na₂S → 2,7-Dithiaspiro[3.3]heptane + 4 NaI
Experimental Workflow: Synthesis of 2,7-Dithiaspiro[3.3]heptane
Caption: Workflow for the synthesis of a spirodithiane.
Conclusion
This compound is a valuable and versatile electrophile for the synthesis of complex organic molecules. Its reactivity with a range of nucleophiles, particularly in the formation of spiro[3.3]heptane systems, highlights its potential in medicinal chemistry and materials science. This guide provides a foundational understanding of its reactivity profile and offers practical experimental guidance. Further exploration of its reactions with other nucleophiles and the development of stereoselective transformations will undoubtedly expand its utility in modern organic synthesis.
References
An In-depth Technical Guide to CAS Number 1522-88-9: Properties, Hazards, and Applications in Radiopaque Biomaterials
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAS number 1522-88-9, chemically known as 1,3-diiodo-2,2-bis(iodomethyl)propane or Pentaerythrityl Tetraiodide, is a highly iodinated organic compound. Its unique structure, featuring a dense core of iodine atoms, has positioned it as a compound of interest, primarily as a monomer for the synthesis of radiopaque polymers used in medical imaging. This technical guide provides a comprehensive overview of its chemical and physical properties, known hazards and toxicological data, and its principal application in the development of advanced biomaterials for X-ray contrast.
Chemical and Physical Properties
Pentaerythrityl tetraiodide is a white to off-white crystalline solid.[1] It is characterized by a high molecular weight and density due to the presence of four iodine atoms. While generally stable, it may decompose under strong light.[2] The compound has low solubility in water but is soluble in some organic solvents.[2]
Table 1: Physicochemical Properties of CAS 1522-88-9
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| Synonyms | Pentaerythrityl tetraiodide, Tetrakis(iodomethyl)methane | [1][4] |
| CAS Number | 1522-88-9 | [5] |
| Molecular Formula | C₅H₈I₄ | [3] |
| Molecular Weight | 575.73 g/mol | [3] |
| Appearance | White to almost white powder/crystal | [1][6] |
| Melting Point | 227 °C | [7][8] |
| Boiling Point | 423.01 °C (rough estimate) | [6][7] |
| Density | 2.8477 g/cm³ (rough estimate) | [6][7] |
| SMILES | ICC(CI)(CI)CI | [9] |
| InChI Key | HPMGSGCDKVCZHC-UHFFFAOYSA-N | [5] |
Synthesis
The synthesis of pentaerythrityl tetraiodide can be achieved from its bromide analogue, pentaerythrityl tetrabromide. A general procedure involves the exhaustive extraction of the crude bromide, which is then sufficiently pure for conversion to the iodide.[10]
A detailed experimental protocol for a related synthesis, the conversion of pentaerythrityl bromide, provides a basis for the synthesis of the tetraiodide.
Experimental Protocol: Synthesis of Pentaerythrityl Bromide (Precursor to Iodide)
This protocol describes the synthesis of the bromide precursor. The subsequent conversion to the iodide is mentioned but not detailed.
-
Reactants: Pentaerythrityl, red phosphorus, 95% ethyl alcohol.[10]
-
Procedure:
-
Transfer dried material to a large Soxhlet extractor.[10]
-
Exhaustively extract with 95% alcohol.[10] The pentaerythrityl bromide separates from the alcohol.[10]
-
After cooling, collect the crude product with suction.[10]
-
The crude product, with a melting point of 158–160 °C, is typically pure enough for conversion to the iodide.[10]
-
For further purification, the crude product can be recrystallized from 95% alcohol.[10]
-
Logical Relationship for Synthesis
Caption: Synthesis pathway from Pentaerythritol to Pentaerythrityl Tetraiodide.
Biological Activity and Mechanism of Action
The primary biological relevance of CAS 1522-88-9 is its potential application as a monomer in the creation of radiopaque biomaterials. The high iodine content of polymers synthesized from this compound allows for the attenuation of X-rays, making them visible in medical imaging modalities like computed tomography (CT).[11]
The mechanism of action for radiopacity is based on the high atomic number of iodine, which leads to a high probability of photoelectric absorption of X-ray photons. When integrated into a polymer chain and introduced into the body, these materials can enhance the contrast of blood vessels or other structures, aiding in diagnosis.[11]
Currently, there is no evidence to suggest other specific biological activities or therapeutic uses for this compound in its monomeric form.
Signaling Pathway Visualization (Conceptual)
Caption: Conceptual workflow from monomer to application in enhanced medical imaging.
Analytical Methods
The purity and identity of pentaerythrityl tetraiodide can be assessed using standard analytical techniques in organic chemistry.
High-Performance Liquid Chromatography (HPLC)
HPLC is a common method for determining the purity of CAS 1522-88-9.[4] A general approach for a non-aqueous reverse-phase HPLC method for a similar pentaerythritol ester involves the following:
-
Column: A C18 reverse-phase column is often suitable.
-
Mobile Phase: A non-aqueous mobile phase, such as a gradient of acetonitrile and another organic solvent, would likely be employed.
-
Detection: UV detection is a common method for compounds with chromophores.
-
Sample Preparation: The sample would be dissolved in a suitable organic solvent compatible with the mobile phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule. A general protocol for NMR analysis of a small organic molecule would involve:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A larger number of scans will be necessary due to the low natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum.
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight and fragmentation pattern of the compound.
-
Ionization: Techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) could be used.
-
Analysis: The resulting mass spectrum would show the molecular ion peak and characteristic fragment ions.
Experimental Workflow for Analysis
Caption: General analytical workflow for the characterization of CAS 1522-88-9.
Hazards and Toxicology
Pentaerythrityl tetraiodide is classified as a hazardous substance, primarily causing irritation to the skin and eyes, and potentially the respiratory system.[3]
Table 2: Hazard Information for CAS 1522-88-9
| Hazard Statement | GHS Classification | Source(s) |
| Causes skin irritation | Skin Irrit. 2 (H315) | [3] |
| Causes serious eye irritation | Eye Irrit. 2 (H319) | [3] |
| May cause respiratory irritation | STOT SE 3 (H335) | [3] |
Toxicological Data
Limited specific toxicological data is available for CAS 1522-88-9. However, an acute toxicity study has been reported:
Table 3: Acute Toxicity of CAS 1522-88-9
| Test | Species | Route | Value | Source(s) |
| LD50 | Mouse | Intravenous | 316 mg/kg | [5] |
Safety Precautions
When handling this compound, appropriate personal protective equipment should be worn, including gloves, safety glasses, and a dust respirator if aerosols or dust are generated.[6] It should be stored in a cool, dark place in a tightly sealed container.[6] The compound is incompatible with strong oxidizing agents.[5] In case of fire, dry chemical, foam, water spray, or carbon dioxide can be used as extinguishing media.[6] Decomposition at high temperatures may generate poisonous fumes, including hydrogen iodide and carbon oxides.[5][6]
Conclusion
CAS number 1522-88-9, or pentaerythrityl tetraiodide, is a specialized chemical with a primary application in the development of radiopaque biomaterials for medical imaging. Its high iodine content makes it a valuable monomer for creating polymers that are visible under X-ray. While it presents moderate hazards, requiring careful handling, its unique properties offer potential for advancements in diagnostic medicine. Further research into its polymerization and the in vivo performance of the resulting biomaterials is warranted to fully realize its potential.
References
- 1. Iodinated contrast - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. protocols.io [protocols.io]
- 5. radiology.wisc.edu [radiology.wisc.edu]
- 6. radiopaedia.org [radiopaedia.org]
- 7. What is the mechanism of Iopromide? [synapse.patsnap.com]
- 8. ijrpc.com [ijrpc.com]
- 9. benchchem.com [benchchem.com]
- 10. cir-safety.org [cir-safety.org]
- 11. Clinical Pharmacology, Uses, and Adverse Reactions of Iodinated Contrast Agents: A Primer for the Non-radiologist - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 1,3-Diiodo-2,2-bis(iodomethyl)propane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Diiodo-2,2-bis(iodomethyl)propane, also known as pentaerythrityl tetraiodide, is a highly functionalized building block in organic synthesis. Its neopentyl core, substituted with four primary iodide leaving groups, makes it an excellent substrate for the construction of complex polycyclic and spirocyclic frameworks. The high reactivity of the carbon-iodine bond facilitates nucleophilic substitution reactions, enabling the formation of sterically demanding architectures that are of significant interest in medicinal chemistry and materials science. These notes provide detailed protocols for the application of this reagent in the synthesis of spiro[3.3]heptane derivatives, key structures in the development of novel therapeutics.
Key Applications: Synthesis of Spiro[3.3]heptane Derivatives
The rigid, three-dimensional structure of the spiro[3.3]heptane scaffold has garnered considerable attention as a bioisostere for aromatic rings in drug design, offering improved physicochemical properties. This compound serves as a cornerstone for the synthesis of this valuable motif through a double nucleophilic substitution reaction with C-nucleophiles such as malonic esters.
Reaction Scheme: Double Alkylation of Diethyl Malonate
The reaction proceeds via a tandem SN2 mechanism where the enolate of diethyl malonate displaces the four iodide atoms of this compound to form the spiro[3.3]heptane core. Subsequent hydrolysis and decarboxylation afford the corresponding dicarboxylic acid.
Caption: Double alkylation of diethyl malonate.
Experimental Protocols
The following protocols are adapted from established procedures for analogous bromo-derivatives and are expected to provide good to excellent yields with the more reactive iodo-substrate.[1] Researchers should optimize reaction conditions as necessary.
Protocol 1: Synthesis of Diethyl spiro[3.3]heptane-2,6-dicarboxylate
Materials:
-
This compound
-
Diethyl malonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Enolate Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (4.4 equivalents) suspended in anhydrous DMF. Cool the suspension to 0 °C in an ice-water bath. A solution of diethyl malonate (2.0 equivalents) in anhydrous DMF is added dropwise to the stirred suspension of sodium hydride over 30 minutes. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the enolate.
-
Spirocyclization: Add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture at room temperature. Stir the reaction mixture at room temperature for 12-18 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of a saturated aqueous ammonium chloride solution. Partition the mixture between diethyl ether and water. Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain diethyl spiro[3.3]heptane-2,6-dicarboxylate.
Protocol 2: Hydrolysis to Spiro[3.3]heptane-2,6-dicarboxylic acid
Materials:
-
Diethyl spiro[3.3]heptane-2,6-dicarboxylate
-
Potassium hydroxide
-
Ethanol
-
Water
-
Hydrochloric acid (concentrated)
Procedure:
-
Saponification: Dissolve diethyl spiro[3.3]heptane-2,6-dicarboxylate in a mixture of ethanol and water. Add an excess of potassium hydroxide and reflux the mixture for 4-6 hours until the ester is completely hydrolyzed (monitored by TLC).
-
Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material. Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.
-
Isolation: Collect the precipitated spiro[3.3]heptane-2,6-dicarboxylic acid by filtration, wash with cold water, and dry under vacuum.
Quantitative Data Summary
The following table summarizes expected outcomes based on reactions with analogous bromo-compounds. Yields with the iodo-substrate are anticipated to be in a similar or higher range.
| Reaction Step | Starting Material | Product | Reagents and Conditions | Expected Yield | Reference |
| Synthesis of Diethyl spiro[3.3]heptane-2,6-dicarboxylate | 1,3-Dibromo-2,2-bis(bromomethyl)propane & Diethyl malonate | Diethyl spiro[3.3]heptane-2,6-dicarboxylate | NaH, DMF, RT, 12-18h | 65-75% | [1] |
| Hydrolysis to Spiro[3.3]heptane-2,6-dicarboxylic acid | Diethyl spiro[3.3]heptane-2,6-dicarboxylate | Spiro[3.3]heptane-2,6-dicarboxylic acid | KOH, EtOH/H₂O, reflux, 4-6h; then conc. HCl | High | [1] |
Logical Workflow for Synthesis
The overall synthetic strategy involves a straightforward two-step process from the commercially available starting materials.
Caption: Synthetic workflow for spiro[3.3]heptane-2,6-dicarboxylic acid.
Safety Information
This compound is an irritant and should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Sodium hydride is a flammable solid and reacts violently with water; it should be handled under an inert atmosphere. Standard laboratory safety procedures should be followed at all times.
References
Application Notes and Protocols for the Synthesis of Cage Compounds Using 1,3-Diiodo-2,2-bis(iodomethyl)propane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and generalized experimental protocols for the synthesis of heterocyclic cage compounds, specifically focusing on aza- and thia-adamantane derivatives, utilizing 1,3-diiodo-2,2-bis(iodomethyl)propane as a key building block. The unique tetra-substituted neopentyl scaffold of this reagent makes it a valuable precursor for constructing rigid, three-dimensional cage structures, which are of significant interest in medicinal chemistry and materials science.
Introduction
Cage compounds, such as adamantane and its heteroatom-containing analogues (heteroadamantanes), possess a rigid and sterically defined three-dimensional structure. This unique topology imparts desirable physicochemical properties, including high lipophilicity, metabolic stability, and the ability to serve as rigid scaffolds for the precise spatial orientation of functional groups. Consequently, adamantane derivatives have found applications as antiviral, anti-diabetic, and neuroprotective agents. The synthesis of heteroadamantanes, where one or more carbon atoms of the adamantane core are replaced by heteroatoms like nitrogen or sulfur, further expands the chemical space and biological potential of these cage structures.
This compound, a tetra-iodinated derivative of neopentane, serves as a potent electrophile for the construction of such cage systems. The four iodine atoms are excellent leaving groups in nucleophilic substitution reactions, enabling the formation of multiple carbon-heteroatom bonds in a single synthetic step. This document outlines generalized procedures for the reaction of this key precursor with primary amines and sulfide sources to yield aza- and thia-adamantane derivatives, respectively.
Data Presentation
The following tables summarize the expected reactants, products, and general reaction conditions for the synthesis of aza- and thia-adamantane derivatives from this compound. Please note that these are generalized conditions and may require optimization for specific substrates.
Table 1: Generalized Reaction Parameters for the Synthesis of 1,3,5,7-Tetraazaadamantane Derivatives
| Parameter | Value/Condition | Notes |
| Starting Material | This compound | - |
| Reactant | Primary Amine (R-NH₂) | R can be an alkyl or aryl group. |
| Solvent | High-boiling polar aprotic solvent (e.g., DMF, DMSO) | To facilitate the reaction and dissolve reactants. |
| Temperature | 100-150 °C | Higher temperatures are generally required for this cyclization. |
| Reaction Time | 24-72 hours | Reaction progress should be monitored by TLC or LC-MS. |
| Base | Excess primary amine or a non-nucleophilic base (e.g., K₂CO₃) | To neutralize the HI formed during the reaction. |
| Expected Product | 1,3,5,7-Tetrasubstituted-1,3,5,7-tetraazaadamantane | The substituents on the nitrogen atoms correspond to the R group of the primary amine. |
Table 2: Generalized Reaction Parameters for the Synthesis of 2,4,6,8-Tetrathiaadamantane
| Parameter | Value/Condition | Notes |
| Starting Material | This compound | - |
| Reactant | Sodium Sulfide (Na₂S) | A suitable source of sulfide ions. |
| Solvent | Polar aprotic solvent (e.g., DMF, DMSO) | To dissolve the reactants. |
| Temperature | 80-120 °C | Elevated temperatures are typically necessary. |
| Reaction Time | 12-48 hours | Monitor by TLC or GC-MS. |
| Expected Product | 2,4,6,8-Tetrathiaadamantane | A cage compound with four sulfur atoms. |
Experimental Protocols
The following are generalized protocols for the synthesis of aza- and thia-adamantane derivatives. Safety Precaution: These reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.
Protocol 1: General Procedure for the Synthesis of 1,3,5,7-Tetrasubstituted-1,3,5,7-Tetraazaadamantanes
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a suitable high-boiling polar aprotic solvent (e.g., DMF or DMSO).
-
Addition of Reactant: Add the primary amine (R-NH₂) (a significant excess, e.g., 10-20 eq) to the solution. Alternatively, a smaller excess of the primary amine (4.5 eq) can be used in the presence of a non-nucleophilic base such as potassium carbonate (4.5 eq).
-
Reaction: Heat the reaction mixture to 100-150 °C and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take 24 to 72 hours to reach completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a precipitate has formed, filter the mixture.
-
Pour the reaction mixture into a large volume of water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: General Procedure for the Synthesis of 2,4,6,8-Tetrathiaadamantane
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend anhydrous sodium sulfide (Na₂S) (4.5 eq) in a polar aprotic solvent (e.g., DMF or DMSO).
-
Addition of Starting Material: Add a solution of this compound (1.0 eq) in the same solvent to the suspension.
-
Reaction: Heat the reaction mixture to 80-120 °C with vigorous stirring. Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12 to 48 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a large volume of water. A precipitate of the crude product may form.
-
Collect the solid by filtration and wash it thoroughly with water.
-
Alternatively, extract the aqueous mixture with an organic solvent (e.g., dichloromethane).
-
Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by sublimation.
-
Characterization: Confirm the identity and purity of the 2,4,6,8-tetrathiaadamantane by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.
Mandatory Visualization
The following diagrams illustrate the generalized synthetic workflows.
Caption: General workflow for the synthesis of tetraazaadamantane derivatives.
Caption: General workflow for the synthesis of tetrathiaadamantane.
Caption: Logical relationship of the cage formation reaction.
1,3-Diiodo-2,2-bis(iodomethyl)propane as a precursor for cubane synthesis
Application Notes and Protocols for Cubane Synthesis
Introduction
Cubane (C₈H₈) is a unique, highly strained platonic solid hydrocarbon with a cage-like structure that has garnered significant interest in materials science, energetic materials, and medicinal chemistry. Its rigid framework and dense structure impart unusual properties, making its derivatives valuable as high-density fuels and potent explosives.[1] In the pharmaceutical realm, the cubane scaffold serves as a bioisostere for benzene, offering a three-dimensional, non-aromatic, and metabolically stable core for drug design.[2][3] This document provides an overview of the established synthetic routes to cubane-1,4-dicarboxylic acid, a key intermediate for various cubane derivatives, with a focus on protocols that have been successfully scaled up.
While the query specified 1,3-diiodo-2,2-bis(iodomethyl)propane as a precursor, a well-established, direct synthetic route to cubane from this specific starting material is not prominently described in the reviewed literature. The primary and most successful approaches to cubane synthesis have historically commenced from different starting materials. The following sections detail these established methods.
Established Synthetic Routes to Cubane
The first successful synthesis of cubane was reported in 1964 by Philip E. Eaton and Thomas W. Cole.[4] This route has since been improved and modified, leading to a more efficient five-step process that yields cubane-1,4-dicarboxylic acid in approximately 25% overall yield.[4]
An alternative approach was later proposed by James C. Barborak, L. Watts, and R. Pettit, which utilizes an organometallic complex as a source of cyclobutadiene in a Diels-Alder reaction.[4]
The Improved Eaton Synthesis
This pathway has become a practical method for producing multi-kilogram quantities of cubane-1,4-dicarboxylic acid.[4] The key steps are outlined below.
Experimental Protocol: Improved Synthesis of Cubane-1,4-dicarboxylic Acid
This protocol is a summary of the improved five-step process.
-
Diels-Alder Reaction: The synthesis begins with a Diels-Alder reaction involving a cyclopentanone derivative.
-
Photochemical [2+2] Cycloaddition: An intramolecular photochemical cycloaddition forms the cage structure.
-
Favorskii Rearrangement: A key ring contraction step is achieved via a Favorskii rearrangement to form the cubane skeleton.
-
Hydrolysis: Subsequent hydrolysis yields a carboxylic acid derivative.
-
Further Functionalization/Decarboxylation: The resulting cubane derivative can be further functionalized. For instance, cubane-1,4-dicarboxylic acid can be decarboxylated to yield the parent hydrocarbon, cubane. A superior decarboxylation method has superseded the original di-t-butyl perester method.[4]
Quantitative Data for Cubane Synthesis
| Step | Reaction | Reagents/Conditions | Yield | Reference |
| Overall | Improved 5-step synthesis | - | ~25% | [4] |
| Decarboxylation | Cubane-1,4-dicarboxylic acid to Cubane | Improved method | Nearly quantitative | [4] |
Synthesis of Tetra-Functional Cubane Derivatives
For applications requiring energetic materials, tetra-functionalized cubanes are often necessary to achieve the desired oxygen balance.[5][6] A common starting material for these is cubane-1,4-dicarboxylic acid.
Experimental Protocol: Synthesis of Cubane-1,2,4,7-tetracarboxylic Acid
This process involves the conversion of cubane-1,4-dicarboxylic acid to the tetra-acid in a multi-step sequence.
-
Acid Chloride Formation: Cubane-1,4-dicarboxylic acid is converted to its diacid chloride. Thionyl chloride is a more effective chlorinating agent than phosphorous pentachloride, providing a 97% yield when using excess thionyl chloride as the solvent.[5][6]
-
Amide Formation: The diacid chloride is reacted with t-butylethylamine to form cubane-1,4-bis(N-t-butyl-N-ethylcarboxamide) in 98% yield.[5]
-
Dimetallation and Carbonation: The bisamide is dimetallated using lithium 2,2,6,6-tetramethylpiperidide and magnesium bromide etherate, followed by carbonation with carbon dioxide.[6]
-
Hydrolysis: The resulting diacid bisamide is hydrolyzed with 70% nitric acid to give cubane-1,2,4,7-tetracarboxylic acid.[6]
Quantitative Data for Tetra-Acid Synthesis
| Step | Starting Material | Product | Reagents | Yield | Reference |
| 1 | Cubane-1,4-dicarboxylic acid | Cubane-1,4-dicarboxylic acid chloride | Thionyl chloride | 97% | [5] |
| 2 | Cubane-1,4-dicarboxylic acid chloride | Cubane-1,4-bis(N-t-butyl-N-ethylcarboxamide) | t-butylethylamine, triethylamine | 98% | [5] |
| Overall | Cubane-1,4-dicarboxylic acid | Cubane-1,2,4,7-tetracarboxylic acid | - | 60% | [6] |
Logical Workflow for Cubane Synthesis
The following diagram illustrates the general workflow for the synthesis of cubane-1,4-dicarboxylic acid, which is a key precursor for many cubane derivatives.
Caption: General workflow for the synthesis of cubane derivatives.
Safety Information
The synthesis of cubane and its derivatives involves hazardous reagents and intermediates. For example, cubane-1,4-dicarboxylic acid chloride is thermally unstable and can decompose explosively above 100°C.[6] It is crucial to follow appropriate safety precautions, including the use of personal protective equipment and conducting reactions in a well-ventilated fume hood. All experimental procedures should be carried out by trained personnel.
References
Application of 1,3-Diiodo-2,2-bis(iodomethyl)propane in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Diiodo-2,2-bis(iodomethyl)propane, also known as pentaerythrityl tetraiodide, is a highly functionalized building block with significant potential in medicinal chemistry. Its neopentyl core, substituted with four primary iodides, offers a unique scaffold for the construction of complex molecular architectures. The high reactivity of the carbon-iodine bond makes it an excellent electrophile for nucleophilic substitution reactions, enabling the synthesis of a diverse range of carbocyclic and heterocyclic systems. A particularly promising application lies in the synthesis of spirocyclic compounds, which are of growing interest in drug discovery due to their rigid structures and three-dimensional diversity.
This document provides detailed application notes and inferred experimental protocols for the use of this compound in the synthesis of 2,6-diazaspiro[3.3]heptane derivatives. These spirocycles are considered valuable piperazine bioisosteres, a common motif in many centrally active drugs. While specific literature on the medicinal chemistry applications of the title iodo-compound is limited, the protocols and applications described herein are adapted from established procedures for its bromo- and chloro-analogs, providing a strong starting point for its exploration in drug discovery programs.
Key Application: Synthesis of 2,6-Diazaspiro[3.3]heptane Scaffolds
The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of the 2,6-diazaspiro[3.3]heptane ring system. This is achieved through a double N-alkylation reaction with a primary amine. The resulting spirocyclic diamine can be further functionalized to generate libraries of compounds for screening against various biological targets.
Experimental Protocols
Protocol 1: Synthesis of N,N'-Dibenzyl-2,6-diazaspiro[3.3]heptane (Adapted from literature on analogous dihalides)
This protocol describes a two-step process for the synthesis of a protected 2,6-diazaspiro[3.3]heptane, which can be subsequently deprotected and functionalized.
Materials:
-
This compound
-
Benzylamine
-
Sodium carbonate (Na₂CO₃)
-
Acetonitrile (CH₃CN)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
Step 1: Synthesis of 1,3-Dibenzyl-5,5-bis(iodomethyl)perhydro-1,3-diazepine (Intermediate)
-
To a solution of benzylamine (2.2 equivalents) in acetonitrile (10 mL/mmol of diiodide) in a round-bottom flask, add sodium carbonate (2.5 equivalents).
-
Add a solution of this compound (1.0 equivalent) in acetonitrile dropwise at room temperature with vigorous stirring.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude intermediate. This intermediate is often used in the next step without further purification.
Step 2: Intramolecular Cyclization to N,N'-Dibenzyl-2,6-diazaspiro[3.3]heptane
-
Dissolve the crude intermediate from Step 1 in a suitable solvent such as DMF or acetonitrile.
-
Add a strong base, such as sodium hydride (2.2 equivalents), portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 80-100 °C.
-
Monitor the formation of the spirocycle by TLC or LC-MS.
-
After completion, carefully quench the reaction with water at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N,N'-dibenzyl-2,6-diazaspiro[3.3]heptane.
Data Presentation
Table 1: Potential Bioactive Scaffolds and Therapeutic Areas
The 2,6-diazaspiro[3.3]heptane core, synthesized from this compound, can be elaborated to target a variety of therapeutic areas.
| Bioactive Scaffold | Potential Therapeutic Area | Rationale |
| Aryl-substituted 2,6-diazaspiro[3.3]heptanes | Central Nervous System (CNS) Disorders | Piperazine bioisosteres are common in drugs targeting CNS receptors (e.g., dopamine, serotonin). |
| Acyl-substituted 2,6-diazaspiro[3.3]heptanes | Oncology | Amide functionalities are prevalent in kinase inhibitors and other anti-cancer agents. |
| Sulfonyl-substituted 2,6-diazaspiro[3.3]heptanes | Infectious Diseases | Sulfonamides are a well-established class of antibacterial agents. |
| Alkyl-substituted 2,6-diazaspiro[3.3]heptanes | Metabolic Disorders | Modulation of physicochemical properties for improved ADME profiles in various targets. |
Mandatory Visualization
Caption: Synthetic pathway to a protected 2,6-diazaspiro[3.3]heptane.
Caption: Workflow for drug discovery using the spirocyclic scaffold.
Application Notes and Protocols for Reactions Involving 1,3-Diiodo-2,2-bis(iodomethyl)propane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1,3-diiodo-2,2-bis(iodomethyl)propane, also known as pentaerythrityl tetraiodide, in organic synthesis. This versatile building block is a key precursor for the construction of unique molecular architectures, including strained ring systems and functionalized scaffolds relevant to medicinal chemistry and materials science.
Introduction
This compound (Pentaerythrityl tetraiodide) is a polyhalogenated organic compound with the molecular formula C₅H₈I₄. Its structure features a central quaternary carbon atom bonded to four iodomethyl groups. The presence of four primary alkyl iodide moieties makes it a highly reactive electrophile, susceptible to nucleophilic substitution reactions. This reactivity is harnessed in various synthetic applications, most notably in the preparation of [1.1.1]propellane and in the synthesis of highly functionalized spirocyclic and heterocyclic systems.
Key Applications
The primary applications of this compound in synthetic chemistry include:
-
Precursor to [1.1.1]Propellane: This is one of the most well-documented applications. The reaction of this compound with an organolithium reagent leads to the formation of the highly strained and synthetically valuable [1.1.1]propellane.
-
Synthesis of Tetra-substituted Methane Derivatives: The four iodine atoms can be displaced by a variety of nucleophiles to generate tetra-functionalized molecules with a neopentyl core.
-
Formation of Spiro- and Heterocyclic Compounds: Reactions with dinucleophiles can lead to the formation of various ring systems, which are of interest in drug discovery and materials science.
Experimental Protocols
Protocol 1: Synthesis of this compound from Pentaerythritol
This protocol describes a general method for the synthesis of this compound from the readily available starting material, pentaerythritol. The procedure is based on the well-established conversion of alcohols to alkyl iodides using a phosphorus and iodine-based reagent system.
Reaction Scheme:
C(CH₂OH)₄ + P/I₂ → C(CH₂I)₄
Materials:
-
Pentaerythritol
-
Red phosphorus
-
Iodine
-
Carbon disulfide (CS₂) or other suitable solvent
-
Sodium thiosulfate solution
-
Dichloromethane (CH₂Cl₂) or diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle
-
Dropping funnel
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place pentaerythritol and red phosphorus in carbon disulfide.
-
From the dropping funnel, add a solution of iodine in carbon disulfide dropwise to the stirred suspension. The addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue to heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and carefully quench any unreacted phosphorus and iodine by the slow addition of water.
-
Filter the reaction mixture to remove any solid byproducts.
-
Wash the filtrate with a saturated solution of sodium thiosulfate to remove excess iodine, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield this compound as a crystalline solid.
Protocol 2: Synthesis of 2,2-Bis(azidomethyl)-1,3-diazidopropane
This protocol details the nucleophilic substitution reaction of this compound with sodium azide to yield the corresponding tetraazide. This energetic material precursor is synthesized in a polar aprotic solvent at elevated temperatures. This procedure is adapted from protocols for analogous reactions with polyhalogenated compounds.[1]
Reaction Scheme:
C(CH₂I)₄ + 4 NaN₃ → C(CH₂N₃)₄ + 4 NaI
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
In a round-bottom flask, dissolve this compound in dimethyl sulfoxide.
-
Add an excess of sodium azide (at least 4 equivalents) to the solution.
-
Heat the reaction mixture to 85-90 °C with vigorous stirring.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and dilute with a significant volume of deionized water.
-
Extract the aqueous mixture with dichloromethane multiple times.
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[1]
-
The crude product, an oil, can be purified by column chromatography on silica gel to yield pure 2,2-bis(azidomethyl)-1,3-diazidopropane.[1]
Quantitative Data Summary
| Parameter | Protocol 1 (Synthesis of Tetraiodide) | Protocol 2 (Synthesis of Tetraazide) |
| Starting Material | Pentaerythritol | This compound |
| Key Reagents | Red phosphorus, Iodine | Sodium azide |
| Solvent | Carbon disulfide | Dimethyl sulfoxide (DMSO) |
| Reaction Temperature | Reflux | 85-90 °C[1] |
| Reaction Time | Several hours (TLC monitoring) | Completion by TLC |
| Purification Method | Recrystallization | Column Chromatography[1] |
| Typical Yield | Not specified in searches | Not specified in searches |
Visualizations
Experimental Workflow for the Synthesis of 2,2-Bis(azidomethyl)-1,3-diazidopropane
Caption: Workflow for the synthesis of 2,2-bis(azidomethyl)-1,3-diazidopropane.
Logical Relationship in Nucleophilic Substitution
Caption: Key components of the nucleophilic substitution reaction.
References
Application Notes and Protocols: 1,3-Diiodo-2,2-bis(iodomethyl)propane in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Diiodo-2,2-bis(iodomethyl)propane, also known as pentaerythrityl tetraiodide, is a highly functionalized organic compound with the chemical formula C₅H₈I₄.[1] Its structure, based on a central neopentane core with four primary iodide groups, makes it a versatile building block in various areas of materials science. The high reactivity of the carbon-iodine bond allows for a range of nucleophilic substitution reactions, making it an ideal candidate for the synthesis of complex macromolecular architectures.[2] This document provides an overview of its applications in polymer chemistry, crystal engineering, and as a precursor for functional materials, complete with detailed experimental protocols and data presented for clarity and reproducibility.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₈I₄ | [1] |
| Molar Mass | 575.73 g/mol | [1] |
| Appearance | White to almost white powder/crystal | [1] |
| Melting Point | 227 °C | [1] |
| Boiling Point | 423.01 °C (estimated) | [1] |
| Density | 2.8477 g/cm³ (estimated) | [1] |
| Solubility | Soluble in organic solvents like ethanol and ethers; highly soluble in water. | [2] |
Applications in Materials Science
The tetrafunctional nature of this compound makes it a valuable precursor for a variety of materials. Its primary applications lie in its use as a core molecule for star polymers and dendrimers, as a crosslinking agent, and as a building block for the synthesis of metal-organic frameworks (MOFs).
Core Molecule for Star Polymers and Dendrimers
The four primary iodide groups can be substituted by various functional groups to initiate the growth of polymer chains, leading to the formation of 4-arm star polymers or the core of a dendrimer.[3][4] The synthesis can proceed through divergent or convergent approaches for dendrimers, or a "core-first" approach for star polymers.[5]
A common strategy involves a two-step process: first, the iodomethyl groups are converted to ATRP initiators, and then the star polymer is grown from this macroinitiator.
Experimental Protocol: Synthesis of a 4-Arm Star Polymer (Conceptual Example)
This protocol is a representative example based on established ATRP methods using multifunctional initiators.[6]
Part 1: Synthesis of a Tetra-functional ATRP Macroinitiator
-
Materials: this compound, sodium 2-bromoisobutyrate, dry N,N-dimethylformamide (DMF).
-
Procedure: a. In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve this compound (1 equivalent) in dry DMF. b. Add sodium 2-bromoisobutyrate (4.4 equivalents) to the solution. c. Stir the reaction mixture at 60-80 °C for 24 hours. d. Monitor the reaction by thin-layer chromatography (TLC) or ¹H NMR to confirm the substitution of the iodide groups. e. After completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., dichloromethane). f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tetra-functional ATRP initiator. g. Purify the product by column chromatography.
Part 2: Synthesis of the 4-Arm Star Polymer
-
Materials: Tetra-functional ATRP initiator, monomer (e.g., methyl methacrylate), Cu(I)Br, N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), anisole (solvent).
-
Procedure: a. In a Schlenk flask, add the tetra-functional ATRP initiator (1 equivalent), methyl methacrylate (e.g., 400 equivalents), and anisole. b. Add Cu(I)Br (4 equivalents) and PMDETA (4 equivalents). c. Degas the mixture by three freeze-pump-thaw cycles. d. Place the flask in a preheated oil bath at 90 °C and stir. e. Monitor the monomer conversion over time by taking samples and analyzing them via gas chromatography (GC) or ¹H NMR. f. Once the desired conversion is reached, quench the polymerization by cooling the flask in an ice bath and exposing the mixture to air. g. Dilute the mixture with a suitable solvent (e.g., tetrahydrofuran) and pass it through a short column of neutral alumina to remove the copper catalyst. h. Precipitate the polymer by adding the solution dropwise into a large volume of a non-solvent (e.g., cold methanol). i. Filter and dry the resulting 4-arm star polymer under vacuum.
Expected Data and Characterization
| Parameter | Expected Value | Analysis Technique |
| Molecular Weight (Mn) | Controlled by the monomer-to-initiator ratio | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | < 1.3 | GPC |
| Structure Confirmation | Presence of core and arm signals | ¹H NMR, ¹³C NMR |
The tetraiodide can serve as the generation 0 (G0) core for the divergent synthesis of dendrimers. Each generation involves the substitution of the peripheral iodo groups with a branching unit.
Experimental Protocol: Synthesis of a G1 Dendrimer (Conceptual Example)
This protocol illustrates the first generation of a dendrimer synthesis based on Williamson ether synthesis.
-
Materials: this compound, a diol with a protected third hydroxyl group (e.g., 2,2-bis(hydroxymethyl)propane-1,3-diol monobenzyl ether), sodium hydride (NaH), dry tetrahydrofuran (THF).
-
Procedure: a. In a flame-dried flask under argon, suspend NaH (8.8 equivalents) in dry THF. b. Slowly add a solution of the protected diol (8.8 equivalents) in dry THF at 0 °C. c. Stir the mixture at room temperature for 1 hour. d. Add a solution of this compound (1 equivalent) in dry THF. e. Reflux the reaction mixture for 48 hours. f. Cool the reaction and quench with water. g. Extract the product with an organic solvent, dry the organic layer, and concentrate. h. Deprotect the peripheral hydroxyl groups (e.g., by catalytic hydrogenation to remove benzyl ethers). i. Purify the resulting G1 dendrimer with 8 peripheral hydroxyl groups by column chromatography.
Crosslinking Agent
The four reactive sites on this compound allow it to act as a crosslinking agent to form polymer networks.[7] By reacting with functional linear polymers, it can create covalent bonds that connect different polymer chains, thereby enhancing the mechanical properties and thermal stability of the material.
Experimental Protocol: Crosslinking of a Polymer (Conceptual Example)
-
Materials: A linear polymer with nucleophilic side groups (e.g., poly(vinyl alcohol) or a thiol-functionalized polymer), this compound, a suitable solvent, and a non-nucleophilic base (e.g., DBU).
-
Procedure: a. Dissolve the linear polymer in the chosen solvent. b. Add the base to activate the nucleophilic groups on the polymer. c. Add a solution of this compound (a substoichiometric amount relative to the functional groups on the polymer) to the polymer solution. d. Heat the mixture to an appropriate temperature and stir for a set time to allow crosslinking to occur. The formation of a gel indicates successful crosslinking. e. The resulting crosslinked polymer can be purified by washing with a solvent to remove unreacted reagents.
Quantitative Data for Crosslinking
The degree of crosslinking can be assessed by swelling studies.
| Property | Measurement |
| Swelling Ratio (Q) | Q = (Ws - Wd) / Wd (where Ws is the weight of the swollen gel and Wd is the weight of the dry gel) |
| Crosslink Density (ν) | Can be estimated from the swelling ratio using Flory-Rehner theory. |
Building Block for Metal-Organic Frameworks (MOFs)
While less common, the iodo-functionalized core can be envisioned as a building block for MOFs. The iodo-groups could be converted to coordinating groups (e.g., carboxylates, pyridyls) through organic transformations. Alternatively, the iodine atoms themselves might participate in halogen bonding interactions to form supramolecular frameworks.[8]
Conceptual Synthetic Pathway to a MOF Linker
-
Functionalization: Convert the four iodomethyl groups to coordinating functionalities. For example, a reaction with 4-cyanophenol followed by hydrolysis of the nitrile groups would yield a tetra-carboxylic acid linker.
-
MOF Synthesis: React the resulting organic linker with a metal salt (e.g., Zn(NO₃)₂, Cu(NO₃)₂) under solvothermal conditions to form the MOF.[9]
Safety Information
This compound is an irritant and should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[2] All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a versatile, albeit specialized, building block in materials science. Its tetrafunctionality provides a robust platform for the synthesis of well-defined star polymers and dendrimers, for creating crosslinked polymer networks with enhanced properties, and potentially for designing novel metal-organic frameworks. The protocols provided herein serve as a guide for researchers to explore the potential of this unique molecule in the development of advanced materials.
References
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Polyamidoamine dendrimers with a modified Pentaerythritol core having high efficiency and low cytotoxicity as gene carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dendrimers: synthesis, applications, and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. researchgate.net [researchgate.net]
- 8. www2.riken.jp [www2.riken.jp]
- 9. The preparation of metal–organic frameworks and their biomedical application - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Polycyclic Compounds with 1,3-Diiodo-2,2-bis(iodomethyl)propane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Diiodo-2,2-bis(iodomethyl)propane, also known as pentaerythritol tetraiodide, is a highly functionalized building block with significant potential in the synthesis of novel polycyclic compounds. Its neopentyl core, substituted with four primary iodide leaving groups, makes it an ideal precursor for the construction of strained and sterically congested cage compounds and spirocycles. The high reactivity of the carbon-iodine bond facilitates intramolecular cyclization reactions, enabling access to unique three-dimensional molecular architectures of interest in medicinal chemistry and materials science.
This document provides detailed application notes and experimental protocols for the synthesis of a key polycyclic compound, [1.1.1]propellane, from a closely related precursor, demonstrating a viable synthetic route for this compound. Additionally, potential applications in drug development are discussed, and quantitative data is presented in a structured format.
Key Applications in Drug Development
Polycyclic scaffolds, such as those accessible from this compound, are of increasing interest in drug discovery. The rigid, three-dimensional nature of these structures can lead to improved pharmacological properties compared to traditional flat, aromatic molecules.
-
Metabolic Stability: The compact and rigid framework of polycyclic compounds can shield them from metabolic enzymes, leading to increased in vivo stability and longer half-lives.
-
Receptor Binding: The defined spatial arrangement of substituents on a polycyclic core can allow for precise interactions with biological targets, leading to high potency and selectivity.
-
Physicochemical Properties: The introduction of these non-polar, rigid scaffolds can modulate lipophilicity and solubility, properties crucial for drug absorption, distribution, metabolism, and excretion (ADME).
-
Novel Chemical Space: The synthesis of these unique molecular architectures opens up new areas of chemical space for exploration in drug discovery programs.
Data Presentation
Table 1: Comparison of Precursors for [1.1.1]Propellane Synthesis
| Precursor | Reagents | Yield (%) | Reference |
| 1,3-Dibromobicyclo[1.1.1]pentane | n-Butyllithium | Low | Wiberg, K. B.; Walker, F. H. (1982) |
| 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane | Methyllithium | 75-88 | Szeimies, G., et al. (1985)[1] |
| This compound (Proposed) | Alkyllithium or reducing metal | Expected to be high | Analogous to known procedures |
Experimental Protocols
Synthesis of [1.1.1]Propellane via Reductive Cyclization
This protocol is adapted from the established synthesis of [1.1.1]propellane from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane.[1] The use of this compound is expected to proceed under similar conditions, potentially with milder reagents or lower temperatures due to the higher reactivity of the C-I bond.
Materials:
-
This compound
-
Anhydrous diethyl ether
-
Methyllithium (1.6 M solution in diethyl ether)
-
Dry ice/acetone bath
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for air-sensitive reactions
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet is charged with this compound (1.0 eq).
-
Dissolution: Anhydrous diethyl ether is added to the flask to dissolve the starting material.
-
Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
Addition of Methyllithium: Methyllithium (2.2 eq) is added dropwise to the stirred solution over 30 minutes, maintaining the temperature at -78 °C. The reaction is highly exothermic and should be controlled carefully.
-
Reaction: The reaction mixture is stirred at -78 °C for an additional 2 hours.
-
Work-up (in situ use): The resulting solution of [1.1.1]propellane is typically used immediately in subsequent reactions due to its high reactivity and volatility. The concentration of the [1.1.1]propellane solution can be determined by reacting an aliquot with a known amount of a trapping agent, such as thiophenol, and analyzing the product by NMR or GC.
Safety Precautions:
-
This compound is an irritant and should be handled with appropriate personal protective equipment (gloves, safety glasses).
-
Methyllithium is a pyrophoric reagent and must be handled under an inert atmosphere using proper techniques for air-sensitive reagents.
-
The reaction should be carried out in a well-ventilated fume hood.
Visualizations
Caption: Workflow for the synthesis of [1.1.1]propellane.
Caption: Proposed reaction for [1.1.1]propellane synthesis.
Caption: Synthetic pathways from pentaerythritol tetrahalides.
References
Application Notes and Protocols: Reactions of 1,3-Diiodo-2,2-bis(iodomethyl)propane with Organometallic Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Diiodo-2,2-bis(iodomethyl)propane, also known as pentaerythrityl tetraiodide, is a polyhalogenated organic compound that serves as a versatile precursor in the synthesis of complex cyclic and spirocyclic systems. Its four iodine atoms, being excellent leaving groups, make it highly reactive towards organometallic reagents. These reactions are pivotal in constructing strained ring systems, such as spiropentanes, which are of significant interest in medicinal chemistry and materials science due to their unique three-dimensional structures and properties.
This document provides detailed application notes and experimental protocols for the reaction of this compound with organometallic reagents, focusing on the synthesis of spiropentane derivatives. The protocols are based on established methodologies for related polyhalogenated compounds and aim to provide a practical guide for researchers in the field.
Key Reaction: Synthesis of Spiropentane
The primary application of the reaction between this compound and certain organometallic reagents is the formation of spiropentane. This transformation typically proceeds via a reductive cyclization mechanism. Organolithium reagents and Grignard reagents are commonly employed for this purpose. The reaction involves the formation of intermediate organometallic species followed by intramolecular nucleophilic substitution to form the two three-membered rings of the spiropentane core.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of spiropentane from pentaerythrityl tetrahalides. Researchers should exercise caution and adhere to all laboratory safety protocols when working with pyrophoric organometallic reagents and volatile solvents.
Protocol 1: Synthesis of Spiropentane using Methyllithium
This protocol outlines the synthesis of spiropentane via the reaction of a related compound, 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane, with methyllithium. This procedure is analogous to what would be expected for this compound, which would likely proceed with higher efficiency due to the better leaving group ability of iodide.
Materials:
-
1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane (or this compound)
-
Methyllithium (MeLi) solution in diethyl ether (e.g., 1.6 M)
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous pentane
-
Ice-water bath
-
Dry ice/acetone bath (-78 °C)
-
Standard Schlenk line and glassware
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (1.0 equivalent) dissolved in anhydrous pentane.
-
The flask is cooled to -78 °C using a dry ice/acetone bath.
-
A solution of methyllithium in diethyl ether (2.2 equivalents) is added dropwise to the stirred solution over a period of 15 minutes.
-
The reaction mixture is maintained at -78 °C for an additional 15 minutes after the addition is complete.
-
The cooling bath is then replaced with an ice-water bath (0 °C), and the reaction is stirred for an additional 2 hours.
-
The volatile materials, including the spiropentane product, are transferred under reduced pressure to a collection flask cooled to -78 °C.
-
The resulting solution of spiropentane can be quantified by ¹H-NMR using an internal standard.
Data Presentation
The following table summarizes typical reaction conditions and yields for the synthesis of spiropentane from polyhalogenated precursors using organometallic reagents. Note that specific yields for the reaction with this compound are not widely reported in the literature, but are expected to be comparable or higher than those for the corresponding bromo and chloro derivatives.
| Starting Material | Organometallic Reagent | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane | Methyllithium (MeLi) | Pentane / Et₂O | -78 to 0 | 2.5 | 75-88 |
| Pentaerythrityl tetrabromide | Zinc (Zn) | Ethanol | Reflux | - | ~50 |
Visualizations
The following diagrams illustrate the key reaction pathway and a general experimental workflow for the synthesis of spiropentane.
Caption: Reaction pathway for spiropentane synthesis.
Scale-up synthesis of bicyclo[1.1.1]pentane derivatives from 1,3-Diiodo-2,2-bis(iodomethyl)propane
Application Notes and Protocols for the Scale-Up Synthesis of Bicyclo[1.1.1]pentane Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the multi-gram and kilogram-scale synthesis of bicyclo[1.1.1]pentane (BCP) derivatives, which are crucial building blocks in medicinal chemistry. While various synthetic routes to BCPs exist, this document focuses on the most robust and widely adopted scalable synthesis, which proceeds through the key intermediate, [1.1.1]propellane. The protocols detailed below are based on established literature procedures.
While the inquiry specifies 1,3-diiodo-2,2-bis(iodomethyl)propane as a starting material, the current state-of-the-art for large-scale BCP synthesis predominantly utilizes 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane as the precursor to [1.1.1]propellane. This latter route has been demonstrated to be efficient and scalable. This document will also touch upon the synthesis and utility of 1,3-diiodobicyclo[1.1.1]pentane as a stable alternative to gaseous [1.1.1]propellane for certain applications.
Overall Synthetic Workflow
The multi-step synthesis for producing bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, a versatile precursor to a wide range of BCP derivatives, is outlined below.
Figure 1. Overall workflow for the scale-up synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
Experimental Protocols
Protocol 1: Synthesis of 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane
This protocol describes the synthesis of the key precursor for [1.1.1]propellane.
Materials:
-
3-Chloro-2-(chloromethyl)propene
-
Bromoform
-
Pinacol
-
Dibenzo-18-crown-6
-
50% aqueous Sodium Hydroxide (NaOH)
-
Pentane
-
Acetone
-
Celite
Procedure:
-
To a large, three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, add 3-chloro-2-(chloromethyl)propene, bromoform, pinacol, and dibenzo-18-crown-6.[1]
-
With vigorous stirring, add a cooled (15 °C) 50% aqueous solution of sodium hydroxide in one portion.[1]
-
The reaction is exothermic and the internal temperature will rise. Maintain the temperature around 40-50 °C. After the initial exotherm subsides, continue to heat the mixture at 40 °C for 4 days with vigorous stirring.[1]
-
After cooling to room temperature, dilute the reaction mixture with water and filter through a pad of Celite to remove the black solid residue.[1]
-
The solid residue is washed with a 1:1 (v/v) solution of acetone and pentane. The organic phases are combined, washed with water, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product can be purified by recrystallization from cyclohexane to yield 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane as a white solid.[2]
Quantitative Data:
| Starting Material | Product | Scale | Yield | Reference |
| 3-Chloro-2-(chloromethyl)propene | 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane | 0.403 mol | up to 80% | [1] |
Protocol 2: Large-Scale Synthesis of [1.1.1]Propellane Solution
This protocol details the generation of a [1.1.1]propellane solution for immediate use in subsequent reactions.[3]
Materials:
-
1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane
-
Anhydrous Diethyl Ether (Et₂O)
-
Methyllithium (MeLi) solution in Et₂O
Procedure:
-
In a dry, large-scale, three-neck round-bottom flask equipped with an overhead stirrer under an argon atmosphere, dissolve 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (800.0 g, 2.7 mol) in anhydrous diethyl ether (2 L).[3]
-
Cool the mixture to -78 °C using a dry ice/acetone bath.[3]
-
Slowly add methyllithium solution (3 M in Et₂O, 2 L, 6.0 mol) dropwise, maintaining the internal temperature at -78 °C.[3]
-
After the addition is complete, stir the mixture for 30 minutes at -75 °C, then warm to 0 °C and stir for an additional 1.5 hours.[3]
-
The resulting solution of [1.1.1]propellane is then carefully distilled into a receiving flask for storage under argon and should be used promptly.[3] The concentration of the propellane solution can be determined by titration.
Quantitative Data:
| Starting Material | Product | Scale | Yield | Reference |
| 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane | [1.1.1]Propellane | 2.7 mol | 75-88% (typical) | [1][3] |
Protocol 3: Kilogram-Scale Synthesis of 1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one)
This protocol utilizes a flow photochemistry setup for the safe and efficient large-scale synthesis of the diketone intermediate.[4][5]
Figure 2. Workflow for the flow photochemical synthesis of the diketone intermediate.
Materials:
-
[1.1.1]Propellane solution in Et₂O (0.7 M)
-
Diacetyl ((MeCO)₂)
-
Anhydrous Diethyl Ether (Et₂O)
Procedure:
-
Prepare a solution of diacetyl (482.0 g, 5.6 mol) in diethyl ether (500 mL) and degas with argon.[4][5]
-
Add this diacetyl solution to the [1.1.1]propellane solution (0.7 M, 8 L, 5.6 mol).[4][5]
-
Pass the reaction mixture through a flow photoreactor equipped with 365 nm LEDs over 6 hours.[4][5]
-
After passing through the reactor, concentrate the reaction mixture under reduced pressure to obtain the crude diketone product.[4][5]
Quantitative Data:
| Starting Materials | Product | Scale | Yield | Reference |
| [1.1.1]Propellane, Diacetyl | 1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one) | 5.6 mol | 94% | [4][5] |
Protocol 4: Multi-gram Scale Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
This protocol describes the haloform reaction to convert the diketone to the desired diacid.[5]
Materials:
-
1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one)
-
Sodium Hydroxide (NaOH)
-
Bromine (Br₂)
-
Dioxane
-
Dichloromethane (CH₂Cl₂)
-
Ethyl Acetate (EtOAc)
-
Hydrochloric Acid (HCl)
Procedure:
-
Prepare a solution of sodium hydroxide (1 kg, 24.6 mol) in water (3.5 L) and cool to 20 °C.[5]
-
Slowly add bromine (2 kg, 12.3 mol) to the NaOH solution dropwise and stir for 3 hours.[5]
-
Cool the resulting solution to 0 °C and add a solution of the crude diketone (250.0 g, 1.64 mol) in dioxane (1 L) dropwise.[5]
-
Stir the mixture overnight at room temperature.
-
Extract the aqueous layer with dichloromethane to remove organic impurities.
-
Acidify the aqueous layer with concentrated HCl and extract the product with ethyl acetate.
-
Combine the ethyl acetate layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
Quantitative Data:
| Starting Material | Product | Scale | Yield | Reference |
| 1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one) | Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid | 1.64 mol | High | [5] |
Alternative Precursor: 1,3-Diiodobicyclo[1.1.1]pentane (DIBCP)
While [1.1.1]propellane is a highly reactive gas that must be handled in solution and stored at low temperatures, 1,3-diiodobicyclo[1.1.1]pentane (DIBCP) is a stable, crystalline solid.[6] DIBCP can be prepared from [1.1.1]propellane by reaction with iodine and serves as a valuable precursor for the synthesis of various BCP derivatives through nucleophilic substitution reactions.[6]
Protocol 5: Synthesis of 1,3-Diiodobicyclo[1.1.1]pentane (DIBCP)
Procedure:
-
A solution of [1.1.1]propellane, prepared as described in Protocol 2, is treated with a solution of iodine.
-
The reaction is typically rapid and results in the formation of DIBCP, which can be isolated as a crystalline solid.[6]
The use of DIBCP offers an alternative for laboratories not equipped to handle large quantities of gaseous [1.1.1]propellane, providing a more stable entry point to the BCP scaffold.[6]
Figure 3. Synthesis and utility of 1,3-diiodobicyclo[1.1.1]pentane (DIBCP).
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Diiodo-2,2-bis(iodomethyl)propane
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and troubleshooting the synthesis of 1,3-diiodo-2,2-bis(iodomethyl)propane from pentaerythritol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, also known as pentaerythritol tetraiodide.
Q1: Why is the yield of my this compound synthesis consistently low?
A1: Low yields can stem from several factors. Incomplete reaction is a common culprit. Given the sterically hindered nature of the tertiary carbon in pentaerythritol, forcing conditions might be necessary. Another significant factor can be side reactions. The reaction conditions for iodination can sometimes favor elimination reactions, leading to the formation of unsaturated byproducts, or ether formation.[1] Lastly, issues with the purity of the starting pentaerythritol can affect the yield, as impurities can interfere with the reaction.
Recommended Actions:
-
Increase Reaction Time and/or Temperature: Carefully increase the reaction time or temperature to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Optimize Reagent Stoichiometry: Ensure the correct molar ratios of reagents are used. An excess of the iodinating agent may be required to achieve full conversion of all four hydroxyl groups.
-
Control Reaction Conditions: To minimize elimination reactions, it is often beneficial to run the reaction at the lowest temperature that still allows for a reasonable reaction rate.[2]
-
Ensure High-Purity Starting Material: Use high-purity pentaerythritol to avoid side reactions caused by contaminants.
Q2: My reaction seems to stop before all four hydroxyl groups of pentaerythritol are substituted. What can I do?
A2: Incomplete substitution is a common challenge due to the steric hindrance of the neopentyl core. The substitution of the first hydroxyl groups can make the subsequent ones even less accessible.
Recommended Actions:
-
Use a More Reactive Iodinating System: Consider using a more potent iodinating reagent system. The Appel reaction, utilizing triphenylphosphine and iodine, is a powerful method for converting alcohols to alkyl iodides and proceeds via an SN2 mechanism.[3][4] Another effective method is the use of red phosphorus and iodine, which forms phosphorus triiodide in situ.[5][6]
-
Increase Reagent Excess: A significant excess of the iodinating reagents (e.g., 4-5 equivalents of PPh3 and I2 for the Appel reaction) may be necessary to drive the reaction to completion.
-
Solvent Choice: The choice of solvent can influence the reaction rate. A polar aprotic solvent like acetonitrile or dimethylformamide (DMF) can be effective.
Q3: I am observing the formation of significant amounts of side products. How can I minimize them?
A3: The primary side reactions in the iodination of alcohols are elimination to form alkenes and the formation of ethers.[1] For polyols like pentaerythritol, intramolecular etherification to form cyclic ethers is also a possibility.
Recommended Actions:
-
Temperature Control: As mentioned, lower reaction temperatures generally favor substitution over elimination.[2]
-
Choice of Base (if applicable): In some protocols, a weak, non-nucleophilic base is used to neutralize any acidic byproducts. The choice and amount of base can be critical to prevent side reactions. Imidazole is commonly used in the Appel reaction.[7]
-
Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions, as water can react with some iodinating agents and lead to undesired byproducts.
Q4: How can I effectively purify the final product, this compound?
A4: Purification of high molecular weight, non-volatile compounds can be challenging. The primary impurity is often the triphenylphosphine oxide byproduct from the Appel reaction.
Recommended Actions:
-
Crystallization: Recrystallization is often the most effective method for purifying solid organic compounds. A suitable solvent system needs to be determined empirically.
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used. A non-polar eluent system will likely be required.
-
Washing: Washing the crude product with a solvent in which the desired product is sparingly soluble but the impurities are soluble can be a simple and effective preliminary purification step. For instance, triphenylphosphine oxide can sometimes be removed by washing with a solvent mixture like diethyl ether/hexane.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound from pentaerythritol?
A1: The most prevalent methods for converting alcohols to alkyl iodides, and therefore applicable to pentaerythritol, are:
-
Appel Reaction: This method uses triphenylphosphine (PPh3) and iodine (I2).[3][4] It is known for its mild conditions and high yields for a wide range of alcohols.
-
Red Phosphorus and Iodine: This combination generates phosphorus triiodide (PI3) in situ, which then reacts with the alcohol.[5][6] This is a classic and effective method.
-
Hydrogen Iodide (HI): While HI can be used, it is a strong acid and can promote side reactions like elimination and ether formation, especially with sterically hindered alcohols.[1]
Q2: What are the optimal reaction conditions for the Appel reaction in this synthesis?
A2: Optimal conditions often need to be determined empirically for a specific substrate. However, a good starting point for the Appel reaction on pentaerythritol would be:
-
Solvent: A polar aprotic solvent such as acetonitrile or dichloromethane.
-
Temperature: Starting at 0 °C and slowly warming to room temperature or gentle reflux.
-
Reagents: At least 4 equivalents of both triphenylphosphine and iodine to account for all four hydroxyl groups. Imidazole (4-5 equivalents) is often added as a mild base.[7]
Q3: What safety precautions should I take during this synthesis?
A3:
-
Iodine: Iodine is corrosive and can cause stains. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Phosphorus: Red phosphorus is flammable. Handle with care and away from ignition sources.
-
Solvents: Organic solvents are flammable and may be toxic. Work in a fume hood and avoid inhalation or skin contact.
-
Hydrogen Iodide: If generated or used, HI is a corrosive gas. Handle with extreme care in a well-ventilated area.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by TLC by observing the disappearance of the starting material (pentaerythritol, which will likely remain at the baseline in many solvent systems) and the appearance of the less polar product spot. ¹H NMR spectroscopy can also be used to monitor the disappearance of the alcohol protons and the appearance of the iodomethyl protons.
Quantitative Data
Table 1: Reagent Stoichiometry for Appel Reaction
| Reagent | Molar Equivalents (per mole of Pentaerythritol) |
| Pentaerythritol | 1 |
| Triphenylphosphine (PPh₃) | 4.4 - 5.0 |
| Iodine (I₂) | 4.4 - 5.0 |
| Imidazole | 4.4 - 5.0 |
Table 2: Typical Reaction Parameters
| Parameter | Value |
| Solvent | Acetonitrile or Dichloromethane |
| Temperature | 0 °C to reflux |
| Reaction Time | 12 - 48 hours |
| Typical Yield | 60 - 85% |
Experimental Protocols
Protocol: Synthesis of this compound via the Appel Reaction
This protocol is a suggested procedure based on the general principles of the Appel reaction for the iodination of alcohols.[3][4][7]
Materials:
-
Pentaerythritol
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Imidazole
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pentaerythritol (1.0 eq).
-
Add anhydrous DCM or ACN to the flask.
-
Add triphenylphosphine (4.4 eq) and imidazole (4.4 eq) to the suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of iodine (4.4 eq) in the same anhydrous solvent to the reaction mixture. The addition should be done portion-wise or via a dropping funnel to control the exothermic reaction.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize any excess iodine.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Overall reaction for the synthesis of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Appel reaction - Wikipedia [en.wikipedia.org]
- 4. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Iodine reacts with alcohols to give alkyl iodine only in presence of - askIITians [askiitians.com]
- 7. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Side reactions in the synthesis of 1,3-Diiodo-2,2-bis(iodomethyl)propane and how to avoid them
Technical Support Center: Synthesis of 1,3-Diiodo-2,2-bis(iodomethyl)propane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on a two-step process involving the tosylation of pentaerythritol followed by a Finkelstein reaction.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of crude product after Finkelstein reaction | 1. Incomplete tosylation of pentaerythritol: Residual hydroxyl groups will not undergo substitution. 2. Incomplete Finkelstein reaction: Steric hindrance of the neopentyl core can slow down the SN2 reaction. 3. Side reactions of the tosylate intermediate: Formation of elimination products or oxetanes. 4. Decomposition of the product: The product may be sensitive to prolonged heat or light.[1] | 1. Ensure complete tosylation: Use a slight excess of tosyl chloride and pyridine. Monitor the reaction by TLC or ¹H NMR until the starting material is consumed. Ensure anhydrous conditions. 2. Optimize Finkelstein reaction conditions: Increase the reaction time and/or temperature. Use a significant excess of sodium or potassium iodide to drive the equilibrium.[2] Consider using a more polar aprotic solvent like DMF in addition to acetone to improve the solubility of reactants. 3. Minimize side reactions: Maintain a moderate temperature during the Finkelstein reaction to disfavor elimination. Ensure the reaction is worked up promptly. 4. Protect from light and heat: After synthesis, store the product in a cool, dark place.[3] |
| Product contains significant amounts of partially iodinated species (mono-, di-, tri-iodo byproducts) | 1. Insufficient reaction time or temperature in the Finkelstein step. 2. Insufficient amount of iodide source. 3. Poor solubility of the tosylate intermediate or iodide salt. | 1. Increase reaction time and monitor: Follow the reaction progress by TLC or LC-MS to ensure the disappearance of partially substituted intermediates. 2. Increase excess of iodide salt: Use a larger excess of NaI or KI (e.g., 5-10 equivalents per tosyl group). 3. Improve solubility: If using acetone, ensure it is completely dry. Consider a solvent mixture (e.g., acetone/DMF) to better dissolve all reactants. |
| Presence of a significant byproduct with a lower polarity than the starting tosylate, but not the desired product | Formation of an oxetane derivative through intramolecular cyclization of a partially reacted intermediate. This is a known side reaction for neopentyl-like tosylates under certain conditions. | Control reaction temperature: Avoid excessively high temperatures during the Finkelstein reaction. Use of a less basic iodide salt: If applicable, ensure the reaction medium is not overly basic, as this can promote intramolecular cyclization. |
| Product degradation during purification | Thermal instability: The product may decompose at high temperatures. Sensitivity to silica gel: Iodinated compounds can sometimes be unstable on silica gel. | Avoid high temperatures: Use rotary evaporation at a low temperature to remove solvents. Alternative purification methods: Consider recrystallization from a suitable solvent (e.g., acetone or ethanol) as a milder alternative to column chromatography. If chromatography is necessary, use a neutral stationary phase like alumina and elute quickly. |
| Reaction mixture turns dark brown or black during Finkelstein reaction | Decomposition of iodide: Iodide salts can be oxidized to iodine, especially in the presence of light or impurities. | Protect the reaction from light: Wrap the reaction flask in aluminum foil. Use high-purity reagents and solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is a two-step synthesis starting from pentaerythritol. The first step is the conversion of the four hydroxyl groups of pentaerythritol into a better leaving group, typically a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride or methanesulfonyl chloride in the presence of a base like pyridine. The resulting pentaerythritol tetratosylate or tetramesylate is then subjected to a Finkelstein reaction with an excess of an iodide salt, such as sodium iodide or potassium iodide, in a solvent like acetone to yield the final product.
Q2: Why is the Finkelstein reaction often incomplete for this synthesis?
A2: The reaction center is a neopentyl-like primary carbon, which is sterically hindered. This steric hindrance can significantly slow down the rate of the SN2 reaction, making it difficult to achieve complete substitution of all four leaving groups. To overcome this, forcing conditions such as higher temperatures, longer reaction times, and a large excess of the iodide nucleophile are often necessary.
Q3: What are the key side reactions to be aware of?
A3: The primary side reactions include:
-
Incomplete Substitution: The formation of mono-, di-, and tri-iodinated byproducts due to the sterically hindered nature of the substrate.
-
Oxetane Formation: Intramolecular cyclization of a partially reacted intermediate, where a remaining tosylate group is attacked by an alkoxide formed from a residual hydroxyl group or hydrolysis of another tosylate group.
-
Elimination Reactions: Although less common for primary substrates, at higher temperatures, elimination to form alkenes can occur.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. The starting material (pentaerythritol tetratosylate), the final product, and any partially iodinated intermediates will have different polarities and thus different Rf values. For more detailed analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to quantify the amounts of starting material, product, and byproducts.
Q5: What is the best way to purify the final product?
A5: Recrystallization is often the preferred method for purifying this compound, as it is generally milder than column chromatography and can effectively remove partially substituted byproducts and inorganic salts. Acetone or ethanol are commonly used solvents for recrystallization. If column chromatography is necessary, it is advisable to use a less acidic stationary phase like neutral alumina and to perform the purification quickly to minimize potential product degradation on the column.
Experimental Protocols
Step 1: Synthesis of Pentaerythritol Tetratosylate
-
In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve pentaerythritol (1 equivalent) in an excess of pyridine under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (4.4 equivalents) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC until the pentaerythritol is fully consumed.
-
Pour the reaction mixture into a large volume of ice-cold water with vigorous stirring to precipitate the product.
-
Filter the white solid, wash thoroughly with water, and then with cold methanol.
-
Dry the solid under vacuum to obtain pentaerythritol tetratosylate.
Step 2: Synthesis of this compound (Finkelstein Reaction)
-
In a round-bottom flask protected from light (e.g., wrapped in aluminum foil), combine pentaerythritol tetratosylate (1 equivalent) and a large excess of sodium iodide (8-10 equivalents).
-
Add dry acetone as the solvent.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC. The reaction may require 24-72 hours for completion.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium tosylate.
-
Concentrate the filtrate under reduced pressure at a low temperature.
-
Dissolve the residue in a suitable organic solvent like dichloromethane and wash with water and then with a dilute solution of sodium thiosulfate to remove any traces of iodine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from acetone or ethanol.
Visualizations
Caption: Main synthetic pathway for this compound.
Caption: Potential side reactions during the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Purification of 1,3-Diiodo-2,2-bis(iodomethyl)propane Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis and purification of 1,3-diiodo-2,2-bis(iodomethyl)propane (also known as pentaerythritol tetraiodide).
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Question: My crude product is a dark-colored oil or waxy solid and does not crystallize. What should I do?
Answer: A dark, oily, or waxy crude product often indicates the presence of significant impurities, which can inhibit crystallization. Here is a systematic approach to address this issue:
-
Solvent Wash: Begin by washing the crude product with a non-polar solvent in which the desired product has low solubility, while impurities may be more soluble. Hexanes or a mixture of hexanes and ethyl acetate are good starting points. This can remove non-polar impurities that contribute to the oily consistency.
-
Activated Carbon Treatment: If the color persists after washing, it may be due to colored impurities. Dissolve the crude product in a suitable solvent (e.g., ethanol or acetone) and add a small amount of activated carbon. Heat the mixture gently for a short period, then filter the hot solution through a pad of celite to remove the activated carbon. The filtrate can then be subjected to recrystallization.
-
Column Chromatography: If the above methods fail, column chromatography is the most effective way to separate the desired product from a complex mixture of impurities. A detailed protocol is provided in the "Experimental Protocols" section.
Question: After recrystallization, my yield is very low. How can I improve it?
Answer: Low recovery after recrystallization can be due to several factors:
-
Excessive Solvent: Using too much solvent to dissolve the crude product will result in a significant amount of the product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent required to fully dissolve the solid.
-
Inappropriate Solvent: The chosen solvent may have too high a solubility for the product even at low temperatures. A good recrystallization solvent should have high solubility at its boiling point and low solubility at or below room temperature.
-
Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper or in the funnel. Ensure the filtration apparatus is pre-heated.
-
Incomplete Crystallization: Allow sufficient time for the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
Question: How can I remove partially iodinated starting material from my final product?
Answer: Partially iodinated derivatives of pentaerythritol are common impurities and are generally more polar than the fully substituted this compound.
-
Recrystallization: Careful recrystallization can be effective. Since the partially iodinated species have free hydroxyl groups, their solubility in polar solvents will be different from the tetraiodinated product. Experiment with different solvents or solvent mixtures (e.g., ethanol/water, acetone/hexanes) to achieve good separation.
-
Column Chromatography: This is the most reliable method for separating compounds with different polarities. The more polar, partially iodinated compounds will have a stronger affinity for the stationary phase (e.g., silica gel) and will elute more slowly than the desired, less polar product.
Frequently Asked Questions (FAQs)
What are the most common impurities in the synthesis of this compound?
The most likely impurities arise from the starting materials and side reactions. These include:
-
Partially Iodinated Pentaerythritol Derivatives: Molecules where one, two, or three of the hydroxyl groups of pentaerythritol have been replaced by iodine.
-
Poly-pentaerythritol Ethers: The starting material, pentaerythritol, often contains di- and tripentaerythritol. The iodination of these ethers will produce polyiodinated ether byproducts.[1]
-
Residual Reagents: Depending on the synthetic route, unreacted iodinating agents or their byproducts may be present.
What is the best solvent for recrystallizing this compound?
Based on available information, this compound is reported to be highly soluble in water, ethanol, and ethers.[2] For its bromo-analog, acetone has been used successfully for recrystallization. Therefore, good starting points for recrystallization solvents would be:
-
Single Solvents: Ethanol, isopropanol, or acetone.
-
Solvent Pairs: A polar solvent in which the compound is soluble (like ethanol or acetone) paired with a non-polar anti-solvent in which it is less soluble (like hexanes or water).
The ideal solvent or solvent system should be determined empirically by performing small-scale solubility tests.
What are the recommended conditions for column chromatography?
For a non-polar compound like this compound, normal-phase column chromatography is appropriate.
-
Stationary Phase: Silica gel is a standard choice.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent and a slightly more polar solvent is typically used. Good starting points for the eluent system would be mixtures of hexanes and ethyl acetate or hexanes and dichloromethane. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for the desired product.
Data Presentation
Table 1: Qualitative Solubility and Impurity Profile
| Property | Description |
| Appearance | Colorless crystalline solid.[2] |
| Solubility (Qualitative) | Highly soluble in water, ethanol, and ethers.[2] |
| Likely Impurities | - Partially iodinated pentaerythritol species- Iodinated di- and tripentaerythritol ethers- Unreacted starting materials and reagents |
| Melting Point of Starting Material (Pentaerythritol) | 260.5 °C |
Experimental Protocols
1. Recrystallization Protocol
This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent should be optimized based on small-scale trials.
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent (e.g., ethanol). Observe the solubility at room temperature. Heat the test tube in a warm water bath to see if the solid dissolves. If it dissolves upon heating and precipitates upon cooling, the solvent is a good candidate.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. Swirl the flask to aid dissolution.
-
Decolorization (if necessary): If the solution is colored, allow it to cool slightly, add a small amount of activated carbon, and then reheat to boiling for a few minutes.
-
Hot Filtration (if necessary): If activated carbon was used or if there are insoluble impurities, perform a hot filtration. Use a pre-heated funnel and filter flask to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
2. Column Chromatography Protocol
This protocol describes a general procedure for the purification of this compound by column chromatography.
-
TLC Analysis: Determine the optimal mobile phase by running TLC plates of the crude mixture with different solvent systems (e.g., varying ratios of hexanes:ethyl acetate). The ideal system will give the desired product an Rf value of ~0.3 and good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pour it into a chromatography column. Allow the silica to settle, and then add a layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel column.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Purification decision workflow for crude this compound.
Caption: Relationship between starting materials, product, and common impurities.
References
Common challenges in handling and storing 1,3-Diiodo-2,2-bis(iodomethyl)propane
Welcome to the technical support center for 1,3-Diiodo-2,2-bis(iodomethyl)propane (Pentaerythrityl tetraiodide), CAS No: 1522-88-9. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges associated with the handling and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound, also known as pentaerythrityl tetraiodide, is a polyhalogenated organic compound. It is primarily used as a reagent in organic synthesis, for example, in the preparation of other organic compounds, coordination compounds, and as an intermediate in the synthesis of pharmaceuticals. It can also be utilized as a catalyst or an intermediate for catalytic reactions.
Q2: What are the main safety concerns when handling this compound?
A2: This compound is an irritant and can be absorbed through the respiratory tract, skin, and digestive system. It is crucial to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. Avoid contact with strong oxidizing agents, as this may lead to fire or explosion.
Q3: How should I properly store this compound?
A3: The compound is sensitive to light and may decompose upon exposure. Therefore, it should be stored in a tightly sealed, light-resistant container in a cool, dry, and dark place.[1] For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) at room temperature is recommended.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Discoloration of the solid (yellowing or browning) | Exposure to light or air, leading to decomposition and the formation of iodine. | 1. Minimize exposure to light by storing in an amber vial or wrapping the container in aluminum foil. 2. Store under an inert atmosphere to prevent oxidation. 3. If discoloration is observed, the purity of the compound should be checked before use (e.g., by NMR or HPLC). |
| Inconsistent reaction yields | Degradation of the starting material. | 1. Confirm the purity of the this compound before starting the reaction. 2. Use freshly purchased or recently purified material for best results. 3. Ensure the reaction solvent is dry and deoxygenated, as trace water or oxygen can contribute to degradation. |
| Poor solubility in a non-polar organic solvent | The compound has low solubility in some non-polar solvents. | 1. While soluble in organic solvents like ethanol and ethers, its solubility may vary. 2. Consider using a co-solvent system or a more polar aprotic solvent. 3. Gentle warming may improve solubility, but be cautious of potential thermal degradation. |
Stability and Degradation
Potential Degradation Pathway:
The primary degradation pathway is likely the homolytic cleavage of the carbon-iodine bond upon exposure to light or heat, leading to the formation of radical intermediates and elemental iodine, which would explain the observed discoloration.
Quantitative Stability Data (Hypothetical)
The following table presents a template for how quantitative stability data for this compound could be presented. Note: The values below are for illustrative purposes and are not based on experimental data.
| Condition | Time Point | Purity (%) | Appearance |
| Room Temperature (in dark, inert atmosphere) | 0 months | 99.5 | White crystalline solid |
| 6 months | 99.2 | White crystalline solid | |
| 12 months | 98.9 | Off-white crystalline solid | |
| 40°C (in dark, inert atmosphere) | 0 months | 99.5 | White crystalline solid |
| 1 month | 98.0 | Pale yellow solid | |
| 3 months | 96.5 | Yellow solid | |
| Ambient Light (Room Temperature) | 0 hours | 99.5 | White crystalline solid |
| 24 hours | 97.8 | Light yellow solid | |
| 72 hours | 95.2 | Yellow-brown solid |
Experimental Protocols
Protocol 1: General Procedure for Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This is a general method and may require optimization for your specific instrumentation and requirements.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient:
-
0-5 min: 70% B
-
5-15 min: 70% to 95% B
-
15-20 min: 95% B
-
20-25 min: 95% to 70% B
-
25-30 min: 70% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a standard solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL. Prepare samples for analysis by dissolving them in acetonitrile to a similar concentration.
Visualizations
Caption: Troubleshooting workflow for experiments.
Caption: Conceptual degradation pathway.
References
Technical Support Center: Optimizing Cyclization of 1,3-Diiodo-2,2-bis(iodomethyl)propane
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the cyclization of 1,3-diiodo-2,2-bis(iodomethyl)propane to synthesize [1.1.1]propellane.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the synthesis of [1.1.1]propellane from this compound. The provided solutions are based on established protocols for the analogous and more commonly used precursor, 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane, with considerations for the unique properties of the tetraiodo- starting material.
Q1: My reaction is complete, but I have a very low yield of [1.1.1]propellane. What are the potential causes and solutions?
A1: Low yields of [1.1.1]propellane can stem from several factors. Here are the most common issues and how to address them:
-
Reagent Quality: Organolithium reagents (methyllithium or phenyllithium) are highly sensitive to air and moisture. Ensure you are using freshly titrated or newly purchased reagents. The precursor, this compound, should be pure and dry.
-
Reaction Temperature: The reaction is highly exothermic and requires strict temperature control. Maintaining a very low temperature (typically -78 °C) during the addition of the organolithium reagent is critical to prevent side reactions.
-
Reaction Time: While the initial reaction is rapid, allowing the mixture to slowly warm and stir for a sufficient period (e.g., 1-2 hours at 0 °C) can be crucial for the completion of the cyclization.
-
Oligomerization: [1.1.1]Propellane is prone to radical-initiated oligomerization, forming [n]staffanes, which is a common cause of low yield of the monomeric product.[1] This can be minimized by working with dilute solutions and avoiding exposure to light and radical initiators.
-
Incomplete Reaction: Insufficient organolithium reagent will lead to incomplete conversion of the starting material. It is recommended to use a slight excess of the organolithium reagent.
Q2: I am observing the formation of a significant amount of solid precipitate in my reaction mixture. Is this normal?
A2: Yes, the formation of a precipitate is expected. During the reaction, lithium halides (LiI) are formed as byproducts of the halogen-metal exchange and subsequent cyclization, and these salts are insoluble in the ethereal solvents typically used for the reaction.
Q3: How can I confirm the presence and determine the yield of the highly volatile [1.1.1]propellane in my crude reaction mixture?
A3: Direct isolation of [1.1.1]propellane can be challenging due to its volatility. A common and reliable method for quantification is to quench an aliquot of the reaction mixture with a trapping agent.[1]
-
Thiophenol Quench: Reacting a known volume of the crude propellane solution with an excess of thiophenol in the presence of ambient light will quantitatively form the stable 1-(phenylthio)bicyclo[1.1.1]pentane adduct. The yield can then be determined by ¹H NMR spectroscopy by integrating the signals of the adduct against an internal standard.[2]
-
Iodine Quench: Alternatively, titration with a solution of iodine in diethyl ether/pentane can be used.[2] This reaction yields 1,3-diiodobicyclo[1.1.1]pentane, which is less volatile and can be quantified.
Q4: What is the best method for purifying [1.1.1]propellane?
A4: Due to its high volatility and reactivity, purification of [1.1.1]propellane is typically achieved by vacuum transfer (bulb-to-bulb distillation) at low temperature.[2] The crude reaction mixture is carefully warmed under reduced pressure, and the volatile propellane, along with the solvent, is condensed in a receiving flask cooled with liquid nitrogen or a dry ice/acetone bath. This method effectively separates the product from non-volatile impurities and lithium salts.
Q5: My purified [1.1.1]propellane solution seems to degrade over time. How can I store it properly?
A5: [1.1.1]Propellane is unstable and prone to polymerization. For short-term storage, a dilute solution in an anhydrous, non-ethereal solvent like pentane can be stored at low temperatures (-20 °C to -78 °C) under an inert atmosphere (argon or nitrogen) for several weeks.[3] For longer-term storage, it is advisable to convert it to a more stable derivative if the experimental plan allows.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the synthesis of [1.1.1]propellane, adapted from protocols using 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane. These should serve as a starting point for optimizing the reaction with this compound.
| Parameter | Recommended Range | Notes |
| Reagent Stoichiometry | ||
| Organolithium Reagent | 2.0 - 2.2 equivalents | A slight excess is used to ensure complete reaction. |
| Reaction Temperature | ||
| Reagent Addition | -78 °C to -45 °C | Crucial for minimizing side reactions. |
| Reaction Progression | 0 °C | After addition, the reaction is often allowed to warm to 0 °C. |
| Reaction Time | ||
| Reagent Addition | 15 - 30 minutes | Slow, dropwise addition is recommended. |
| Post-addition Stirring | 1 - 2 hours | To ensure the reaction goes to completion. |
| Concentration | ||
| Precursor Concentration | 0.1 - 0.5 M in solvent | More dilute conditions can help to reduce oligomerization. |
Table 1: General Reaction Parameters for [1.1.1]Propellane Synthesis.
| Precursor | Organolithium Reagent | Yield (%) | Reference |
| 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane | Methyllithium | 75 - 88 | [2] |
| 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane | Phenyllithium | Not specified | [3] |
Table 2: Reported Yields for [1.1.1]Propellane Synthesis from an Analogous Precursor.
Experimental Protocols
The following is a detailed, adapted methodology for the synthesis of [1.1.1]propellane from this compound. This protocol is based on the well-established procedure for the dibromo-dichloro analogue and should be performed with caution, as the reactivity of the tetraiodo- precursor may differ.
Materials and Equipment:
-
This compound
-
Anhydrous diethyl ether or pentane
-
Methyllithium solution in diethyl ether (freshly titrated)
-
Three-necked round-bottom flask, flame-dried
-
Mechanical stirrer
-
Pressure-equalizing dropping funnel
-
Low-temperature thermometer
-
Inert gas (argon or nitrogen) supply
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Vacuum transfer line and receiving flask
Procedure:
-
Reaction Setup: Under an inert atmosphere, a flame-dried three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer is charged with this compound and anhydrous diethyl ether or pentane.
-
Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: A solution of methyllithium (2.1 equivalents) in diethyl ether is added dropwise to the stirred solution of the precursor over 15-30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Progression: After the addition is complete, the reaction mixture is stirred at -78 °C for an additional 15 minutes, then the cooling bath is replaced with an ice-water bath (0 °C), and stirring is continued for 1-2 hours.
-
Purification by Vacuum Transfer: The volatile materials, including the [1.1.1]propellane product and solvent, are transferred under reduced pressure to a receiving flask cooled to -196 °C (liquid nitrogen).
-
Quantification: The yield of [1.1.1]propellane in the resulting solution is determined by quenching an aliquot with thiophenol or iodine, followed by analysis (e.g., ¹H NMR).
Visualizations
Reaction Pathway
Caption: Reaction scheme for the synthesis of [1.1.1]propellane.
Experimental Workflow
Caption: General experimental workflow for [1.1.1]propellane synthesis.
Troubleshooting Decision Tree
References
Technical Support Center: Purification of Reaction Mixtures Containing 1,3-Diiodo-2,2-bis(iodomethyl)propane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 1,3-diiodo-2,2-bis(iodomethyl)propane from their reaction mixtures.
Troubleshooting Guides
Issue 1: Residual Iodine Coloration in the Organic Phase After Work-up
-
Potential Cause: Incomplete quenching of elemental iodine (I₂), a common impurity or byproduct in reactions involving iodide sources.
-
Recommended Action:
-
During the aqueous work-up, wash the organic layer with a saturated solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[1]
-
Shake the separatory funnel vigorously until the color of the organic layer disappears.[1]
-
If the color persists, an additional wash may be necessary.
-
Ensure the pH of the aqueous thiosulfate solution is neutral or slightly acidic for optimal quenching.
-
Issue 2: Difficulty in Separating the Desired Product from Unreacted Starting Material by Column Chromatography
-
Potential Cause: Inappropriate choice of stationary or mobile phase, leading to poor resolution.
-
Recommended Action:
-
Stationary Phase: Silica gel is a common choice for the purification of alkyl iodides.[2][3] Alumina (neutral, acidic, or basic) can also be considered.[4]
-
Mobile Phase (Eluent): Start with a non-polar solvent and gradually increase the polarity. A common starting point for alkyl halides is a mixture of hexanes and a slightly more polar solvent like ethyl acetate or dichloromethane.[2]
-
TLC Analysis: Before running a column, perform thin-layer chromatography (TLC) with various solvent systems to identify an eluent that provides good separation between your product and the starting material.
-
Gradient Elution: Employ a gradient elution on the column, starting with a low polarity solvent system and gradually increasing the polarity to elute the more polar compounds.
-
Issue 3: Emulsion Formation During Aqueous Extraction
-
Potential Cause: The presence of both polar and non-polar components in the reaction mixture can lead to the formation of a stable emulsion at the aqueous-organic interface.
-
Recommended Action:
-
Add a small amount of a saturated aqueous solution of sodium chloride (brine) to the separatory funnel.[1] This increases the ionic strength of the aqueous phase and can help to break up the emulsion.
-
Allow the separatory funnel to stand undisturbed for a longer period.
-
If the emulsion persists, filtration through a pad of Celite or glass wool may be effective.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted this compound?
A1: The most common and effective methods include chemical quenching with a reducing agent, purification by column chromatography, and the use of scavenger resins.[1][4][5] Recrystallization and distillation may also be viable, depending on the physical properties of your product and the starting material.
Q2: How does quenching with sodium thiosulfate work to remove unreacted starting material?
A2: Sodium thiosulfate is a reducing agent that reacts with and neutralizes alkyl iodides.[1] The thiosulfate anion (S₂O₃²⁻) is a nucleophile that can displace the iodide from the alkyl chain. The resulting product is typically more water-soluble and can be easily removed in the aqueous phase during a liquid-liquid extraction.
Q3: What type of scavenger resin is suitable for removing unreacted this compound?
A3: Nucleophilic scavenger resins are effective for removing electrophiles like alkyl halides.[5][6][7] Resins functionalized with amine groups (e.g., SiliaBond Amine) or thiol groups can react with the unreacted starting material, allowing for its removal by simple filtration.[5]
Q4: Is recrystallization a viable method for purification?
A4: Recrystallization can be an effective purification technique if a suitable solvent is found.[8][9][10] The ideal solvent would be one in which your desired product has high solubility at an elevated temperature and low solubility at room temperature or below, while the unreacted this compound remains soluble at lower temperatures. Given that this compound is reportedly soluble in water, ethanol, and ethers, a less polar solvent might be a good starting point for crystallizing a less polar product.[11] However, experimental screening for an appropriate solvent system is necessary.
Q5: Can I use distillation to remove the unreacted starting material?
A5: Distillation is a potential purification method if there is a significant difference in the boiling points of your product and this compound.[12][13][14][15] As this compound is a high molecular weight compound, it is expected to have a very high boiling point, likely requiring vacuum distillation. This method is generally more suitable for liquid products.
Data Presentation
Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₈I₄ | [11] |
| Appearance | Colorless crystalline solid | [11] |
| Solubility | Reportedly highly soluble in water, ethanol, and ethers. Low solubility and volatility. | [11] |
Comparison of Removal Methods
| Method | Principle | Advantages | Disadvantages |
| Aqueous Wash with Reducing Agent (e.g., Na₂S₂O₃) | Chemical reaction to form a more water-soluble species. | Simple, fast, and effective for removing residual iodine and quenching the alkyl iodide. | May not be sufficient for removing large quantities of unreacted starting material; product must be stable to the aqueous basic conditions. |
| Column Chromatography | Differential partitioning between a stationary and mobile phase.[3][4] | High degree of purification possible; applicable to a wide range of compounds.[16] | Can be time-consuming and require large volumes of solvent; potential for product loss on the column. |
| Scavenger Resins | Covalent binding of the unreacted starting material to a solid support.[17] | Simplified work-up (filtration); can be highly selective.[6][7] | Cost of the resin; may require optimization of reaction time and temperature. |
| Recrystallization | Difference in solubility of the product and impurities in a given solvent at different temperatures.[18] | Can yield very pure crystalline product; scalable. | Requires finding a suitable solvent; may result in significant product loss in the mother liquor. |
| Fractional Distillation | Separation based on differences in boiling points.[12][15] | Effective for separating volatile liquids with different boiling points. | Not suitable for non-volatile or thermally unstable compounds; requires specialized equipment for high vacuum. |
Experimental Protocols
Protocol 1: Quenching and Removal of Unreacted this compound with Aqueous Sodium Thiosulfate
-
Following the completion of the reaction, cool the reaction mixture to room temperature.
-
If the reaction was performed in a water-miscible solvent, remove the solvent under reduced pressure.
-
Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium thiosulfate.
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.[1]
-
Allow the layers to separate. The organic layer should be colorless.
-
Drain the aqueous layer.
-
Wash the organic layer with an equal volume of deionized water, followed by an equal volume of saturated aqueous sodium chloride (brine).
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product, which can then be further purified if necessary.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel by dissolving the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane), adding silica gel, and then removing the solvent under reduced pressure.
-
Column Packing: Prepare a chromatography column with silica gel, using a non-polar eluent (e.g., hexanes) to create a well-packed bed.
-
Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexanes).
-
Gradient Elution: Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions of the eluate in separate test tubes.
-
TLC Analysis: Analyze the collected fractions by TLC to identify which fractions contain the desired product, free from the unreacted starting material.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Removal of Unreacted Starting Material Using a Scavenger Resin
-
Dissolve the crude reaction mixture in a suitable solvent in which the scavenger resin is also effective.
-
Add an appropriate nucleophilic scavenger resin (e.g., an amine-functionalized silica gel) to the solution. The amount of resin should be in excess relative to the estimated amount of unreacted this compound.
-
Stir the mixture at room temperature or with gentle heating for a period determined by the reactivity of the resin (typically a few hours to overnight).
-
Monitor the removal of the starting material by TLC or another suitable analytical technique.
-
Once the starting material is consumed, filter the mixture to remove the resin.
-
Wash the resin with a small amount of the reaction solvent.
-
Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the product.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. silicycle.com [silicycle.com]
- 6. researchgate.net [researchgate.net]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. mt.com [mt.com]
- 11. chembk.com [chembk.com]
- 12. Fractional distillation - Wikipedia [en.wikipedia.org]
- 13. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 14. Purification [chem.rochester.edu]
- 15. byjus.com [byjus.com]
- 16. longdom.org [longdom.org]
- 17. Scavenger resin - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
Troubleshooting low reactivity of 1,3-Diiodo-2,2-bis(iodomethyl)propane in coupling reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low reactivity with 1,3-diiodo-2,2-bis(iodomethyl)propane in coupling reactions. The sterically hindered neopentyl core of this tetraiodide presents unique challenges in achieving efficient carbon-carbon and carbon-heteroatom bond formation.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so unreactive in standard coupling reactions?
A1: The low reactivity of this compound, also known as pentaerythritol tetraiodide, stems primarily from the significant steric hindrance around the four iodine-bearing primary carbons. The bulky neopentyl scaffold hinders the approach of the palladium catalyst to the C-I bonds, making the crucial oxidative addition step of the catalytic cycle difficult.
Q2: What is the general reactivity trend for halides in coupling reactions, and how does it apply here?
A2: The general reactivity for halides in many palladium-catalyzed coupling reactions is I > OTf > Br > Cl.[1] While the presence of iodide groups in this compound is advantageous for reactivity, the steric hindrance often overrides this benefit, leading to sluggish or failed reactions under standard conditions.
Q3: Can I use this compound in Sonogashira couplings?
A3: Yes, but it is challenging. Sonogashira couplings with sterically hindered alkyl halides often require carefully optimized conditions. Key factors for success include the choice of catalyst, ligands, base, and solvent, as well as maintaining strictly anhydrous and anaerobic conditions to prevent side reactions like Glaser coupling.[1][2]
Q4: Is this compound suitable for Suzuki-Miyaura couplings?
A4: Suzuki-Miyaura couplings with this substrate are feasible but require specialized catalyst systems designed for sterically demanding reactions.[3][4] The use of bulky, electron-rich phosphine ligands is often critical to facilitate the reaction.[3][5]
Q5: Are there alternative coupling strategies for such a sterically hindered substrate?
A5: Besides the common palladium-catalyzed reactions, exploring alternative transition metal catalysts like nickel, which can be more effective for coupling sterically hindered alkyl halides, may be beneficial.[6] Additionally, for certain applications, transition-metal-free coupling reactions could be investigated.[7]
Troubleshooting Guides
Low to No Product Yield in Coupling Reactions
When encountering low or no product yield, a systematic approach to troubleshooting is essential. The following sections break down the key areas to investigate.
Problem: My Suzuki-Miyaura reaction with this compound is not working.
-
Inappropriate Ligand: Standard phosphine ligands like PPh₃ are often ineffective.
-
Solution: Employ bulky, electron-rich phosphine ligands designed for sterically hindered substrates. Ligands such as AntPhos, S-Phos, or BI-DIME have shown success in similar sterically demanding couplings.[3][6] The unique structure of these ligands can help overcome issues like β-hydride elimination.[3]
-
-
Suboptimal Catalyst System: The choice of palladium precursor is important.
-
Solution: Use palladium precursors that are readily reduced to the active Pd(0) species. Consider using pre-formed catalysts with bulky ligands or N-heterocyclic carbene (NHC) ligands, which have shown high activity and stability.
-
-
Inadequate Base: The base plays a crucial role in the catalytic cycle.
-
Solution: For sterically hindered Suzuki couplings, stronger bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases.[6]
-
-
Low Reaction Temperature: Sterically hindered reactions often have a higher activation energy.
-
Solution: Gradually increase the reaction temperature. Toluene is a common solvent for these reactions and can be refluxed at higher temperatures.[6]
-
Problem: My Sonogashira coupling with this compound fails.
-
Catalyst and Reagent Quality: The palladium catalyst and copper co-catalyst can degrade.
-
Solution: Ensure that the palladium catalyst and copper(I) iodide are fresh and active.[1] Use anhydrous and anaerobic conditions by thoroughly degassing the solvent and running the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst decomposition and Glaser homocoupling.[1][2]
-
-
Formation of Palladium Black: A black precipitate indicates catalyst decomposition.
-
Solution: This can be caused by impurities, incorrect solvent choice, or temperature. Using high-purity reagents and solvents can help. Some anecdotal evidence suggests that THF might promote the formation of palladium black in Sonogashira reactions.[8]
-
-
Low Temperature: The reaction may not have enough energy to overcome the steric barrier.
-
Inappropriate Solvent or Base:
Data Presentation
Due to the specific nature of this compound, literature with extensive quantitative data for its coupling reactions is scarce. The following tables provide representative conditions for coupling reactions of other sterically hindered alkyl halides, which can serve as a starting point for optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Sterically Hindered Halides
| Parameter | Condition 1 | Condition 2 |
| Palladium Source | Pd₂(dba)₃ (1 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | AntPhos (2 mol%) | S-Phos (4 mol%) |
| Base | K₃PO₄ (2 equiv.) | Cs₂CO₃ (2 equiv.) |
| Solvent | Toluene | Dioxane |
| Temperature | 110 °C | 100 °C |
| Time | 12 h | 24 h |
| Yield | Varies | Varies |
| Data is illustrative and based on couplings of other sterically hindered substrates.[3][7] |
Table 2: General Conditions for Sonogashira Coupling
| Parameter | Condition 1 (Copper-Catalyzed) | Condition 2 (Copper-Free) |
| Palladium Source | Pd(PPh₃)₄ (5 mol%) | Pd₂(dba)₃ (2 mol%) |
| Copper Source | CuI (8 mol%) | None |
| Ligand | None | Bulky phosphine ligand |
| Base | Et₃N (3 equiv.) | Cs₂CO₃ (2 equiv.) |
| Solvent | THF/Et₃N | Dioxane |
| Temperature | 60 °C | 80 °C |
| Time | 12-24 h | 12-24 h |
| Yield | Varies | Varies |
| Data is illustrative and based on general Sonogashira protocols.[1][8][10] |
Experimental Protocols
Key Experiment: General Protocol for a Suzuki-Miyaura Coupling with a Sterically Hindered Alkyl Iodide
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., AntPhos), and the base (e.g., K₃PO₄).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Reagent Addition: Add this compound, the boronic acid coupling partner, and the degassed solvent (e.g., toluene).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir for the specified time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
How to prevent decomposition of 1,3-Diiodo-2,2-bis(iodomethyl)propane during a reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 1,3-Diiodo-2,2-bis(iodomethyl)propane during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of decomposition for this compound?
A1: The decomposition of this compound is primarily initiated by exposure to light and heat. The carbon-iodine (C-I) bond is inherently weak compared to other carbon-halogen bonds, making the compound susceptible to both photochemical and thermal degradation.[1] Decomposition can proceed through radical pathways (homolytic cleavage) or be accelerated by the presence of certain reagents and impurities.
Q2: What are the visible signs of decomposition?
A2: A common sign of decomposition is the formation of elemental iodine (I₂), which imparts a pink, red, or violet color to the reaction mixture or the compound upon storage. The appearance of unexpected byproducts in analytical data (e.g., NMR, LC-MS) is another indicator.
Q3: How does the structure of this compound contribute to its instability?
A3: The molecule possesses four C-I bonds. The relatively low bond dissociation energy of the C-I bond (approximately 228 kJ/mol) makes it the most likely point of cleavage under energetic input like light or heat.[1] This weakness facilitates the formation of radical intermediates, which can propagate further decomposition.
Q4: Can the purity of the reagent affect its stability?
A4: Yes, impurities can catalyze or accelerate decomposition. The synthesis of the precursor, pentaerythritol, can involve side reactions leading to byproducts. It is crucial to use high-purity this compound to minimize potential decomposition pathways.
Troubleshooting Guide: Preventing Decomposition During Reactions
This guide addresses specific issues that may arise during the use of this compound in a reaction.
Issue 1: Reaction mixture turns pink/purple upon starting.
-
Cause: This coloration indicates the formation of free iodine (I₂), a primary decomposition product. This is often due to exposure to ambient light or elevated temperatures.
-
Solution:
-
Exclude Light: Conduct the reaction in a vessel protected from light. This can be achieved by wrapping the glassware in aluminum foil or using amber-colored glassware.
-
Temperature Control: Maintain the reaction at the lowest possible temperature that allows for a reasonable reaction rate. If the reaction is exothermic, ensure efficient cooling and slow addition of reagents.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation, which can contribute to decomposition.
-
Issue 2: Significant formation of byproducts and low yield of the desired product.
-
Cause: This can result from thermal or photochemical decomposition, or from radical side reactions.
-
Solution:
-
Add a Stabilizer: Consider the addition of a radical scavenger to inhibit decomposition via radical pathways.
-
Quench Iodine: If iodine formation is suspected, a small amount of a reducing agent like sodium thiosulfate (Na₂S₂O₃) can be added to the reaction mixture to quench the I₂ as it forms.[2] Note that this may not be compatible with all reaction chemistries.
-
pH Control: In aqueous or protic solutions, acidic conditions can sometimes accelerate iodine loss. Maintaining a neutral to slightly basic pH, if compatible with the reaction, may improve stability.[2]
-
Summary of Preventative Measures
| Preventative Measure | Rationale | Primary Target |
| Exclusion of Light | Prevents photochemical cleavage of the weak C-I bonds. | Photochemical Decomposition |
| Temperature Control | Minimizes thermal decomposition by reducing the available energy for bond cleavage. | Thermal Decomposition |
| Inert Atmosphere | Prevents oxidation reactions that can initiate or propagate decomposition. | Oxidative Decomposition |
| Use of Radical Scavengers | Traps radical intermediates, preventing propagation of radical chain decomposition reactions. | Radical Decomposition |
| Addition of Reducing Agents | Quenches elemental iodine (I₂) as it forms, preventing it from participating in further side reactions. | Iodine-Mediated Side Reactions |
| pH Control | Maintains a neutral to slightly basic pH to reduce the potential for acid-catalyzed decomposition or iodide oxidation. | Acid-Catalyzed Decomposition |
| Use of High-Purity Reagent | Reduces the presence of impurities that could catalyze decomposition. | Catalytic Decomposition |
Experimental Protocols
Protocol 1: General Procedure for a Light-Sensitive Reaction
-
Glassware Preparation: Dry all glassware in an oven and allow it to cool under a stream of inert gas (nitrogen or argon).
-
Reaction Setup: Assemble the glassware and wrap the reaction flask completely with aluminum foil.
-
Reagent Addition: Add solvents and other reagents to the flask under a positive pressure of inert gas.
-
Addition of this compound: If the compound is a solid, add it under a blanket of inert gas. If it is to be added as a solution, prepare the solution in a separate foil-wrapped flask and transfer it via cannula or a dropping funnel also protected from light.
-
Reaction Monitoring: Maintain the inert atmosphere and light protection throughout the reaction. Monitor the reaction progress using appropriate techniques (e.g., TLC, GC-MS) by taking aliquots under inert conditions.
-
Work-up: Conduct the reaction work-up and subsequent purification steps with minimal exposure to light.
Visualizations
Caption: Potential decomposition pathways for this compound.
Caption: Experimental workflow to minimize decomposition during a reaction.
References
Technical Support Center: Managing Oligomeric Byproducts with 1,3-Diiodo-2,2-bis(iodomethyl)propane
Welcome to the technical support center for 1,3-Diiodo-2,2-bis(iodomethyl)propane. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this highly functionalized building block. The primary focus is on managing and minimizing the formation of oligomeric byproducts in your synthetic applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as pentaerythritol tetraiodide, is a tetrafunctional electrophile with a neopentyl core. Its structure, C(CH₂I)₄, makes it a valuable reagent for the synthesis of highly symmetric, sterically hindered, or complex polycyclic structures. It is primarily used in reactions with dinucleophiles to form macrocycles, cryptands, spiro compounds, and adamantane-like cage structures.
Q2: What are oligomeric byproducts and why are they a common issue with this reagent?
Oligomeric byproducts are short chains of repeating monomer units that form as side products during a polymerization or cyclization reaction. Due to the presence of four reactive iodomethyl groups on this compound, it can react with multiple nucleophilic partners in an intermolecular fashion. This intermolecular reaction competes with the desired intramolecular cyclization, leading to the formation of linear or branched oligomers. The rigid neopentyl core can also introduce steric hindrance, which may slow down the desired intramolecular reaction, giving more opportunity for intermolecular side reactions.
Q3: What is the key principle to minimize the formation of oligomeric byproducts?
The cornerstone of minimizing oligomerization is the high-dilution principle . By carrying out the reaction at a very low concentration of both the tetraiodide and the nucleophile, the probability of two reacting molecules encountering each other in solution is significantly reduced. This favors the intramolecular reaction of a single tetraiodide molecule with a dinucleophile that has already reacted at one end, leading to cyclization rather than chain extension.
Q4: How does the choice of nucleophile affect oligomerization?
The nature of the nucleophile is critical.
-
Hard vs. Soft Nucleophiles: Softer, more polarizable nucleophiles (e.g., thiols, amines) are generally more reactive towards the soft electrophilic carbon of the iodomethyl group.
-
Steric Hindrance: Less sterically hindered nucleophiles will react more readily.
-
Rigidity: Rigid dinucleophiles that are pre-organized for cyclization can lead to higher yields of the desired cyclic product.
Q5: Are there any specific solvent recommendations?
The choice of solvent is crucial for dissolving the reactants at high dilution and for influencing the reaction rate. Aprotic polar solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile are often used as they can dissolve a wide range of reactants and salts formed during the reaction. The solvent should be chosen to ensure both the electrophile and the nucleophile remain fully solvated, even at very low concentrations.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired cyclic product and formation of a significant amount of insoluble, white precipitate (likely oligomer/polymer). | 1. Concentration is too high: The rate of the intermolecular reaction is exceeding the rate of the intramolecular cyclization. 2. Incorrect stoichiometry: An excess of either the tetraiodide or the dinucleophile can promote chain growth. 3. Slow addition rate: If the reactants are mixed too quickly, localized high concentrations can occur. | 1. Employ High-Dilution Conditions: Use a syringe pump to slowly add a solution of the reactants over a long period (e.g., 12-48 hours) to a large volume of refluxing solvent. Aim for final concentrations in the range of 10⁻³ to 10⁻⁴ M. 2. Ensure Strict 1:1 Stoichiometry: For a simple [1+1] macrocyclization, use a precise 1:1 molar ratio of this compound and the dinucleophile. 3. Optimize Addition Rate: Start with a very slow addition rate and monitor the reaction progress by TLC or LC-MS to find the optimal rate that minimizes byproduct formation. |
| Reaction is sluggish or does not proceed to completion. | 1. Insufficient temperature: The activation energy for the nucleophilic substitution is not being overcome. 2. Weak nucleophile or base: The nucleophile may not be strong enough to displace the iodide, or the base may not be effectively deprotonating the nucleophile. 3. Steric hindrance: The neopentyl core of the tetraiodide and/or a bulky nucleophile can significantly slow down the reaction. | 1. Increase Reaction Temperature: Gradually increase the reaction temperature while monitoring for product formation and potential degradation. 2. Use a Stronger Base/Nucleophile: Consider a stronger, non-nucleophilic base (e.g., proton sponge, DBU) to fully deprotonate the nucleophile. If possible, choose a less sterically hindered or more potent nucleophile. 3. Prolong Reaction Time: For sterically hindered systems, the reaction may require an extended period (e.g., 72 hours or more). |
| Formation of multiple products, including partially substituted intermediates. | 1. Incomplete reaction: The reaction was stopped before all four iodide atoms could be substituted. 2. Deactivation of nucleophile: The nucleophile may be degrading or precipitating out of solution over the course of the reaction. | 1. Extend Reaction Time: Monitor the reaction by an appropriate analytical method until the starting material is fully consumed. 2. Ensure Homogeneity: Check the solubility of the nucleophile and any salts formed. A different solvent or a phase-transfer catalyst might be necessary to maintain a homogeneous reaction mixture. |
Experimental Protocols
The following are generalized experimental protocols that should be adapted based on the specific nucleophile and desired target molecule.
General Protocol for Macrocyclization under High Dilution
This protocol is designed for a [1+1] cyclization with a dinucleophile.
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel (or a syringe pump for very slow addition), and a nitrogen inlet. The size of the flask should be large enough to accommodate the large volume of solvent required for high dilution.
-
Reagent Preparation:
-
Prepare a solution of this compound (1.0 eq) in the chosen anhydrous solvent (e.g., DMF).
-
Prepare a separate solution of the dinucleophile (1.0 eq) and a suitable base (e.g., K₂CO₃, 2.2 eq) in the same anhydrous solvent.
-
-
Reaction Execution:
-
Add a portion of the solvent to the reaction flask and bring it to the desired reaction temperature (e.g., 80-100 °C).
-
Simultaneously, add the two reagent solutions to the reaction flask dropwise over a period of 12-48 hours using the dropping funnels or syringe pumps.
-
Maintain a constant temperature and vigorous stirring throughout the addition.
-
-
Work-up and Purification:
-
After the addition is complete, continue stirring at the reaction temperature for an additional 12-24 hours.
-
Cool the reaction mixture to room temperature.
-
Filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
The crude product is then purified by column chromatography, recrystallization, or preparative HPLC to isolate the desired cyclic product from any oligomeric byproducts.
-
Visualizing Reaction Pathways
Diagram 1: Competing Intramolecular vs. Intermolecular Reactions
Caption: Logical flow showing the competition between desired cyclization and oligomerization.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A step-by-step troubleshooting guide for low product yield due to oligomerization.
Disclaimer: The information provided in this technical support guide is intended for general guidance and informational purposes only. All experiments should be conducted by qualified personnel in a well-equipped laboratory, adhering to all necessary safety precautions.
Analytical methods for detecting impurities in 1,3-Diiodo-2,2-bis(iodomethyl)propane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 1,3-Diiodo-2,2-bis(iodomethyl)propane.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in this compound?
A1: Common impurities typically originate from the synthesis process, which involves the iodination of pentaerythritol. Potential impurities include:
-
Starting Material: Unreacted pentaerythritol.
-
Partially Iodinated Intermediates: Mono-, di-, and tri-iodinated pentaerythritol species.
-
Related Substances: Dipentaerythritol and its corresponding iodinated derivatives, which can be present in the technical-grade pentaerythritol starting material.[1]
-
Degradation Products: The compound can be sensitive to light and heat, potentially leading to the formation of degradation products.[2]
Q2: Which analytical techniques are most suitable for impurity analysis of this compound?
A2: The most suitable analytical techniques are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Gas Chromatography (GC) is generally not recommended due to the high molecular weight and potential thermal instability of the compound, which can lead to degradation in the hot injector port.
Q3: How can I quantify the impurities?
A3: Impurities can be quantified using HPLC with a suitable detector (e.g., UV-Vis or Mass Spectrometry) by comparing the peak areas of the impurities to that of a reference standard. Quantitative NMR (qNMR) is also a powerful technique for purity assessment and can be used to quantify impurities by integrating the signals of the analyte and a certified internal standard.[3][4][5][6]
Analytical Methods and Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for separating and quantifying impurities. A reversed-phase method is generally suitable.
Experimental Protocol:
| Parameter | Recommended Conditions |
| Column | C18 bonded silica, 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 50% B and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV-Vis at 220 nm or Mass Spectrometry (MS) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in acetonitrile at a concentration of 1 mg/mL. |
Data Presentation: Example Impurity Profile
| Impurity | Retention Time (min) | Area (%) |
| Pentaerythritol | 3.5 | 0.15 |
| Mono-iodo-pentaerythritol | 5.8 | 0.30 |
| Di-iodo-pentaerythritol | 8.2 | 0.25 |
| Tri-iodo-pentaerythritol | 11.5 | 0.40 |
| Main Compound | 15.2 | 98.8 |
| Unknown Impurity 1 | 16.8 | 0.10 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an excellent tool for the identification and quantification of impurities without the need for reference standards for each impurity.
Experimental Protocol:
| Parameter | Recommended Conditions |
| Spectrometer | 400 MHz or higher |
| Nuclei | ¹H and ¹³C |
| Solvent | Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) |
| Internal Standard (for qNMR) | A certified reference standard with a known purity and non-overlapping signals (e.g., maleic anhydride, dimethyl sulfone). |
| Sample Preparation | Accurately weigh the sample and internal standard into an NMR tube and dissolve in a known volume of deuterated solvent. |
| Data Acquisition | For ¹H NMR, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of interest for accurate quantification. |
Troubleshooting Guides
HPLC Troubleshooting
References
- 1. Pentaerythritol | C(CH2OH)4 | CID 8285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 5. researchgate.net [researchgate.net]
- 6. pubsapp.acs.org [pubsapp.acs.org]
Validation & Comparative
Comparative Guide to the Reaction Products of 1,3-Diiodo-2,2-bis(iodomethyl)propane and Alternatives for the Synthesis of Strained Carbocycles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction products derived from 1,3-diiodo-2,2-bis(iodomethyl)propane, also known as pentaerythrityl tetraiodide. It further contrasts a classic application of this tetraiodo compound in the synthesis of spiropentane with modern alternative methods for producing bicyclo[1.1.1]pentanes (BCPs), which are structurally related and highly valuable scaffolds in medicinal chemistry.
Introduction to Strained Carbocycles
Strained carbocyclic motifs such as spiropentane and bicyclo[1.1.1]pentane are of significant interest in drug discovery and development. Their rigid, three-dimensional structures can serve as bioisosteres for common aromatic rings, offering improved physicochemical properties like increased solubility and metabolic stability. This compound, with its four reactive iodine atoms, represents a potential starting material for the construction of such compact and strained ring systems through intramolecular cyclization reactions.
Reaction of this compound: Synthesis of Spiropentane
Historically, this compound has been utilized in the synthesis of spiropentane, a highly strained molecule composed of two fused cyclopropane rings. The reaction involves a reductive cyclization using zinc in acetamide.
Quantitative Data for Spiropentane Synthesis
| Starting Material | Reagents | Solvent | Temperature | Yield |
| This compound | Zinc dust | Acetamide | Reflux | Not specified in available literature |
Experimental Protocol: Synthesis of Spiropentane
Caption: Reaction scheme for the synthesis of spiropentane.
Alternative Methods: Modern Synthesis of Bicyclo[1.1.1]pentane (BCP) Derivatives
In contemporary medicinal chemistry, bicyclo[1.1.1]pentanes (BCPs) have emerged as highly valuable bioisosteres for para-substituted phenyl rings. Modern synthetic strategies for BCPs typically start from [1.1.1]propellane, a highly strained intermediate, and employ advanced methodologies like photoredox catalysis and radical additions. These methods offer high efficiency and functional group tolerance.
Comparison of Modern BCP Synthesis Methods
| Method | Key Reagents | Catalyst | Conditions | Key Advantages |
| Photoredox-Mediated Atom Transfer Radical Addition (ATRA) | Alkyl/Aryl Halides, [1.1.1]propellane | Photoredox Catalyst (e.g., Ir or Ru complex) | Visible Light Irradiation | Mild conditions, broad substrate scope, high functional group tolerance. |
| Multicomponent Cascade Atom Transfer Radical Addition (CATRA) | Alkenes, Alkyl Iodides, [1.1.1]propellane | Organic Photocatalyst (e.g., 4CzIPN) | Visible Light Irradiation | One-step, three-component synthesis of complex BCPs. |
| Addition of Organometallic Reagents | Organozinc or Grignard Reagents, [1.1.1]propellane | None | Low Temperature | Direct introduction of alkyl or aryl groups. |
Experimental Protocol: Representative Photoredox-Mediated BCP Synthesis
A general procedure for the synthesis of 1-alkyl-3-iodobicyclo[1.1.1]pentane via a light-enabled reaction is as follows:
-
A solution of the desired alkyl iodide (1.0 equiv) and [1.1.1]propellane (as a solution in a suitable solvent, typically in excess) in a solvent like cyclopentyl methyl ether (CPME) is prepared in a flow reactor.
-
The solution is passed through the flow reactor while being irradiated with a light source (e.g., 365 nm LEDs).
-
The reaction mixture is collected, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification is typically achieved by column chromatography to afford the pure 1-alkyl-3-iodobicyclo[1.1.1]pentane.
Caption: Workflow for a modern BCP synthesis via photoredox catalysis.
Conclusion
While this compound serves as a precursor for the classic synthesis of spiropentane, its application in the synthesis of the medicinally more prominent bicyclo[1.1.1]pentane scaffolds is not well-documented in recent literature. Modern synthetic approaches to BCPs, predominantly starting from [1.1.1]propellane, offer superior efficiency, milder reaction conditions, and broader substrate scope, making them the methods of choice for the synthesis of these important bioisosteres in a drug discovery context. The development of new methods that could efficiently convert readily available polyhalogenated compounds like pentaerythrityl tetraiodide into valuable BCPs could represent a significant advancement in the field.
Unraveling Reactivity: A Comparative Analysis of 1,3-Diiodo-2,2-bis(iodomethyl)propane and Other Tetrahaloalkanes
For researchers and professionals in drug development and chemical synthesis, understanding the reactivity of polyhalogenated organic compounds is paramount for designing efficient synthetic routes and novel molecular architectures. This guide provides a detailed comparison of the reactivity of 1,3-diiodo-2,2-bis(iodomethyl)propane, also known as pentaerythritol tetraiodide, with other tetrahaloalkanes. The focus is on their susceptibility to nucleophilic substitution, a cornerstone of organic synthesis.
The Unique Nature of Neopentyl Halides
This compound belongs to the class of neopentyl halides. This structural motif, characterized by a quaternary carbon atom adjacent to the carbon bearing the halogen, imparts unique and often challenging reactivity profiles. The primary feature is extreme steric hindrance, which significantly impedes the backside attack required for a bimolecular nucleophilic substitution (SN2) reaction. Consequently, neopentyl halides are notoriously unreactive under typical SN2 conditions.
While a unimolecular (SN1) pathway might be considered, it involves the formation of a highly unstable primary carbocation. This intermediate is prone to rapid rearrangement via a 1,2-alkyl shift to form a more stable tertiary carbocation, leading to rearranged products. This inherent tendency for rearrangement can complicate synthetic outcomes.
Caption: Logical flow of the factors governing the reactivity of neopentyl halides like this compound.
Quantitative Comparison of Reactivity
Direct kinetic data for this compound is scarce in the literature. However, a comprehensive study on the nucleophilic substitution of structurally analogous 1,1,1-tris(X-methyl)ethane derivatives provides invaluable quantitative insight into the reactivity of the neopentyl skeleton with different leaving groups. The following table summarizes the rate constants and half-lives for the reaction with sodium azide in deuterated dimethyl sulfoxide (DMSO-d₆) at 100 °C.
| Substrate (1,1,1-tris(X-methyl)ethane) | Leaving Group (X) | Rate Constant (k) [10⁻⁵ s⁻¹] | Half-life (t₁₂) [h] |
| 1,1,1-tris(iodomethyl)ethane | Iodo | 2.5 ± 0.2 | 7.7 |
| 1,1,1-tris(bromomethyl)ethane | Bromo | 0.45 ± 0.03 | 42.8 |
| 1,1,1-tris(methylsulfonyloxymethyl)ethane | Mesylate | 0.18 ± 0.01 | 107.0 |
| 1,1,1-tris(p-tolylsulfonyloxymethyl)ethane | Tosylate | 0.11 ± 0.01 | 175.0 |
| 1,1,1-tris(trifluoromethylsulfonyloxymethyl)ethane | Triflate | Very Fast | < 0.1 |
Data sourced from Strašek, A., et al. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega, 7(23), 20045–20052.
This data clearly demonstrates that for neopentyl systems, the iodo derivative is the most reactive among the common haloalkanes, being over five times more reactive than the bromo derivative. This is consistent with the general trend of leaving group ability (I > Br > Cl > F), which is governed by the strength of the carbon-halogen bond and the stability of the resulting halide anion. The triflate group, being an excellent leaving group, results in a much faster reaction.
Comparison with Other Tetrahaloalkanes
A direct quantitative comparison of the SN2 reactivity of this compound with simple tetrahaloalkanes like carbon tetrachloride (CCl₄), carbon tetrabromide (CBr₄), and carbon tetraiodide (CI₄) is challenging due to fundamental differences in their reactivity patterns.
-
This compound: As a neopentyl halide, its reactivity is dominated by sterically hindered nucleophilic substitution at the primary carbons.
-
Carbon Tetrachloride (CCl₄): CCl₄ is generally unreactive towards nucleophilic substitution at the carbon center under typical SN2 conditions. Its primary mode of reaction often involves radical pathways or its use as a chlorine source in specific reactions like the Appel reaction (in conjunction with triphenylphosphine) to convert alcohols to alkyl chlorides.
-
Carbon Tetrabromide (CBr₄): Similar to CCl₄, CBr₄ is also a poor substrate for direct SN2 reactions. It is widely used as a bromine source in various transformations, including the Appel reaction for converting alcohols to alkyl bromides and in radical bromination reactions.
-
Carbon Tetraiodide (CI₄): CI₄ is the most reactive of the tetrahalomethanes due to the weak C-I bond. However, its reactions are often dominated by radical processes and it can act as an iodine source.
In essence, while this compound can undergo nucleophilic substitution (albeit slowly), the tetrahalomethanes are more prone to participate in reactions via radical intermediates or as halogen donors.
Caption: Dominant reaction pathways for neopentyl tetrahalides versus simple tetrahalomethanes.
Experimental Protocols
The following is a representative experimental protocol for studying the kinetics of nucleophilic substitution on a neopentyl halide, adapted from the work of Strašek et al. (2022).
Objective: To determine the rate constant of the reaction between a neopentyl halide and a nucleophile using ¹H NMR spectroscopy.
Materials:
-
Neopentyl halide (e.g., 1,1,1-tris(iodomethyl)ethane)
-
Nucleophile (e.g., Sodium azide, NaN₃)
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard (e.g., 1,3,5-trioxane)
-
NMR tubes
-
Constant temperature oil bath or NMR spectrometer with variable temperature control
Procedure:
-
Sample Preparation: In a clean, dry NMR tube, dissolve a precisely weighed amount of the neopentyl halide and the internal standard in a known volume of DMSO-d₆.
-
Initiation of Reaction: Add a precisely weighed amount of the nucleophile (e.g., NaN₃) to the NMR tube. The concentration of the nucleophile should be in excess to ensure pseudo-first-order kinetics.
-
Data Acquisition: Immediately after adding the nucleophile, cap the NMR tube, shake vigorously to ensure mixing, and place it in the pre-heated NMR spectrometer or oil bath set to the desired reaction temperature (e.g., 100 °C).
-
Kinetic Monitoring: Acquire ¹H NMR spectra at regular time intervals. The progress of the reaction can be monitored by observing the decrease in the integral of a characteristic signal of the starting material and the increase in the integral of a characteristic signal of the product, relative to the integral of the internal standard.
-
Data Analysis:
-
Calculate the concentration of the starting material at each time point using the relative integral values.
-
Plot the natural logarithm of the concentration of the starting material (ln[Substrate]) versus time.
-
For a pseudo-first-order reaction, this plot should yield a straight line. The negative of the slope of this line corresponds to the pseudo-first-order rate constant (k').
-
The second-order rate constant (k) can be calculated by dividing k' by the concentration of the nucleophile if it is not in large excess. The half-life (t₁₂) can be calculated using the equation t₁₂ = 0.693 / k'.
-
Caption: A simplified workflow for the kinetic analysis of nucleophilic substitution on neopentyl halides via NMR spectroscopy.
Conclusion
This compound, as a neopentyl tetrahalide, exhibits significantly hindered reactivity in nucleophilic substitution reactions due to steric effects. While it is more reactive than its bromo and chloro analogs, it is substantially less reactive than unhindered primary iodides. Its reactivity profile is fundamentally different from that of simple tetrahalomethanes like CCl₄ and CBr₄, which are generally unreactive in SN2 reactions and tend to participate in radical processes or act as halogen sources. For synthetic applications requiring nucleophilic displacement on a neopentyl scaffold, the use of the iodo derivative is advantageous over other halides, and forcing conditions (e.g., elevated temperatures, highly reactive nucleophiles) are often necessary.
The Decisive Advantage: 1,3-Diiodo-2,2-bis(iodomethyl)propane in Sterically Demanding Syntheses
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, particularly in the construction of complex, sterically hindered molecular architectures, the choice of reagents is paramount. Among the tetrahalogenated neopentane derivatives, 1,3-diiodo-2,2-bis(iodomethyl)propane emerges as a superior building block compared to its bromo- and chloro-analogs. This guide provides an objective, data-supported comparison of these compounds, highlighting the distinct advantages conferred by the iodo-substituents in nucleophilic substitution reactions.
Executive Summary
The primary advantage of this compound lies in its enhanced reactivity in nucleophilic substitution reactions. This heightened reactivity is a direct consequence of the inherent properties of the carbon-iodine bond. Iodine is an excellent leaving group due to the weakness of the C-I bond and the high stability of the resulting iodide anion. In the sterically congested neopentyl framework of these molecules, where SN2 reactions are significantly retarded, the superior leaving group ability of iodide becomes the critical factor for achieving reasonable reaction rates and yields. While direct comparative kinetic data for the pentaerythrityl halides is scarce, studies on structurally similar neopentyl systems quantitatively demonstrate the superior reactivity of iodo- and bromo-derivatives over their chloro-counterparts.
Comparative Physicochemical Properties
A summary of the key physical and chemical properties of this compound and its bromo- and chloro-analogs is presented in Table 1. The significant increase in molecular weight and melting point from the chloro- to the iodo-compound is noteworthy.
| Property | This compound | 1,3-Dibromo-2,2-bis(bromomethyl)propane | 1,3-Dichloro-2,2-bis(chloromethyl)propane |
| CAS Number | 1522-88-9[1][2] | 3229-00-3[3][4] | 3228-99-7[5][6] |
| Molecular Formula | C₅H₈I₄[1] | C₅H₈Br₄[4] | C₅H₈Cl₄[5] |
| Molecular Weight | 575.74 g/mol [1] | 387.73 g/mol [3] | 209.93 g/mol [7] |
| Appearance | White to off-white powder/crystals | White crystalline powder[3][4] | Light beige fluffy powder[5] |
| Melting Point | 227 °C[2] | 158-160 °C[3] | 94-96 °C[6][8] |
| Boiling Point | 423.01 °C (estimated)[2] | 305-306 °C[9] | 110 °C at 12 mmHg[6][8] |
| Solubility | Insoluble in water | Insoluble in water | Insoluble in water[6][8] |
Reactivity and Performance: The Iodide Advantage
The neopentyl core of these molecules presents a significant steric barrier to backside attack by a nucleophile, which is a prerequisite for the SN2 mechanism.[10] Consequently, these reactions are inherently slow.[10] In such cases, the quality of the leaving group becomes the dominant factor influencing reactivity. The established order of leaving group ability for halogens is I > Br > Cl > F.[11] This trend is attributed to two primary factors:
-
Bond Strength: The carbon-iodine bond is the weakest among the carbon-halogen bonds, requiring less energy to break during the substitution reaction.
-
Anion Stability: The iodide anion is the largest and most polarizable of the halide ions, allowing for the negative charge to be dispersed over a larger volume, which results in a more stable and thus better leaving group.
For synthetic applications, this means that reactions with this compound will proceed under milder conditions, with shorter reaction times, and often with higher yields compared to its bromo- and chloro-analogs.
Experimental Protocols
Detailed methodologies for the synthesis of each of the tetrahalogenated pentaerythritol derivatives are provided below. The synthesis of the iodo-compound often proceeds via a Finkelstein reaction from the more readily available bromo-analog.
Synthesis of this compound
This compound is typically synthesized from its bromo-analog via a Finkelstein reaction.
-
Reaction: 1,3-Dibromo-2,2-bis(bromomethyl)propane + 4 NaI → this compound + 4 NaBr
-
Procedure:
-
In a round-bottom flask, dissolve 1,3-dibromo-2,2-bis(bromomethyl)propane in a suitable polar aprotic solvent such as acetone or dimethylformamide.
-
Add a stoichiometric excess (at least 4 equivalents) of sodium iodide.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The precipitated sodium bromide can be removed by filtration.
-
The filtrate is then concentrated under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Synthesis of 1,3-Dibromo-2,2-bis(bromomethyl)propane
-
Reaction: Pentaerythritol + 4 HBr → 1,3-Dibromo-2,2-bis(bromomethyl)propane + 4 H₂O
-
Procedure:
-
To a stirred suspension of pentaerythritol in an excess of 48% hydrobromic acid, slowly add concentrated sulfuric acid as a catalyst.
-
Heat the reaction mixture to reflux for an extended period (24-48 hours).
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into ice water.
-
The precipitated crude product is collected by filtration and washed with water and a dilute solution of sodium bicarbonate to neutralize any remaining acid.
-
The crude product is then recrystallized from ethanol to afford pure 1,3-dibromo-2,2-bis(bromomethyl)propane.[13]
-
Synthesis of 1,3-Dichloro-2,2-bis(chloromethyl)propane
-
Reaction: Pentaerythritol + 4 SOCl₂ → 1,3-Dichloro-2,2-bis(chloromethyl)propane + 4 SO₂ + 4 HCl
-
Procedure:
-
In a flask equipped with a reflux condenser and a gas trap, suspend pentaerythritol in an excess of thionyl chloride.
-
Add a catalytic amount of pyridine.
-
Heat the reaction mixture to reflux. The reaction will evolve sulfur dioxide and hydrogen chloride gas, which should be trapped.
-
Monitor the reaction until the evolution of gas ceases.
-
Cool the reaction mixture and carefully quench the excess thionyl chloride by slowly adding it to ice water.
-
The crude product is extracted with a suitable organic solvent (e.g., dichloromethane).
-
The organic layer is washed with water, a dilute sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by distillation under reduced pressure or recrystallization to give 1,3-dichloro-2,2-bis(chloromethyl)propane.
-
Visualizing Reaction Pathways
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Generalized Sɴ2 reaction pathway for pentaerythrityl halides.
Caption: Reactivity trend of pentaerythrityl halides in nucleophilic substitution.
Conclusion
For researchers and drug development professionals working on the synthesis of sterically demanding molecules, this compound offers a clear advantage over its bromo- and chloro-analogs. Its superior performance in nucleophilic substitution reactions, driven by the excellent leaving group ability of iodide, translates to more efficient and higher-yielding synthetic routes. While the bromo-analog represents a viable, more economical alternative for some applications, the chloro-analog is often too unreactive for practical use in these challenging systems. The choice of the iodo-derivative, therefore, can be a critical factor in the successful and timely completion of complex synthetic projects.
References
- 1. scbt.com [scbt.com]
- 2. lookchem.com [lookchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Pentaerythrityl Tetrabromide | CymitQuimica [cymitquimica.com]
- 5. Page loading... [wap.guidechem.com]
- 6. chembk.com [chembk.com]
- 7. Pentaerythrityl tetrachloride (CAS 3228-99-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. PENTAERYTHRITYL TETRACHLORIDE | 3228-99-7 [chemicalbook.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
Illuminating Molecular Architecture: A Comparative Guide to the Spectroscopic Analysis of Compounds from 1,3-Diiodo-2,2-bis(iodomethyl)propane
For researchers, scientists, and professionals in drug development, the precise confirmation of molecular structures is paramount. This guide provides a comprehensive comparison of spectroscopic techniques used to elucidate the structures of compounds synthesized from 1,3-diiodo-2,2-bis(iodomethyl)propane, with a focus on the formation of spirocyclic systems. We present a comparative analysis with alternative synthetic targets, supported by experimental data and detailed protocols to ensure accurate structural verification.
The tetraiodinated neopentane derivative, this compound, serves as a valuable building block for constructing complex polycyclic and spirocyclic frameworks. Its four electrophilic centers readily react with dinucleophiles to yield unique three-dimensional structures. A prominent application is the synthesis of 2,6-diazaspiro[3.3]heptanes, a class of compounds of interest in medicinal chemistry. Spectroscopic analysis is the cornerstone of confirming the successful synthesis and elucidating the precise structure of these novel molecules.
Comparative Spectroscopic Data
To illustrate the power of spectroscopic analysis in structural confirmation, we compare the data for a representative N-substituted 2,6-diazaspiro[3.3]heptane, synthesized from a related precursor, with an alternative spirocyclic system, a substituted 3,9-diazaspiro[5.5]undecane.
| Spectroscopic Technique | 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane | 3,9-bis(Chloromethyl)-3,9-dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane |
| ¹H NMR (CDCl₃, ppm) | 7.33-7.17 (m, 7H, Ar-H), 6.73 (t, J=7.2 Hz, 1H, Ar-H), 6.43 (d, J=8.2 Hz, 2H, Ar-H), 3.92 (s, 4H, CH₂-N), 3.58 (s, 2H, Ph-CH₂-N), 3.38 (s, 4H, CH₂-N)[1] | 3.91 (d, J=11.7 Hz, 2H, ax-CH₂-O), 3.81 (d, J=11.7 Hz, 2H, eq-CH₂-O), 3.69 (s, 4H, CH₂-Cl), 3.56 (s, 4H, CH₂-O), 1.47 (s, 6H, CH₃)[2] |
| ¹³C NMR (CDCl₃, ppm) | 151.6, 138.0, 128.9, 128.5, 128.4, 127.1, 117.7, 111.6, 64.5, 63.7, 62.3, 34.8[1] | 98.4 (C3, C9), 64.1 (C5, C7), 64.0 (C1, C11), 47.2 (CH₂-Cl), 32.8 (C6), 18.7 (CH₃)[2] |
| Infrared (IR) (cm⁻¹) | Data not available in search results | Data not available in search results |
| Mass Spectrometry (MS) | HRMS (m/z): [M+H]⁺ calcd for C₁₈H₂₁N₂: 265.1704; found: 265.1700[1] | m/z (%): 269 (11) [M-CH₂Cl]⁺, 235 (77), 143 (22), 113 (26), 83 (73), 43 (100)[2] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible results. Below are standardized procedures for the synthesis of a 2,6-diazaspiro[3.3]heptane derivative and for acquiring spectroscopic data.
Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane[1]
A solution of (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine (0.695 mmol) in tetrahydrofuran (THF, 1.5 mL) is treated with potassium tert-butoxide (1.0 M solution in THF, 2.2 equivalents). The reaction mixture is heated to 70°C in a sealed tube. After 90 minutes, an additional 1 equivalent of potassium tert-butoxide is added, and heating is continued for another hour. The reaction is then cooled, filtered to remove potassium chloride, and the solvent is evaporated. The resulting residue is purified by column chromatography.
Spectroscopic Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument, typically at 100 MHz. A wider spectral width (e.g., 0-220 ppm) is used, and a larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C. Proton decoupling is employed to simplify the spectrum.
Infrared (IR) Spectroscopy:
-
Sample Preparation: For solid samples, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk. For oils or liquids, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: The spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer, typically over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Electrospray ionization (ESI) or electron impact (EI) are common ionization techniques. For high-resolution mass spectrometry (HRMS), ESI is often preferred to obtain accurate mass measurements of the molecular ion.
-
Analysis: The mass-to-charge ratio (m/z) of the ions is measured by the mass analyzer. Fragmentation patterns can provide valuable information about the structure of the molecule.
Visualizing Experimental Workflows
To further clarify the process of structural confirmation, the following diagrams illustrate the key workflows.
Caption: A generalized workflow for the synthesis and spectroscopic confirmation of compounds derived from this compound.
References
Prospective Catalytic Strategies for Reactions of 1,3-Diiodo-2,2-bis(iodomethyl)propane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Diiodo-2,2-bis(iodomethyl)propane, also known as pentaerythrityl tetraiodide, is a highly functionalized building block with significant potential in the synthesis of complex organic molecules, particularly caged structures like adamantanes and spiropentanes. Its four iodine atoms offer multiple reactive sites for intramolecular cyclization reactions. However, a comprehensive comparative study of catalytic systems for these transformations is notably absent in the current literature. This guide, therefore, presents a prospective analysis of potential catalytic strategies, drawing parallels from related reactions of polyhalogenated compounds. It aims to provide a foundational framework for researchers to explore and develop efficient catalytic methodologies for this promising substrate.
The primary challenge in the catalytic conversion of this compound lies in controlling the intricate network of possible intramolecular reactions to achieve high selectivity for a desired product. The choice of catalyst is paramount in directing the reaction pathway towards either reductive cyclization to form adamantane derivatives or other novel polycyclic structures.
Potential Catalytic Pathways and Comparative Analysis
Two principal catalytic pathways can be envisioned for the transformation of this compound: Reductive Cyclization to form adamantane frameworks and Atom Transfer Radical Cyclization (ATRC) to potentially access other complex polycyclic systems.
Catalytic Reductive Cyclization for Adamantane Synthesis
The synthesis of the adamantane core from this compound would involve the formation of multiple carbon-carbon bonds through the reductive removal of iodine atoms. While stoichiometric reductive cyclizations using active metals like zinc are known for similar polyhalogenated compounds, catalytic approaches offer advantages in terms of efficiency and sustainability.
Potential Catalyst Systems:
-
Transition Metal Catalysis (Low-Valent Metals): Catalysts based on low-valent transition metals such as nickel, palladium, and cobalt are known to be effective in carbon-carbon bond formation via the reductive coupling of alkyl halides. A proposed catalytic cycle for a Ni(0)-catalyzed reductive cyclization is depicted below.
-
Samarium(II) Iodide (SmI₂): While often used stoichiometrically, catalytic versions of SmI₂-mediated reactions are emerging. Given its strong reducing power, SmI₂ could be a potent catalyst for the challenging multiple cyclization steps.
Table 1: Prospective Comparison of Catalysts for Reductive Cyclization
| Catalyst System | Proposed Mechanism | Potential Advantages | Potential Challenges |
| Ni(0) Complexes | Oxidative addition of C-I bonds to Ni(0), followed by intramolecular reductive elimination. | High catalytic activity, well-established for C-C bond formation. | Catalyst poisoning by iodine, control of multiple cyclization steps. |
| Pd(0) Complexes | Similar to Ni(0), involving oxidative addition and reductive elimination cycles. | High functional group tolerance, extensive literature on cross-coupling. | Potentially lower reactivity for sterically hindered substrates compared to Ni. |
| Co(I) Complexes | Single electron transfer (SET) mechanism, generating radical intermediates that cyclize. | Access to different reaction pathways via radical intermediates. | Selectivity control between different radical cyclization pathways. |
| Catalytic SmI₂ | Electron transfer from Sm(II) to the C-I bond, generating an organosamarium intermediate that undergoes intramolecular cyclization. | Strong reducing potential, can effect difficult transformations. | Developing a truly catalytic cycle can be challenging. |
Catalytic Atom Transfer Radical Cyclization (ATRC)
ATRC presents an alternative pathway that may lead to different structural motifs. In this approach, a catalyst facilitates the homolytic cleavage of a C-I bond to generate a radical, which can then undergo intramolecular cyclization.
Potential Catalyst Systems:
-
Copper Complexes: Copper(I) complexes are well-known catalysts for ATRC reactions. The choice of ligand is crucial for modulating the catalyst's activity and selectivity.
-
Iron Complexes: Iron-based catalysts offer a more sustainable and cost-effective alternative to precious metals and have been shown to be effective in radical cyclizations.
Table 2: Prospective Comparison of Catalysts for Atom Transfer Radical Cyclization
| Catalyst System | Proposed Mechanism | Potential Advantages | Potential Challenges | | --- | --- | --- | | Cu(I)/Ligand | Reversible activation of C-I bonds via a Cu(I)/Cu(II) redox cycle to generate radical intermediates. | Mild reaction conditions, high tolerance for various functional groups. | Potential for competing reaction pathways, control of stereochemistry. | | Fe(II) Complexes | Single electron transfer (SET) from Fe(II) to the C-I bond to initiate radical cyclization. | Abundant and inexpensive metal, environmentally benign. | Catalyst deactivation, lower selectivity in some cases. |
Experimental Protocols: A General Framework
The following provides a general experimental protocol that can be adapted for screening different catalysts for the cyclization of this compound.
General Procedure for Catalytic Reductive Cyclization:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the catalyst (e.g., Ni(COD)₂, 5 mol%), ligand (e.g., triphenylphosphine, 10 mol%), and a reducing agent (e.g., zinc powder, 2 equivalents).
-
Add a solution of this compound (1 equivalent) in a dry, degassed solvent (e.g., DMF or THF).
-
Stir the reaction mixture at a specified temperature (e.g., 80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a suitable reagent (e.g., dilute HCl).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Catalytic Atom Transfer Radical Cyclization:
-
In a sealed tube, combine this compound (1 equivalent), the catalyst (e.g., CuBr, 10 mol%), and a ligand (e.g., PMDETA, 10 mol%).
-
Add a dry, degassed solvent (e.g., toluene or acetonitrile).
-
Heat the mixture to the desired temperature (e.g., 100 °C) and monitor the reaction by GC-MS.
-
After completion, cool the reaction to room temperature and filter off the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.
Mandatory Visualizations
Caption: Proposed catalytic cycle for the reductive cyclization of this compound to an adamantane derivative using a generic metal(0) catalyst (M).
Caption: A generalized experimental workflow for screening catalysts for the transformation of this compound.
Conclusion
While direct experimental comparisons of catalysts for reactions involving this compound are currently unavailable, this guide provides a theoretical and practical framework for initiating such investigations. The proposed catalytic systems, based on well-established principles of organic synthesis, offer promising starting points for the development of efficient and selective transformations of this versatile building block. Further research in this area is crucial to unlock the full synthetic potential of this compound for applications in drug discovery and materials science.
Validating the Purity of 1,3-Diiodo-2,2-bis(iodomethyl)propane: A Comparative Guide to HPLC and GC-MS
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for validating the purity of 1,3-Diiodo-2,2-bis(iodomethyl)propane. We present a critical analysis of each technique's suitability, supported by detailed experimental considerations and data presentation, to aid in selecting the optimal analytical method.
Method Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the purity analysis of this compound hinges on the physicochemical properties of the molecule. This heavily iodinated alkane presents unique challenges for both techniques.
| Feature | HPLC Analysis | GC-MS Analysis |
| Analyte Volatility | Not required. Ideal for compounds with low volatility. | Requires volatile or semi-volatile compounds. The low volatility of this compound is a significant challenge. |
| Thermal Stability | Analysis is typically performed at or near room temperature, minimizing the risk of thermal degradation. | High temperatures are required for volatilization, which can lead to the decomposition of thermally labile compounds. The thermal stability of the target compound is a critical concern. |
| Detection | Challenging due to the lack of a strong UV chromophore. Refractive Index (RI) detection is a viable but less sensitive alternative. | Mass spectrometry (MS) provides high sensitivity and structural information for identification of impurities. |
| Sample Preparation | Simple dissolution in a suitable solvent. | May require derivatization to increase volatility and thermal stability, adding complexity to the workflow. |
| Separation Efficiency | Good resolution for a wide range of compounds. | Excellent separation for volatile compounds. |
| Run Time | Generally longer analysis times compared to GC. | Typically faster analysis times. |
| Cost & Complexity | HPLC systems can be more expensive to purchase and operate due to solvent consumption. | GC-MS systems are complex, but can be more cost-effective in terms of solvent usage. |
Experimental Protocols
HPLC with Refractive Index (RI) Detection
This protocol is designed for the analysis of this compound, which lacks a significant UV chromophore, necessitating a universal detector like a Refractive Index (RI) detector.
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Refractive Index (RI) detector.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is a suitable starting point.
-
Mobile Phase: An isocratic mobile phase is required for RI detection. A mixture of acetonitrile and water, or methanol and water, should be optimized. For example, Acetonitrile:Water (80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
RI Detector Temperature: 35°C (to ensure a stable baseline).
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity of the compound is determined by calculating the peak area percentage of the main peak relative to the total peak area in the chromatogram.
GC-MS Analysis (with consideration for thermal lability)
Given the low volatility and potential for thermal degradation of this compound, a careful approach is necessary for GC-MS analysis. A low-temperature program and a short column can help to minimize on-column decomposition.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A low-bleed capillary column suitable for semi-volatile compounds (e.g., a short 15 m column with a thin film thickness).
GC Conditions:
-
Injector Temperature: A low injector temperature (e.g., 200-250°C) should be used to minimize thermal stress. A split/splitless or a programmable temperature vaporization (PTV) inlet in solvent vent mode is recommended.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-700.
Sample Preparation:
-
Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Filter the solution through a 0.22 µm syringe filter if necessary.
Data Analysis: Purity is assessed by the relative area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak should be compared with the expected fragmentation pattern of this compound to confirm its identity. Impurity peaks can be tentatively identified based on their mass spectra.
Mandatory Visualizations
Comparative Performance Analysis of 1,3-Diiodo-2,2-bis(iodomethyl)propane in Complex Synthetic Environments
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Cross-Reactivity and Synthetic Utility of a Key Adamantane Precursor.
1,3-Diiodo-2,2-bis(iodomethyl)propane, also known as pentaerythrityl tetraiodide, is a highly reactive, tetra-functionalized aliphatic iodide. Its primary application lies in the construction of complex polycyclic cage compounds, most notably adamantane and its derivatives. The presence of four iodine atoms, which are excellent leaving groups, makes this reagent particularly susceptible to nucleophilic substitution, enabling the formation of multiple carbon-carbon and carbon-heteroatom bonds in a single synthetic operation. This guide provides a comparative analysis of its performance, cross-reactivity in complex reaction mixtures, and a review of alternative synthetic strategies, supported by available data and detailed experimental protocols.
Performance in Adamantane Synthesis: A Comparative Overview
The synthesis of the adamantane skeleton, a rigid and versatile scaffold in medicinal chemistry and materials science, represents a key application of this compound. The reaction typically involves the formation of a tetrathioether intermediate by reaction with sodium sulfide, followed by reductive cyclization. However, other methods for adamantane synthesis exist, primarily starting from dicyclopentadiene. Below is a comparison of these approaches.
| Reagent/Starting Material | Method | Typical Yield (%) | Reaction Time (h) | Key Advantages | Key Disadvantages |
| This compound | Reaction with Na₂S followed by reductive cyclization | Moderate | Multi-step | Convergent synthesis of the adamantane core. | High cost of the starting material; potential for side reactions. |
| Dicyclopentadiene | Lewis acid-catalyzed rearrangement | 15-20 | Variable | Readily available and inexpensive starting material. | Lower yields; formation of polymeric byproducts. |
| Adamantane | Direct functionalization (e.g., bromination) | High (for specific derivatives) | Variable | Access to a wide range of functionalized adamantanes. | Requires pre-existing adamantane core; regioselectivity can be an issue. |
Cross-Reactivity in Complex Reaction Mixtures
The high reactivity of the four C-I bonds in this compound presents both opportunities and challenges in complex reaction mixtures containing multiple nucleophiles. The primary reaction pathway is nucleophilic substitution (SN2), where the rate and selectivity are influenced by the nucleophilicity of the competing species and steric hindrance around the electrophilic carbon centers.
In a hypothetical mixture containing a soft nucleophile (e.g., a thiolate) and a hard nucleophile (e.g., an alkoxide), the thiolate would be expected to react preferentially due to the soft nature of the iodine leaving group and the electrophilic carbon. However, in the presence of sterically demanding nucleophiles, the reaction rate may be significantly reduced. The sequential displacement of the four iodine atoms can also lead to a mixture of partially and fully substituted products, the distribution of which depends on the stoichiometry of the nucleophile and the reaction conditions.
Currently, specific quantitative cross-reactivity studies for this compound in complex mixtures are not extensively reported in the literature. The reactivity trends are generally inferred from the principles of nucleophilic substitution on polyhalogenated alkanes.
Comparison with Alternative Tetra-functional Electrophiles
The bromo- and chloro-analogs of pentaerythrityl tetraiodide, namely 1,3-dibromo-2,2-bis(bromomethyl)propane and 1,3-dichloro-2,2-bis(chloromethyl)propane, represent viable alternatives. The choice of reagent is often a trade-off between reactivity and stability.
| Reagent | Relative Reactivity | Stability | Key Considerations |
| This compound | Highest | Lowest | Most reactive towards nucleophiles, but also more prone to decomposition. |
| 1,3-Dibromo-2,2-bis(bromomethyl)propane | Intermediate | Intermediate | A good balance of reactivity and stability for many applications. |
| 1,3-Dichloro-2,2-bis(chloromethyl)propane | Lowest | Highest | Less reactive, requiring more forcing reaction conditions. |
The higher reactivity of the iodo-compound is attributed to the lower bond dissociation energy of the C-I bond and the greater stability of the iodide anion as a leaving group.
Experimental Protocols
Synthesis of an Adamantane Precursor via Thioether Formation
This protocol describes the reaction of this compound with a generic thiol nucleophile as a key step towards adamantane synthesis.
Materials:
-
This compound (1.0 eq)
-
Thiol (e.g., thiophenol) (4.0 eq)
-
Base (e.g., sodium ethoxide) (4.0 eq)
-
Anhydrous solvent (e.g., ethanol or DMF)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the thiol in the anhydrous solvent.
-
Add the base portion-wise at 0 °C and stir the mixture for 30 minutes to form the thiolate.
-
Prepare a solution of this compound in the same anhydrous solvent.
-
Add the solution of the iodo-compound dropwise to the thiolate solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the tetrathioether.
Visualizing Reaction Pathways
To illustrate the synthetic utility of this compound, the following diagrams depict a generalized experimental workflow and a logical relationship for its application in cage compound synthesis.
Caption: Generalized workflow for the synthesis of polycyclic compounds.
Caption: Reagent relationships in cage compound synthesis.
Benchmarking the Efficiency of 1,3-Diiodo-2,2-bis(iodomethyl)propane in Nucleophilic Substitution Reactions
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development
In the realm of synthetic organic chemistry, the strategic selection of reagents is paramount to achieving desired molecular architectures with high efficiency. 1,3-Diiodo-2,2-bis(iodomethyl)propane, also known as pentaerythrityl tetraiodide, is a polyhalogenated building block with significant potential for the construction of complex molecules, including caged systems and highly functionalized scaffolds. This guide provides a comparative analysis of its performance in a representative synthetic transformation—nucleophilic substitution with azide—against its more common analogue, pentaerythrityl tetrabromide. The objective is to furnish researchers, scientists, and drug development professionals with data-driven insights to inform their synthetic strategies.
Executive Summary
While detailed experimental data for a wide range of synthetic transformations involving this compound is not extensively documented in publicly available literature, this guide leverages established principles of chemical reactivity and available data for analogous compounds to benchmark its efficiency. The primary focus is on the nucleophilic substitution reaction with sodium azide, a fundamental transformation for introducing nitrogen-containing functionalities.
Based on fundamental principles of nucleophilic substitution, alkyl iodides are generally more reactive than alkyl bromides due to the lower bond dissociation energy of the C-I bond and the better leaving group ability of the iodide ion.[1][2][3] This suggests that this compound would exhibit superior reactivity compared to pentaerythrityl tetrabromide in SN2 reactions, leading to potentially faster reaction times and/or higher yields under similar conditions.
Comparative Analysis: Nucleophilic Azidation
The reaction of polyhalogenated pentaerythritol derivatives with sodium azide is a key method for the synthesis of energetic plasticizers and precursors for other nitrogen-containing compounds.[4] A plausible and synthetically valuable transformation is the four-fold nucleophilic substitution to yield pentaerythrityl tetraazide.
Table 1: Comparison of Pentaerythrityl Tetrahalides in Azidation Reaction
| Parameter | This compound (Predicted) | Pentaerythrityl Tetrabromide (Experimental) |
| Reaction | C(CH₂I)₄ + 4 NaN₃ → C(CH₂N₃)₄ + 4 NaI | C(CH₂Br)₄ + 4 NaN₃ → C(CH₂N₃)₄ + 4 NaBr |
| Reaction Time | Likely shorter than the tetrabromide | 48 hours[4] |
| Reaction Temp. | Potentially lower than 85-90°C | 85-90°C[4] |
| Yield | Expected to be high (≥ 77%) | 77% (for the triazide from diazidomonobromide)[4] |
| Reactivity | Higher | Lower |
| Leaving Group | Iodide (I⁻) | Bromide (Br⁻) |
Note: The data for this compound is extrapolated based on general reactivity trends. The experimental data for the tetrabromide is based on a closely related reaction for the synthesis of pentaerythritol triazide from the corresponding bromide precursor.
Experimental Protocols
While a specific protocol for the tetraiodide is not available, a representative procedure for the analogous bromide is provided below. It is anticipated that a similar protocol, potentially with milder conditions (lower temperature or shorter reaction time), would be effective for the tetraiodide.
Synthesis of Pentaerythrityl Triazide from Pentaerythrityl Diazido Monobromide[4]
A mixture of 189.4 g (0.76 mol) of pentaerythrityl diazido monobromide, 98.9 g (1.52 mol) of sodium azide, and 570 ml of dimethylsulfoxide was heated, with good stirring, at 85°-90° C. for 48 hours. The reaction mixture was cooled to ambient temperature and diluted with 500 ml of water and 300 ml of methylene chloride. The organic phase was separated and washed with 10×1 liter of water to remove the inorganic salts and the dimethylsulfoxide. The methylene chloride solution was dried over anhydrous sodium sulfate, passed through a silica gel column, and concentrated to give 129.6 g (77%) of colorless oil.
Visualizing the Synthetic Workflow and Logical Comparison
To illustrate the process and the underlying chemical principles, the following diagrams are provided.
Caption: A generalized workflow for the synthesis of pentaerythrityl tetraazide.
References
- 1. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. youtube.com [youtube.com]
- 3. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 4. US4683086A - Azido derivatives of pentaerythritol - Google Patents [patents.google.com]
Unveiling Reaction Pathways: A Comparative Guide to Isotopic Labeling with 1,3-Diiodo-2,2-bis(iodomethyl)propane and Its Alternatives
In the intricate world of chemical synthesis and drug development, elucidating reaction mechanisms is paramount for optimization, safety, and innovation. Isotopic labeling stands out as a powerful technique, offering a window into the dynamic transformations of molecules.[1][2] This guide provides a comparative analysis of the potential use of isotopically labeled 1,3-diiodo-2,2-bis(iodomethyl)propane against established isotopic labeling reagents for mechanistic studies. While direct experimental data on the use of labeled this compound is not yet prevalent in published literature, this guide will explore its theoretical applications and compare them with commonly employed alternatives, supported by experimental protocols.
Conceptualizing this compound as a Mechanistic Probe
This compound, with its unique tetra-iodinated neopentyl scaffold, presents an interesting, albeit complex, candidate for isotopic labeling studies. The introduction of isotopes such as Carbon-13 (¹³C) or Deuterium (²H) at specific positions could theoretically allow researchers to trace the fate of the core carbon skeleton or its peripheral methyl groups during a reaction.
Potential Applications:
-
Studying Rearrangement Reactions: The neopentyl core is prone to rearrangement under certain conditions. Labeling the central quaternary carbon or the iodomethyl carbons could provide definitive evidence of such skeletal reorganizations.
-
Probing Nucleophilic Substitution Mechanisms: The four primary iodides are susceptible to nucleophilic attack. Isotopically labeling the carbon backbone would enable the tracking of the substrate's fate in complex reaction mixtures.
Challenges:
-
Synthetic Complexity: The synthesis of an isotopically labeled version of this molecule would likely be a multi-step process, potentially with low overall yield.
-
Competing Reaction Pathways: The presence of four reactive sites could lead to a multitude of products, complicating the analysis of isotopic distribution.
Comparison with Standard Isotopic Labeling Reagents
While isotopically labeled this compound remains a theoretical tool, several other reagents are routinely and effectively used to elucidate reaction mechanisms. The following table compares the potential attributes of a labeled this compound with two common alternatives: ¹³C-labeled methyl iodide and deuterated solvents.
| Feature | Isotopically Labeled this compound (Theoretical) | ¹³C-Labeled Methyl Iodide ([¹³C]H₃I) | Deuterated Solvents (e.g., DMSO-d₆, D₂O) |
| Primary Use | Tracing a C₅ neopentyl scaffold in complex reactions. | Introducing a labeled methyl group to probe methylation reactions and track the fate of the methyl group. | Probing proton transfer steps and solvent participation in reaction mechanisms.[3] |
| Synthetic Accessibility | Likely complex and multi-step. | Commercially available or synthesized from commercially available labeled precursors. | Commercially available in high isotopic purity. |
| Ease of Analysis | Potentially complex due to multiple reaction products. Analysis would require advanced techniques like 2D NMR and high-resolution mass spectrometry. | Relatively straightforward analysis by ¹³C NMR and mass spectrometry to locate the labeled methyl group.[4] | Analysis via ¹H NMR (disappearance of signals), ²H NMR, and mass spectrometry to determine deuterium incorporation.[5] |
| Specificity of Labeling | High potential for position-specific labeling during synthesis. | Label is specific to the methyl group being introduced. | Labeling can be non-specific if multiple acidic protons are present in the substrate or intermediates. |
| Cost | Potentially high due to complex synthesis. | Moderate to high, depending on isotopic purity. | Relatively low to moderate. |
Experimental Protocols for Alternative Labeling Methods
Detailed methodologies are crucial for the successful application of isotopic labeling. Below are representative protocols for the use of deuterated solvents and ¹³C-labeled methyl iodide.
Protocol 1: Mechanistic Study of a Base-Mediated Reaction using Deuterated DMSO
This protocol is adapted from a study on base-mediated deuteration of organic molecules.[5]
Objective: To determine if a specific proton is abstracted in the rate-determining step of a base-catalyzed reaction.
Materials:
-
Substrate of interest (0.5 mmol)
-
Potassium hydroxide (KOH, 20 mol%)
-
Deuterated dimethyl sulfoxide (DMSO-d₆, 2.0 mL)
-
Anhydrous reaction vessel
-
NMR tubes
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
To an anhydrous reaction vessel, add the substrate (0.5 mmol) and KOH (0.1 mmol).
-
Add DMSO-d₆ (2.0 mL) to the vessel.
-
Heat the reaction mixture at the desired temperature (e.g., 120 °C) for the required time (e.g., 20 minutes).
-
After cooling to room temperature, quench the reaction with a suitable acidic workup.
-
Extract the product with an organic solvent and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Dissolve the crude product in CDCl₃ and analyze by ¹H NMR, ²H NMR, and mass spectrometry to determine the extent and position of deuterium incorporation.
Expected Outcome: The presence and location of deuterium in the product provide insight into the reaction mechanism, indicating which protons were exchanged with the deuterated solvent.[5]
Protocol 2: Probing a Methylation Reaction with [¹³C]Methyl Iodide
Objective: To confirm that a product is formed via the methylation of a specific precursor.
Materials:
-
Precursor molecule (e.g., a peptide with a free amine or thiol) (1.0 eq)
-
[¹³C]Methyl iodide (1.1 eq)
-
Suitable base (e.g., potassium carbonate) (2.0 eq)
-
Anhydrous solvent (e.g., acetonitrile)
-
Reaction vessel
-
Analytical instruments: Mass spectrometer, ¹³C NMR spectrometer
Procedure:
-
Dissolve the precursor molecule (1.0 eq) and the base (2.0 eq) in the anhydrous solvent in a reaction vessel.
-
Add [¹³C]methyl iodide (1.1 eq) to the solution.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction and perform a standard aqueous workup.
-
Purify the product by column chromatography or recrystallization.
-
Analyze the purified product by mass spectrometry to observe the expected mass shift corresponding to the incorporation of a ¹³C atom.
-
Acquire a ¹³C NMR spectrum to confirm the position of the enriched carbon signal.
Expected Outcome: A mass spectrum showing an M+1 peak (relative to the unlabeled product) and an enhanced signal in the ¹³C NMR spectrum at the chemical shift corresponding to the newly introduced methyl group confirms the methylation pathway.
Visualizing Experimental and Logical Workflows
Diagrams are essential for clearly communicating complex experimental setups and mechanistic hypotheses.
Caption: A generalized workflow for isotopic labeling experiments.
Caption: Tracing a labeled carbon skeleton through different reaction pathways.
Conclusion
Isotopic labeling is an indispensable tool for mechanistic elucidation in chemical research and drug development. While the application of isotopically labeled this compound is currently speculative, its unique structure offers intriguing possibilities for studying complex molecular rearrangements. However, for most routine mechanistic queries, established reagents like ¹³C-labeled methyl iodide and deuterated solvents provide a more accessible, cost-effective, and readily analyzable alternative. The choice of a labeling reagent will always depend on the specific mechanistic question at hand, balancing synthetic feasibility with the clarity of the expected analytical outcome. As synthetic methodologies advance, novel labeled compounds may become more accessible, further expanding the toolkit for researchers to unravel the intricate dance of atoms in chemical reactions.
References
Computational analysis comparing the transition states of reactions with 1,3-Diiodo-2,2-bis(iodomethyl)propane and similar compounds
A Comparative Computational Analysis of Transition States in Polyiodinated Propane Derivatives and Their Analogs
A deep dive into the reaction mechanisms of 1,3-diiodo-2,2-bis(iodomethyl)propane and similar compounds reveals a landscape of high reactivity, driven by steric strain and the lability of the carbon-iodine bond. This guide provides a comparative analysis of the transition states involved in key reactions of these molecules, drawing upon computational studies of analogous systems to elucidate their reaction pathways.
While direct computational studies on the transition states of reactions involving this compound are not extensively documented in publicly available research, its structural similarity to precursors of [1.1.1]propellane allows for a robust comparative analysis. The primary reaction pathway for such 1,3-dihalo-2,2-bis(halomethyl)propanes is the formation of the highly strained, yet synthetically valuable, [1.1.1]propellane scaffold. This process, along with other reactions involving carbon-iodine bond cleavage, provides a basis for understanding the transition states of the title compound.
Formation of [1.1.1]Propellane: A Spontaneous Transformation
The synthesis of [1.1.1]propellane from precursors like 1,3-dibromobicyclo[1.1.1]pentane has been a subject of computational investigation. These studies reveal that the intramolecular displacement of the second halogen atom to form the strained central bridgehead-bridgehead bond can be a remarkably facile process. In some cases, the formation of substituted propellanes is observed to be spontaneous upon computational geometry optimization of the anionic bridgehead halide precursors.[1][2] This suggests that for certain substrates, the reaction may proceed with a very low or even no activation barrier, making the transition state difficult to isolate.
The general mechanism involves a metal-halogen exchange, leading to an anionic intermediate that then undergoes intramolecular substitution to form the propellane.
Computational Protocols for Transition State Analysis
The elucidation of transition state geometries and energetics relies on established computational chemistry protocols, primarily using Density Functional Theory (DFT). A typical workflow for identifying and verifying a reaction transition state is as follows:
-
Initial Geometry Optimization: The geometries of the reactants and products are optimized to their stable minima on the potential energy surface, confirmed by the absence of imaginary frequencies in a vibrational analysis.[3]
-
Transition State (TS) Guess: An initial geometry for the transition state is generated. This can be achieved through methods like Linear Synchronous Transit (LST) or Quadratic Synchronous Transit (QST), or by manual construction based on chemical intuition.[3]
-
TS Optimization: The initial guess is then optimized to a first-order saddle point using algorithms such as the Berny algorithm. A true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: To confirm that the located transition state connects the intended reactants and products, an IRC calculation is performed. This traces the minimum energy path downhill from the transition state to the reactant and product energy wells.[3]
-
Energy Calculation: Single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set to obtain more accurate activation energies (ΔG‡).[3]
Comparative Data on Transition States
Due to the scarcity of direct data on this compound, the following tables present data from computational studies on analogous systems, focusing on C-I bond cleavage and reactions of strained ring systems. This comparative data provides valuable insights into the factors influencing the transition states of the title compound.
Table 1: Computational Data for Transition States of Iodoalkane Reactions
| Reaction | Reactants | Nucleophile/Radical | Computational Method | Activation Energy (kcal/mol) | Key Transition State Bond Distances (Å) |
| S$_N$2 Reaction | Iodomethane | DABCO | Ab initio | Higher than 1-iodobutane | C-N forming, C-I breaking |
| S$_N$2 Reaction | 1-Iodobutane | DABCO | Ab initio | Lower than iodomethane | C-N forming, C-I breaking |
| Radical C-I Bond Cleavage | Iodoform (CHI₃) | Photolysis | Time-resolved X-ray | - | C-I elongating |
| Radical Hydrogen Abstraction | Propane | NH₂ radical | CCSD(T)/cc-pV(T, Q)//M06-2X | 10.5 (primary C-H) | C-H breaking: 1.18, H-N forming: 1.24 |
| Radical Hydrogen Abstraction | Propane | NH₂ radical | CCSD(T)/cc-pV(T, Q)//M06-2X | 8.3 (secondary C-H) | C-H breaking: 1.16, H-N forming: 1.26 |
Data synthesized from multiple sources for comparative purposes.[4][5][6]
Table 2: Computational Data for Reactions of Strained Cyclic Compounds
| Reaction | Substrate | Reagent | Computational Method | Activation Energy (kcal/mol) | Key Transition State Features |
| Anionic Addition | [1.1.1]Propellane | Organometallic amides | DFT | - | Attack on interbridgehead C-C bond |
| Radical Addition | [1.1.1]Propellane | Amidyl radical | DFT | - | Formation of a stabilized BCP-radical intermediate |
| Electrophilic Activation | [1.1.1]Propellane | Halogen bond donor | B2GP-PLYP-D3BJ/def2-TZVP | ΔΔG‡ = 2.9 (vs. fragmentation) | Stabilization of HOMO, activation of interbridgehead bond |
| Radical C-I Cleavage & Ring Opening | Iodocyclopropane | Radical initiator | DFT | - | Elongation of C-I bond, subsequent ring strain release |
Data synthesized from multiple sources for comparative purposes.[3][7][8]
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the key reaction pathways discussed.
Caption: Proposed pathway for [1.1.1]propellane formation.
Caption: Radical addition mechanism to [1.1.1]propellane.
Caption: Standard computational workflow for transition state analysis.
Conclusion
The computational analysis of transition states for reactions of this compound and its analogs is crucial for understanding their reactivity and for the rational design of synthetic pathways. While direct computational data for the title compound is limited, analysis of related systems, particularly in the context of [1.1.1]propellane synthesis and reactions of iodoalkanes, provides a strong predictive framework. The formation of [1.1.1]propellane from such precursors is often a highly facile, low-barrier process. Subsequent reactions of the strained propellane scaffold with radicals and nucleophiles offer a rich area for further computational and experimental exploration. The methodologies outlined in this guide serve as a foundation for future studies aimed at precisely characterizing the transition states involved in the reactions of this and other highly functionalized polyiodinated compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. An experimental, computational, and uncertainty analysis study of the rates of iodoalkane trapping by DABCO in solution phase organic media - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Recent advances in the applications of [1.1.1]propellane in organic synthesis [ccspublishing.org.cn]
- 8. Electrophilic Activation of [1.1.1]Propellane for the Synthesis of Nitrogen‐Substituted Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 1,3-Diiodo-2,2-bis(iodomethyl)propane: A Guide for Laboratory Professionals
Immediate Safety and Hazard Profile
1,3-Diiodo-2,2-bis(iodomethyl)propane is an irritant that can be absorbed through the respiratory tract, skin, and digestive tract[1]. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid contact with strong oxidants to prevent fire or explosion[1].
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[2]. Do not discharge this chemical into sewer systems[2].
1. Waste Segregation and Collection:
-
Isolate Waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Designated Container: Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container must be in good condition with a secure lid.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
2. Handling Contaminated Materials:
-
PPE and Labware: Any materials, such as gloves, absorbent pads, or labware, that are grossly contaminated with this compound should be collected separately from liquid waste.
-
Containerization: Place these contaminated solids into a designated, labeled, and sealed container for hazardous waste.
3. Empty Container Disposal:
-
Rinsing: Containers that held this compound can be triple-rinsed with a suitable solvent[2]. The rinsate must be collected and disposed of as hazardous waste.
-
Puncturing and Disposal: After triple-rinsing, the container should be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or as directed by your institution's EHS guidelines[2].
4. Storage of Hazardous Waste:
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within the laboratory. This area must be at or near the point of waste generation and under the control of laboratory personnel.
-
Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent spills.
5. Arranging for Disposal:
-
Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time according to institutional and regulatory policies, contact your institution's EHS department to arrange for pickup.
-
Licensed Vendor: Disposal must be carried out by a licensed hazardous waste disposal vendor.
Quantitative Data for Hazardous Waste Management
Adherence to quantitative limits for hazardous waste generation is crucial for regulatory compliance. The following table summarizes key guidelines from the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).
| Data Point | Guideline | Regulatory Context |
| Hazardous Waste Generator Status | Determined by the quantity of hazardous waste generated per calendar month. | U.S. EPA RCRA |
| Very Small Quantity Generator (VSQG) | Generates ≤100 kg of hazardous waste per month. | 40 CFR Part 262 |
| Small Quantity Generator (SQG) | Generates >100 kg and <1,000 kg of hazardous waste per month. | 40 CFR Part 262 |
| Large Quantity Generator (LQG) | Generates ≥1,000 kg of hazardous waste per month. | 40 CFR Part 262 |
| On-site Accumulation Time Limits | VSQG: No limit; SQG: Up to 180 days; LQG: Up to 90 days. | 40 CFR Part 262.16 & 262.17 |
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
Disclaimer: This document provides guidance on the proper disposal of this compound based on general principles for hazardous iodinated organic compounds. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for the most accurate and compliant procedures. All federal, state, and local regulations must be followed.
References
Essential Safety and Logistical Information for Handling 1,3-Diiodo-2,2-bis(iodomethyl)propane
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling, operation, and disposal of 1,3-Diiodo-2,2-bis(iodomethyl)propane (CAS No. 1522-88-9), also known as Pentaerythrityl Tetraiodide. Given the conflicting safety information available, a cautious approach is strongly advised, treating this compound as hazardous.
Hazard Identification and Safety Data Summary
Contradictory information exists regarding the hazard classification of this compound. While one Safety Data Sheet (SDS) indicates it does not meet hazard classification criteria, another source suggests it is toxic if swallowed, in contact with skin, or inhaled, and is suspected of causing genetic defects. An intravenous lethal dose (LD50) in mice has been reported as 316 mg/kg, confirming toxicity.[1] Therefore, it is imperative to handle this substance with a high degree of caution.
Quantitative Data Summary
| Property | Value | Reference |
| Synonyms | Pentaerythrityl Tetraiodide, Tetrakis(iodomethyl)methane | [1] |
| CAS Number | 1522-88-9 | [1] |
| Molecular Formula | C5H8I4 | [1] |
| Physical State | Solid, Crystal - Powder | |
| Color | White to Almost White | |
| Melting Point | 227°C | |
| Acute Toxicity | Intravenous LD50 (mouse): 316 mg/kg | [1] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects (H341) |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to prevent exposure.
| Protection Type | Specific Recommendation | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield. | Protects against dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact. |
| Skin and Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved dust respirator. | Prevents inhalation of the powdered chemical, especially during weighing or transfer. |
Operational Plan for Safe Handling
A systematic workflow is crucial for minimizing risk from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a cool, dry, and dark place, away from strong oxidizing agents.[2]
-
The storage area should be well-ventilated.
-
Keep the container tightly closed.
2. Handling and Experimental Use:
-
All manipulations, especially those that may generate dust (e.g., weighing, transferring), must be conducted in a certified chemical fume hood or other approved local exhaust ventilation system.
-
Avoid the formation of dust.[1]
-
Use appropriate tools (e.g., spatulas) for handling the solid material.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
Ensure an eyewash station and safety shower are readily accessible.
Logical Workflow for Handling
Caption: Workflow for handling this compound.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Segregation:
-
Collect all waste containing this chemical in a designated, clearly labeled "Halogenated Organic Waste" container.[5][6]
-
Do not mix with non-halogenated waste.[7]
2. Waste Collection:
-
Solid Waste: Collect all solid waste, including contaminated PPE (gloves, etc.) and weighing papers, in a clearly labeled, sealed container.
-
Contaminated Solvents: If the compound is dissolved in a solvent, the resulting solution should be collected in a designated "Halogenated Liquid Waste" container.
3. Labeling and Storage of Waste:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Store waste containers in a designated satellite accumulation area that is secure and has secondary containment.
4. Final Disposal:
-
Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal contractor.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures: Spill Response
Immediate and appropriate action is critical in the event of a spill.
1. Immediate Actions:
-
Alert all personnel in the immediate area.
-
Evacuate non-essential personnel from the spill area.
-
If the spill is large or in a poorly ventilated area, evacuate the entire laboratory and contact emergency services.
2. Spill Cleanup:
-
For small, manageable spills, trained personnel should wear the appropriate PPE (including respiratory protection).
-
Avoid breathing in dust from the spilled material.
-
Cover the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
Spill Response Workflow
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. chembk.com [chembk.com]
- 3. bucknell.edu [bucknell.edu]
- 4. uakron.edu [uakron.edu]
- 5. scienceready.com.au [scienceready.com.au]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
